(+)-U-50488 hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Cl2N2O.ClH/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H/t17-,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMMGVIYOHGOKQ-JAXOOIEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114528-81-3 | |
| Record name | Benzeneacetamide, 3,4-dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114528-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (+)-U-50488 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-U-50488 hydrochloride is a synthetic compound widely recognized in pharmacological research as a selective agonist for the kappa-opioid receptor (KOR). As a member of the G-protein coupled receptor (GPCR) superfamily, the KOR plays a crucial role in modulating pain, addiction, and mood. The stereoisomer, (-)-U-50488, is the more active enantiomer. This technical guide provides a comprehensive overview of the mechanism of action of (+)-U-50488, detailing its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to elucidate these properties.
Receptor Binding Affinity and Selectivity
This compound exhibits a high affinity and selectivity for the kappa-opioid receptor over mu- and delta-opioid receptors. This selectivity is a key characteristic that defines its pharmacological profile. The binding affinity is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.
| Receptor Subtype | Ki (nM) | Species/Tissue | Radioligand | Reference |
| Kappa (κ) | 12 | Guinea Pig Brain | [3H]ethylketocyclazocine | [1] |
| 0.2 | Not Specified | Not Specified | [2] | |
| Mu (μ) | 370 | Not Specified | Not Specified | [1] |
| Delta (δ) | >500 | Not Specified | Not Specified | [1] |
Downstream Signaling Pathways
Upon binding to the KOR, (+)-U-50488 initiates a cascade of intracellular signaling events through two primary pathways: G-protein dependent signaling and β-arrestin mediated signaling.
G-Protein Dependent Signaling
The KOR is primarily coupled to inhibitory G-proteins of the Gi/o family. Activation of the KOR by (+)-U-50488 leads to the dissociation of the G-protein heterotrimer into its Gα and Gβγ subunits, which in turn modulate various effector systems.
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]
-
Modulation of Ion Channels:
-
Calcium (Ca2+) Channels: The Gβγ subunit can directly inhibit voltage-gated Ca2+ channels, reducing calcium influx and subsequently neurotransmitter release.[3] (+)-U-50488 has been shown to inhibit P-type Ca2+ channels through two mechanisms: a high-affinity component mediated by KOR activation and a low-affinity component due to direct channel blockade.[4]
-
Potassium (K+) Channels: The Gβγ subunit can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and decreased neuronal excitability.[5]
-
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: (+)-U-50488 has been shown to activate several MAPK pathways, including c-Jun N-terminal kinase (JNK) and p38 MAPK, in a G-protein dependent manner.[3][5]
Figure 1: G-Protein Dependent Signaling Pathway of (+)-U-50488.
β-Arrestin Dependent Signaling
In addition to G-protein signaling, agonist binding to the KOR can lead to the recruitment of β-arrestin proteins. This process is initiated by G-protein coupled receptor kinases (GRKs) which phosphorylate the intracellular domains of the activated receptor. Phosphorylation increases the affinity of the receptor for β-arrestins.
-
Receptor Internalization: β-arrestin recruitment promotes the internalization of the KOR from the cell surface, a process that can lead to receptor desensitization and down-regulation.[1] This internalization is dependent on dynamin and is thought to occur via clathrin-coated pits.[1]
-
MAPK Activation: β-arrestin can act as a scaffold protein, bringing components of the MAPK cascade into proximity, thereby facilitating their activation. The activation of p38 MAPK by U-50488 has been linked to β-arrestin-dependent mechanisms.[6][7]
Figure 2: β-Arrestin Dependent Signaling Pathway of (+)-U-50488.
Quantitative Data on Functional Activity
The functional effects of (+)-U-50488 are quantified by parameters such as EC50 (half-maximal effective concentration) for agonistic activities and IC50 (half-maximal inhibitory concentration) for antagonistic or inhibitory effects.
| Assay | Parameter | Value | Cell Type/Tissue | Reference |
| G-Protein Activation ([35S]GTPγS Binding) | EC50 | 9.31 nM | Not Specified | [8] |
| Ca2+ Channel Inhibition (P-type) | IC50 (High Affinity) | 89 nM | Rat Cerebellar Purkinje Neurons | [4] |
| IC50 (Low Affinity) | 11 µM | Rat Cerebellar Purkinje Neurons | [4] | |
| Ca2+ Channel Inhibition | IC50 | 4.32 µM | Rat Dorsal Root Ganglion Neurons | [9] |
| Dopamine (B1211576) Release Inhibition | EC50 (Rostral NAc) | Varies | Mouse Nucleus Accumbens | [10] |
| EC50 (Caudal NAc) | Varies | Mouse Nucleus Accumbens | [10] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of (+)-U-50488 for the kappa-opioid receptor.
Figure 3: Experimental Workflow for Competitive Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the kappa-opioid receptor (e.g., CHO cells stably expressing hKOR) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration.[2]
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a selective KOR radioligand (e.g., [3H]U-69,593), and varying concentrations of unlabeled (+)-U-50488.[2][6] Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled KOR ligand). Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[2][6]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[2][6]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[2][6]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the (+)-U-50488 concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Protocol 2: [35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by (+)-U-50488.
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the KOR as described in the radioligand binding assay protocol.
-
Incubation: In a 96-well plate, combine the cell membranes, GDP (to enhance the agonist-stimulated signal), varying concentrations of (+)-U-50488, and [35S]GTPγS in an assay buffer.[11][12] Include wells for basal binding (no agonist) and non-specific binding (with a high concentration of unlabeled GTPγS). Incubate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[12]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.[12]
-
Washing: Wash the filters with ice-cold buffer.[12]
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.[12]
-
Data Analysis: Calculate the net agonist-stimulated binding and plot it against the logarithm of the (+)-U-50488 concentration to determine the EC50 and Emax values.[12]
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of (+)-U-50488 on ion channel activity, such as Ca2+ currents.
Detailed Methodology:
-
Cell Preparation: Isolate or culture neurons of interest (e.g., dorsal root ganglion neurons) on coverslips.[9][13]
-
Recording Setup: Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external recording solution.[13]
-
Pipette Preparation: Fabricate glass micropipettes and fill them with an internal solution containing ions that mimic the intracellular environment.[4]
-
Gigaohm Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.[14]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.[14]
-
Data Acquisition: Clamp the cell membrane at a specific holding potential and apply voltage steps to elicit ion channel currents. Record the currents before, during, and after the application of (+)-U-50488 to the external solution.[9]
-
Data Analysis: Measure the amplitude of the ion currents and plot the percentage of inhibition as a function of the (+)-U-50488 concentration to determine the IC50 value.[9]
Conclusion
This compound acts as a selective kappa-opioid receptor agonist, initiating a complex array of intracellular signaling events. Its primary mechanism involves the activation of Gi/o-coupled G-proteins, leading to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channel activities. Furthermore, (+)-U-50488 promotes β-arrestin recruitment, resulting in receptor internalization and activation of specific MAPK pathways. The distinct pharmacological effects of (+)-U-50488 are a direct consequence of the interplay between these G-protein-dependent and β-arrestin-mediated signaling cascades. The experimental protocols detailed herein provide a robust framework for the continued investigation of KOR agonists and their therapeutic potential.
References
- 1. U50,488H-induced internalization of the human kappa opioid receptor involves a beta-arrestin- and dynamin-dependent mechanism. Kappa receptor internalization is not required for mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Whole-Cell Recording of Calcium Release-Activated Calcium (CRAC) Currents in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
An In-depth Technical Guide to (+)-U-50488 Hydrochloride: A Selective Kappa Opioid Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-U-50488 hydrochloride is a potent and highly selective agonist for the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including pain, addiction, and mood disorders. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanism of action, receptor selectivity, and downstream signaling pathways. Detailed experimental protocols for key in vitro assays are provided to facilitate its characterization in a laboratory setting. Quantitative data are summarized in tabular format for ease of reference, and signaling pathways and experimental workflows are visualized through detailed diagrams.
Introduction
(+)-U-50488, chemically known as trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, is a non-opioid derivative that was one of the first highly selective kappa opioid receptor agonists to be developed.[1][2] Its selectivity for the KOR over the mu (MOR) and delta (DOR) opioid receptors has made it an invaluable tool for elucidating the physiological roles of the kappa opioid system.[3] Activation of KOR by agonists like (+)-U-50488 is known to produce a range of effects, including analgesia, diuresis, and sedation.[4][5] However, it is also associated with less desirable effects such as dysphoria and aversion, which has limited its therapeutic development.[6] This guide serves as a technical resource for researchers utilizing this compound in their studies.
Chemical Properties
| Property | Value |
| Chemical Name | trans-(+)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide hydrochloride |
| Molecular Formula | C₁₉H₂₆Cl₂N₂O · HCl |
| Molecular Weight | 405.79 g/mol |
| CAS Number | 114528-81-3 |
| Appearance | Solid |
| Solubility | Soluble in water (to 100 mM) and DMSO (to 100 mM)[7] |
| Purity | ≥99% |
| Storage | Store at room temperature |
Pharmacological Profile
Mechanism of Action
This compound exerts its effects by binding to and activating the kappa opioid receptor, which is a member of the G protein-coupled receptor superfamily. The KOR is primarily coupled to inhibitory G proteins of the Gi/Go family.[8] Upon agonist binding, a conformational change in the receptor leads to the dissociation of the G protein heterotrimer into its Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effector systems.[9]
The primary signaling cascade initiated by KOR activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9] The Gβγ subunits can also directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[10][11]
Furthermore, KOR activation can trigger various intracellular kinase cascades, including the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2, p38, and JNK).[9] These pathways are involved in regulating a wide range of cellular processes, including gene expression and cell survival. The specific signaling pathway activated can be influenced by the agonist, a phenomenon known as biased agonism.[6]
Receptor Binding Affinity and Selectivity
This compound exhibits high affinity and selectivity for the kappa opioid receptor. The following tables summarize its binding affinity (Ki) and functional potency (EC50/IC50) at the three main opioid receptor subtypes.
Table 1: Binding Affinity (Ki) of U-50488 at Opioid Receptors
| Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| Kappa (κ) | [³H]U-69,593 | Human recombinant (CHO cells) | 0.2 | [1] |
| [³H]U-69,593 | Human recombinant (U2OS cells) | 0.09 - 0.1 | [1] | |
| [³H]Diprenorphine | Human recombinant (CHO cells) | 9.52 | [1] | |
| Mu (μ) | [³H]DAMGO | Rat brain | > 10,000 | |
| Delta (δ) | [³H]DPDPE | Rat brain | > 10,000 |
Table 2: Functional Potency (EC50/IC50) of U-50488 at Opioid Receptors
| Assay | Receptor | Preparation | EC50/IC50 (nM) | Reference |
| [³⁵S]GTPγS Binding | Human Kappa | CHO cells | 1.4 | [1] |
| cAMP Inhibition | Mouse Kappa | HEK293 cells | 1.26 - 1.5 | [1] |
| Calcium Mobilization | Human Kappa | CHO-KOR-Gαqi5 cells | ~8.1 | [12] |
| P-type Ca²⁺ Channel Inhibition | Rat Cerebellar Purkinje Neurons | High-affinity component | 89 | [11] |
Signaling Pathways
The activation of the kappa opioid receptor by this compound initiates a cascade of intracellular events. The following diagram illustrates the primary signaling pathways involved.
Caption: KOR signaling cascade initiated by (+)-U-50488.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the pharmacological properties of this compound.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the kappa opioid receptor.
Caption: Workflow for a radioligand competition binding assay.
Materials:
-
Cell membranes expressing the kappa opioid receptor (e.g., from CHO-K1 cells)
-
Radioligand (e.g., [³H]U-69,593)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Filtration apparatus
-
Scintillation counter
-
Scintillation cocktail
Procedure:
-
Membrane Preparation: Homogenize cells expressing the kappa opioid receptor in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.[13]
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer
-
50 µL of various concentrations of this compound
-
50 µL of radioligand at a concentration near its Kd
-
50 µL of the membrane suspension
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[13]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters.[13]
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[13]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[13]
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to activate G proteins coupled to the kappa opioid receptor.
Materials:
-
Cell membranes expressing the kappa opioid receptor
-
[³⁵S]GTPγS
-
Guanosine diphosphate (B83284) (GDP)
-
Unlabeled GTPγS (for non-specific binding)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4[14]
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
-
Scintillation cocktail
Procedure:
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.[15]
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of ~0.1 nM to start the reaction.[14]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[15]
-
Filtration and Counting: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing and scintillation counting as described for the radioligand binding assay.[15]
-
Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[15]
cAMP Functional Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity.
Caption: Logic for determining KOR selectivity.
Materials:
-
Cells expressing the kappa opioid receptor (e.g., HEK293 cells)
-
This compound
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit or GloSensor cAMP Assay)
-
Cell culture medium
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells expressing the kappa opioid receptor into 96-well plates and allow them to adhere overnight.
-
Compound Addition: Pre-incubate the cells with various concentrations of this compound for 20 minutes.
-
Stimulation: Stimulate the cells with forskolin (an adenylyl cyclase activator) for 15 minutes to induce cAMP production.[1]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is a well-characterized and highly selective kappa opioid receptor agonist that has been instrumental in advancing our understanding of the kappa opioid system. Its high affinity and selectivity, coupled with its well-defined mechanism of action, make it an essential tool for in vitro and in vivo studies. This technical guide provides a comprehensive resource for researchers, offering detailed information on its pharmacological properties and standardized protocols for its experimental characterization. Careful consideration of its downstream signaling effects and potential for biased agonism will continue to be important areas of investigation for researchers utilizing this valuable pharmacological tool.
References
- 1. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. U-50488 - Wikipedia [en.wikipedia.org]
- 5. Behavioral effects of a novel kappa opioid analgesic, U-50488, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rndsystems.com [rndsystems.com]
- 8. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Genesis and Scientific Journey of (+)-U-50488 Hydrochloride: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-U-50488 hydrochloride, a pioneering selective kappa-opioid receptor (KOR) agonist, has played a pivotal role in elucidating the physiological functions of the kappa-opioid system. Developed in the 1970s by The Upjohn Company, this trans-cyclohexane derivative emerged from a dedicated research program aimed at creating potent analgesics with a reduced side-effect profile compared to traditional mu-opioid receptor agonists. While it never received FDA approval for clinical use, U-50488 has become an indispensable research tool, enabling significant advancements in our understanding of pain modulation, diuresis, and various central nervous system processes.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, including detailed experimental protocols, quantitative data, and visualizations of its mechanism of action.
Discovery and Historical Development
The story of U-50488 begins at The Upjohn Company in the 1970s, where a team of scientists, including Philip F. Von Voigtlander, was actively seeking novel analgesic compounds.[2] The primary objective was to develop a potent pain reliever that would circumvent the undesirable side effects associated with mu-opioid agonists, such as respiratory depression and addiction potential. This research led to the synthesis of a series of aryl-acetamide compounds, from which U-50488 emerged as a lead candidate.[2]
Initial preclinical studies rapidly established U-50488 as a highly selective agonist for the kappa-opioid receptor.[3] This selectivity was a significant breakthrough, as it allowed for the targeted investigation of the kappa-opioid system's role in various physiological processes. Subsequent research throughout the 1980s and beyond solidified its status as a cornerstone research tool in pharmacology and neuroscience. Though it showed promise in preclinical models for analgesia and diuresis, its development for human clinical use was not pursued, and it has never received FDA approval.[1][2]
Pharmacological Profile
The defining characteristic of (+)-U-50488 is its high selectivity and affinity for the kappa-opioid receptor over mu- and delta-opioid receptors. This selectivity has been quantified in numerous radioligand binding and functional assays.
Receptor Binding Affinity
The affinity of a ligand for its receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing ligand. The lower the Ki value, the higher the affinity.
| Receptor Subtype | Radioligand | Tissue/Cell Preparation | Ki (nM) | Reference |
| Kappa (κ) | [³H]-Ethylketocyclazocine | Guinea Pig Brain | 12 | [1] |
| [³H]-U-69,593 | Guinea Pig Brain | 1.3 | ||
| Mu (μ) | [³H]-Dihydromorphine | Guinea Pig Brain | > 500 | [1] |
| [³H]-DAMGO | Rat Brain | 370 | [1] | |
| Delta (δ) | [³H]-DADLE | Guinea Pig Brain | > 500 | [1] |
Functional Activity
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. Common measures include the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50).
| Assay Type | Cell Line/Tissue | Measured Effect | EC50/IC50 (nM) | Reference |
| [³⁵S]GTPγS Binding | CHO cells expressing human KOR | G-protein activation | 25 | |
| Adenylyl Cyclase Inhibition | CHO cells expressing rat KOR | Inhibition of forskolin-stimulated cAMP | 10 | [4] |
| Analgesia (Hot Plate Test) | Mouse | Increased latency to paw lick | ED50 = 1.5 mg/kg (s.c.) | |
| Diuresis | Rat | Increased urine output | ED50 = 2.0 mg/kg (s.c.) | [5] |
Mechanism of Action and Signaling Pathways
(+)-U-50488 exerts its effects by activating kappa-opioid receptors, which are G-protein coupled receptors (GPCRs) of the Gi/o family. Upon agonist binding, a conformational change in the receptor leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of various downstream effectors.
The primary signaling cascade involves the inhibition of adenylyl cyclase by the Gαi/o subunit, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can directly interact with and modulate the activity of ion channels, leading to the inhibition of voltage-gated calcium channels (N- and P/Q-type) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This results in a hyperpolarization of the cell membrane and a reduction in neuronal excitability.
Key Experimental Protocols
The pharmacological characterization of (+)-U-50488 has relied on a variety of well-established in vitro and in vivo experimental protocols.
In Vitro Assays
This assay is used to determine the affinity (Ki) of a compound for a specific receptor.
-
Objective: To determine the Ki of (+)-U-50488 for kappa, mu, and delta opioid receptors.
-
Materials:
-
Membrane preparations from guinea pig brain or cells expressing the receptor of interest.
-
Radioligand (e.g., [³H]-Ethylketocyclazocine for kappa, [³H]-DAMGO for mu, [³H]-DADLE for delta).
-
Increasing concentrations of unlabeled (+)-U-50488.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate membrane preparations with a fixed concentration of the radioligand and varying concentrations of (+)-U-50488.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of (+)-U-50488 that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
This functional assay measures the activation of G-proteins following receptor stimulation.
-
Objective: To determine the EC50 and Emax of (+)-U-50488 for activating Gi/o proteins coupled to the kappa-opioid receptor.
-
Materials:
-
Membrane preparations from cells expressing the kappa-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Increasing concentrations of (+)-U-50488.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
-
Procedure:
-
Pre-incubate membranes with GDP.
-
Add varying concentrations of (+)-U-50488.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes at 30°C).
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the data to determine the EC50 and Emax values.
-
In Vivo Assays
This test assesses the analgesic properties of a compound by measuring the latency of a thermal pain response.
-
Objective: To determine the analgesic efficacy (ED50) of (+)-U-50488.
-
Animals: Mice.
-
Apparatus: Hot plate apparatus maintained at a constant temperature (e.g., 55°C).
-
Procedure:
-
Administer (+)-U-50488 or vehicle to the mice (e.g., subcutaneously).
-
At a predetermined time after administration, place the mouse on the hot plate.
-
Record the latency to the first sign of nociception (e.g., paw licking, jumping).
-
A cut-off time is used to prevent tissue damage.
-
Calculate the percent maximal possible effect (%MPE) and determine the ED50.
-
This is a chemical-induced visceral pain model.[6][7]
-
Objective: To evaluate the peripheral and central analgesic effects of (+)-U-50488.
-
Animals: Mice.
-
Procedure:
-
Administer (+)-U-50488 or vehicle to the mice.
-
After a set time, inject a dilute solution of acetic acid intraperitoneally.
-
Observe the mice and count the number of "writhes" (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 10-20 minutes).[6][8]
-
A reduction in the number of writhes compared to the control group indicates an analgesic effect.
-
References
- 1. U-50488 - Wikipedia [en.wikipedia.org]
- 2. Addressing Hazards from Unscheduled Novel Psychoactive Substances as Research Chemicals: The Case of U-50488 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kappa-Opioid receptor-transfected cell lines: modulation of adenylyl cyclase activity following acute and chronic opioid treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the diuretic effects of chemically diverse kappa opioid agonists in rats: nalfurafine, U50,488H, and salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptsimlab.com [rjptsimlab.com]
An In-Depth Technical Guide to the Chemical Structure and Synthesis of (+)-U-50488 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-U-50488 hydrochloride is a synthetic compound renowned for its high selectivity as a kappa-opioid receptor (KOR) agonist. Unlike its more active enantiomer, (-)-U-50488, the (+)-enantiomer serves as a valuable tool in pharmacological research for studying the stereoselectivity of opioid receptor binding and function. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and a detailed synthesis protocol for this compound. Additionally, it delves into the kappa-opioid receptor signaling pathway, a critical aspect for understanding its mechanism of action.
Chemical Structure and Stereochemistry
This compound is the common name for trans-(+)-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide hydrochloride. Its chemical formula is C₁₉H₂₆Cl₂N₂O·HCl, with a molecular weight of 405.79 g/mol .[1]
The molecule possesses two chiral centers on the cyclohexane (B81311) ring, leading to the possibility of several stereoisomers. The designation "(+)" refers to its dextrorotatory optical activity. The specific stereochemistry of (+)-U-50488 is (1R,2R), which, in conjunction with the "trans" configuration of the substituents on the cyclohexane ring, defines its unique three-dimensional structure.[2] This precise spatial arrangement is crucial for its interaction with the kappa-opioid receptor.
Key Structural Features:
-
3,4-dichlorophenylacetamide group: This aromatic moiety is essential for receptor recognition.
-
trans-1,2-disubstituted cyclohexane ring: This rigid scaffold correctly orients the other functional groups for optimal binding.
-
N-methyl group: This substitution on the amide nitrogen influences the compound's pharmacological profile.
-
Pyrrolidinyl group: This cyclic amine contributes to the overall basicity and binding affinity of the molecule.
Synthesis of this compound
The enantioselective synthesis of this compound is a multi-step process that relies on the preparation of a key chiral intermediate, (+)-trans-2-pyrrolidinyl-N-methylcyclohexylamine. A refined procedure for the synthesis of the optically pure enantiomers of U-50,488 has been reported.[3]
Quantitative Data for Synthesis and Characterization
| Parameter | Value | Reference |
| Molecular Formula | C₁₉H₂₆Cl₂N₂O·HCl | [1] |
| Molecular Weight | 405.79 g/mol | [1] |
| Purity (HPLC) | ≥99% | [1] |
| Solubility (Water) | Soluble to 100 mM | [1] |
| Solubility (DMSO) | Soluble to 100 mM | [1] |
| Storage Temperature | Room Temperature | [1] |
| CAS Number | 114528-81-3 | [1] |
Experimental Protocols
The synthesis of this compound involves the coupling of the key intermediate, (+)-trans-(1R,2R)-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine, with 3,4-dichlorophenylacetic acid, followed by conversion to the hydrochloride salt.
Step 1: Synthesis of the Key Intermediate: (+)-trans-(1R,2R)-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine
A detailed, multi-step synthesis is required to produce this chiral intermediate in high enantiomeric purity. This often involves the resolution of a racemic mixture or an asymmetric synthesis approach.
Step 2: Amide Coupling Reaction
-
Reaction Setup: In a round-bottom flask, dissolve (+)-trans-(1R,2R)-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine and an equimolar amount of 3,4-dichlorophenylacetic acid in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).
-
Coupling Agent Addition: Add a peptide coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to the reaction mixture. The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC was used). Wash the organic layer with an aqueous solution of a weak base (e.g., sodium bicarbonate) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Step 3: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified free base of (+)-U-50488 in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) to the stirred solution of the free base until precipitation is complete.
-
Isolation: Collect the resulting white precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.
Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Kappa-Opioid Receptor Signaling Pathway
(+)-U-50488 exerts its effects by acting as an agonist at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). The binding of an agonist like U-50488 to the KOR initiates a cascade of intracellular signaling events.
The canonical signaling pathway involves the coupling of the activated KOR to inhibitory G-proteins of the Gi/o family. This leads to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The Gβγ subunit can modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.
In addition to the G-protein-dependent pathway, KOR activation can also trigger signaling through β-arrestin pathways. Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the KOR. This phosphorylation promotes the binding of β-arrestin proteins, which can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like p38.
Caption: Signaling pathways activated by (+)-U-50488 at the kappa-opioid receptor.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and synthesis of this compound. The information presented, including the experimental protocol outline and signaling pathway diagrams, is intended to support researchers and professionals in the fields of pharmacology and drug development in their understanding and utilization of this important research compound. The precise stereochemistry of (+)-U-50488 underscores the importance of three-dimensional structure in molecular recognition and biological activity. Further research into the nuanced signaling pathways activated by different KOR agonists will continue to be a vital area of study.
References
In-depth Technical Guide: Pharmacokinetic Profile of (+)-U-50488 Hydrochloride In Vivo
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-U-50488 hydrochloride, a selective kappa-opioid receptor (KOR) agonist, is a crucial tool in pharmacological research for investigating the roles of the KOR system in pain, addiction, and mood disorders. A thorough understanding of its pharmacokinetic profile is essential for the design and interpretation of in vivo studies. This technical guide provides a comprehensive overview of the available pharmacokinetic data, experimental methodologies, and the underlying signaling pathways of this compound. While comprehensive quantitative pharmacokinetic data for the (+)-enantiomer remains limited in publicly available literature, this guide synthesizes the existing knowledge to provide a foundational understanding for researchers.
Pharmacokinetic Profile
Detailed pharmacokinetic parameters for the specific (+)-enantiomer of U-50488 hydrochloride are not extensively reported in peer-reviewed literature. Most in vivo studies have focused on the pharmacological effects of the racemic mixture or an unspecified enantiomer. However, some insights into the time course of action can be gleaned from pharmacodynamic studies.
For instance, a study in mice using an intraperitoneal (i.p.) injection of 5 mg/kg U-50488 (enantiomer not specified) demonstrated that the peak analgesic effects occurred at 30 minutes post-administration and dissipated by 60 minutes.[1] This suggests a relatively rapid onset and short duration of action.
Another study in mice, using an oral administration of a U-50488 enantiomer at a high dose of 150 mg/kg, reported peak-free blood levels of approximately 800 ng/mL (around 2 µM) within one hour. This study also noted a brain-to-blood ratio of 8.2, indicating significant central nervous system penetration.
Due to the scarcity of specific data for the (+)-enantiomer, the following table is presented as a template that can be populated as more research becomes available.
| Parameter | Route of Administration | Species | Dose (mg/kg) | Value | Reference |
| Cmax | Data not available | ||||
| Tmax | Data not available | ||||
| AUC | Data not available | ||||
| Half-life (t½) | Data not available | ||||
| Bioavailability | Data not available |
Experimental Protocols
The following sections detail generalized experimental protocols relevant to conducting in vivo pharmacokinetic studies of this compound. These are based on standard practices in preclinical drug development and information from studies involving U-50488 and other opioids.
Animal Models
-
Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies due to their size, which facilitates serial blood sampling.[2][3] Mice (e.g., C57BL/6) are also frequently used, particularly for pharmacodynamic assessments.[1][4][5]
-
Health Status: Animals should be healthy, within a specific weight range, and acclimatized to the laboratory environment before the study.
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless fasting is required for the experimental design.
Drug Administration
-
Formulation: this compound is typically dissolved in a sterile, physiologically compatible vehicle such as 0.9% saline or a buffered solution. The concentration should be calculated to allow for accurate dosing in a small volume.
-
Routes of Administration:
-
Intravenous (IV): For determining fundamental pharmacokinetic parameters like clearance and volume of distribution, the drug is administered as a bolus injection or a short infusion, typically into a tail vein or a cannulated jugular vein.
-
Intraperitoneal (IP): A common route for preclinical efficacy studies. Doses in rats have ranged from 1 to 5.6 mg/kg.[2]
-
Oral (PO): For assessing oral bioavailability, the drug is administered by gavage.
-
Blood Sampling
-
Method: Serial blood samples are collected at predetermined time points. Common techniques in rats include sampling from a cannulated vessel (e.g., jugular vein or carotid artery) or from the tail vein.
-
Time Points: A typical sampling schedule for an IV study might include pre-dose, and 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose. For IP or oral administration, sampling times would be adjusted to capture the absorption phase (e.g., 5, 15, 30, 60, 90, 120, 240, 480 minutes).
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately centrifuged to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
Analytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like this compound in biological matrices due to its high sensitivity and selectivity.[6][7][8][9][10]
-
Sample Preparation: A protein precipitation method is typically employed to extract the drug from plasma. This involves adding a solvent like acetonitrile (B52724) to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant is then collected for analysis.
-
Chromatography: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is commonly used for separation, with a mobile phase consisting of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: The analyte is detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for (+)-U-50488 and an internal standard are monitored for quantification.
-
Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, selectivity, sensitivity, and stability.[8][9]
Signaling Pathways and Visualization
This compound exerts its effects by acting as an agonist at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events.
G-Protein Signaling Pathway
The canonical signaling pathway involves the activation of heterotrimeric Gi/o proteins.[11][12][13][14] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein into its Gα and Gβγ subunits also leads to the modulation of ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which are thought to mediate the analgesic effects of KOR agonists.
β-Arrestin Signaling Pathway
In addition to G-protein signaling, agonist binding to KOR can also lead to the recruitment of β-arrestin proteins.[11][12][13][14][15] This process is initiated by G-protein coupled receptor kinases (GRKs) which phosphorylate the intracellular domains of the activated receptor. Phosphorylated KOR then serves as a docking site for β-arrestin. The recruitment of β-arrestin can lead to receptor desensitization and internalization, as well as the activation of distinct signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. The β-arrestin pathway is often associated with the adverse effects of opioid agonists.
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
Conclusion
While this compound is a valuable research tool, there is a notable lack of comprehensive, publicly available pharmacokinetic data for this specific enantiomer. The information available from pharmacodynamic studies suggests a rapid onset and short duration of action. For definitive pharmacokinetic characterization, further studies employing validated bioanalytical methods, such as LC-MS/MS, are required. The experimental protocols and signaling pathway information provided in this guide offer a framework for designing and interpreting future in vivo research with this compound, ultimately contributing to a better understanding of the kappa-opioid system's role in health and disease.
References
- 1. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of morphine in rats treated chronically with U-50,488 H, a kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose- and time-dependent bimodal effects of kappa-opioid agonists on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of U50,488, a selective kappa agonist, on atypical mouse opiate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promise-proteomics.com [promise-proteomics.com]
- 7. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
The Pharmacodynamics of (+)-U-50488 Hydrochloride at the Kappa Opioid Receptor: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of the selective kappa opioid receptor (KOR) agonist, U-50488, with a specific focus on its active enantiomer, (+)-U-50488 hydrochloride, also known as (-)-(1S,2S)-U-50488. This document details its binding affinity, functional activity at the receptor, and the subsequent intracellular signaling cascades. Methodologies for key experimental assays are provided, alongside quantitative data and visual representations of the underlying biological processes.
Introduction to (+)-U-50488 and the Kappa Opioid Receptor
The kappa opioid receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including pain perception, mood regulation, and addiction. U-50488 is a highly selective agonist for the KOR, exhibiting significantly lower affinity for the mu (µ) and delta (δ) opioid receptors.[1][2][3] It is a racemic mixture, with the (-)-(1S,2S)-enantiomer being the pharmacologically active component at the KOR. The (+)-(1R,2R)-enantiomer possesses non-opioid activities, such as the blockade of sodium channels. For the remainder of this guide, "U-50488" will refer to the active (-)-(1S,2S)-enantiomer unless otherwise specified.
As a selective KOR agonist, U-50488 has been instrumental as a research tool for elucidating the physiological and pathological roles of the kappa opioid system. Its pharmacodynamic profile is characterized by its interaction with the KOR, leading to the initiation of downstream signaling pathways that ultimately produce its pharmacological effects.
Quantitative Pharmacodynamic Profile
The interaction of U-50488 with the kappa opioid receptor has been quantified through various in vitro assays. The following tables summarize the key pharmacodynamic parameters, providing a quantitative basis for understanding its potency and efficacy.
Table 1: Binding Affinity of U-50488 at the Kappa Opioid Receptor
| Parameter | Value | Species/System | Radioligand | Reference |
| Kd | 2.2 nM | Not Specified | Not Specified | [4] |
| Ki | 30 nM | Guinea Pig Brain | [3H]bremazocine | [5] |
| IC50 | 0.64 nM | Human KOR in CHO cells | [3H]U-69593 |
Table 2: Functional Activity of U-50488 at the Kappa Opioid Receptor
| Assay | Parameter | Value | Species/System | Reference |
| [35S]GTPγS Binding | pEC50 | 8.77 | Human KOR in CHO cells | |
| EC50 | ~1.7 nM | Human KOR in CHO cells | ||
| cAMP Inhibition | EC50 | 0.5 nM | Not Specified | |
| Emax | 100% | Not Specified | ||
| β-arrestin2 Recruitment | EC50 | 88 nM | Not Specified | |
| Emax | 100% | Not Specified |
Signaling Pathways of the Kappa Opioid Receptor
Activation of the kappa opioid receptor by an agonist like U-50488 initiates two primary signaling cascades: the canonical G-protein signaling pathway and the β-arrestin pathway. U-50488 is often considered a relatively unbiased or slightly G-protein-biased agonist, capable of activating both pathways.
G-Protein Signaling Pathway
The KOR primarily couples to inhibitory G-proteins of the Gi/o family.[4] Upon agonist binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]
-
Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx and neurotransmitter release.[4]
β-Arrestin Signaling Pathway
Agonist-bound KOR can be phosphorylated by G-protein-coupled receptor kinases (GRKs), primarily GRK3. This phosphorylation creates a binding site for β-arrestin proteins (β-arrestin1 and β-arrestin2). The recruitment of β-arrestin has several consequences:
-
Receptor Desensitization: β-arrestin binding sterically hinders the coupling of the receptor to G-proteins, leading to a termination of G-protein-mediated signaling.
-
Receptor Internalization: β-arrestin acts as an adaptor protein, linking the phosphorylated receptor to components of the endocytic machinery, such as clathrin, leading to the internalization of the receptor into endosomes.
-
Independent Signaling: β-arrestin can also act as a scaffold for various signaling proteins, initiating G-protein-independent signaling cascades. For the KOR, this has been shown to include the activation of mitogen-activated protein kinases (MAPKs) such as p38. This pathway is often associated with the adverse effects of KOR agonists.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize the pharmacodynamics of U-50488 at the kappa opioid receptor.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the kappa opioid receptor (e.g., from CHO-hKOR cells).
-
Radioligand with high affinity for KOR (e.g., [3H]U-69,593).
-
Unlabeled U-50488 hydrochloride (test compound).
-
Unlabeled selective KOR agonist for determining non-specific binding (e.g., U-69,593).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
Cell harvester.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the KOR in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: A high concentration of unlabeled selective KOR agonist, radioligand, and cell membranes.
-
Competition: Varying concentrations of U-50488, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the U-50488 concentration.
-
Determine the IC50 value (the concentration of U-50488 that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the KOR. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor activation by an agonist.
Materials:
-
Cell membranes expressing the KOR.
-
[35S]GTPγS.
-
Guanosine diphosphate (B83284) (GDP).
-
Unlabeled GTPγS (for non-specific binding).
-
U-50488 hydrochloride.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
Cell harvester.
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following:
-
Cell membranes.
-
GDP (to enhance the agonist-stimulated signal).
-
Varying concentrations of U-50488.
-
For non-specific binding, add a high concentration of unlabeled GTPγS.
-
-
Pre-incubation: Pre-incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 15 minutes).
-
Initiation of Reaction: Add [35S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding from all other measurements.
-
Plot the specific [35S]GTPγS binding against the logarithm of the U-50488 concentration.
-
Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve using non-linear regression.
-
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to the activated KOR. Various technologies can be used, such as the PathHunter® assay, which is based on enzyme fragment complementation.
Materials (for PathHunter® assay):
-
Cells stably co-expressing the KOR fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
U-50488 hydrochloride.
-
Cell culture medium and reagents.
-
384-well white, clear-bottom tissue culture plates.
-
PathHunter® Detection Reagents.
-
Luminescence plate reader.
Procedure:
-
Cell Plating: Seed the engineered cells into a 384-well plate and incubate overnight to allow for cell attachment.
-
Compound Addition: Add varying concentrations of U-50488 to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol. These reagents contain a substrate for the complemented enzyme.
-
Signal Measurement: Measure the chemiluminescent signal using a luminescence plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the U-50488 concentration.
-
Determine the EC50 (potency) and Emax (efficacy) values from the dose-response curve using non-linear regression.
-
Conclusion
This compound, specifically its active (-)-(1S,2S)-enantiomer, is a potent and selective agonist of the kappa opioid receptor. Its pharmacodynamic profile is characterized by high-affinity binding to the KOR and the subsequent activation of both G-protein and β-arrestin signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of pharmacology and drug development. A thorough understanding of the pharmacodynamics of reference compounds like U-50488 is essential for the discovery and development of novel KOR-targeted therapeutics with improved efficacy and safety profiles. The visualization of the signaling pathways and experimental workflows further aids in the conceptual understanding of the complex molecular events initiated by the activation of the kappa opioid receptor.
References
- 1. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the role of βarrestin2 in kappa opioid receptor modulation in a mouse model of pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An updated assessment of the translational promise of G-protein-biased kappa opioid receptor agonists to treat pain and other indications without debilitating adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 5. Kappa Opioid Receptor Activation of p38 MAPK Is GRK3- and Arrestin-dependent in Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
(+)-U-50488 hydrochloride CAS number and molecular formula.
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-U-50488 hydrochloride is a chemical compound of significant interest in the field of pharmacology and neuroscience. It is the less active enantiomer of the potent and selective kappa-opioid receptor (KOR) agonist, (±)-U-50488. While its counterpart, the (-)-enantiomer, exhibits high affinity and efficacy at the KOR, (+)-U-50488 serves as a crucial control compound in research settings. Understanding its distinct properties is essential for accurately interpreting experimental results and elucidating the specific mechanisms of kappa-opioid receptor signaling. This document provides a comprehensive overview of the technical data, biological activity, and relevant experimental considerations for this compound.
Chemical and Physical Properties
A clear identification of this compound is paramount for its proper use in a research context. The key identifiers and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 114528-81-3[1][2] |
| Molecular Formula | C₁₉H₂₆Cl₂N₂O·HCl[1] |
| Molecular Weight | 405.79 g/mol [1] |
| Purity | ≥99%[1] |
| Solubility | Soluble to 100 mM in water and DMSO[1][2] |
| Storage | Store at room temperature[1] |
Biological Activity and Mechanism of Action
This compound is characterized as the less active enantiomer of the racemic mixture (±)-U-50488. The biological activity of U-50488 is primarily mediated by the (-)-enantiomer, which is a potent and selective agonist for the kappa-opioid receptor (KOR). In contrast, the (+)-enantiomer exhibits significantly lower affinity for the KOR.
This stereoselectivity is a common feature of opioid receptor ligands and highlights the precise structural requirements for receptor binding and activation. The primary utility of this compound in research is to serve as a negative control to demonstrate that the observed effects of the racemic mixture or the (-)-enantiomer are indeed mediated by the kappa-opioid receptor.
Signaling Pathway
The canonical signaling pathway for KOR agonists involves the activation of Gi/o proteins upon receptor binding. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels. Due to its low affinity for the KOR, (+)-U-50488 is not expected to significantly engage this pathway.
Figure 1: Simplified Kappa-Opioid Receptor Signaling Pathway.
Experimental Protocols
The use of this compound as a control is critical in various experimental paradigms. Below are generalized protocols where this compound would be essential.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the kappa-opioid receptor and to demonstrate stereoselectivity using (+)-U-50488 as a control.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human kappa-opioid receptor (e.g., CHO-KOR cells).
-
Radioligand Binding: Incubate the cell membranes with a known KOR radioligand (e.g., [³H]diprenorphine) in the presence of varying concentrations of the test compound, (-)-U-50488, and (+)-U-50488.
-
Incubation and Washing: Allow the binding to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Ki) for each compound. A significantly higher Ki for (+)-U-50488 compared to (-)-U-50488 would confirm stereoselective binding.
Figure 2: Workflow for a Competitive Radioligand Binding Assay.
In Vivo Behavioral Assay (e.g., Analgesia)
Objective: To assess the analgesic effects of a KOR agonist and to confirm that the observed effects are receptor-mediated using (+)-U-50488 as a control.
Methodology:
-
Animal Acclimation: Acclimate rodents (e.g., mice or rats) to the testing environment.
-
Baseline Measurement: Measure the baseline nociceptive threshold using a standard test (e.g., tail-flick or hot-plate test).
-
Drug Administration: Administer the test compound, (-)-U-50488, (+)-U-50488, or vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Post-treatment Measurement: At predetermined time points after administration, re-measure the nociceptive threshold.
-
Data Analysis: Compare the post-treatment latencies to the baseline values. A significant increase in latency for the (-)-U-50488 group, with no significant change in the (+)-U-50488 and vehicle groups, would indicate a KOR-mediated analgesic effect.
Conclusion
This compound is an indispensable tool for researchers studying the kappa-opioid system. Its lack of significant biological activity at the KOR, in stark contrast to its (-)-enantiomer, allows for the definitive demonstration of receptor-mediated effects in a wide range of experimental settings. The proper use of (+)-U-50488 as a negative control strengthens the validity and interpretation of research findings in the development of novel therapeutics targeting the kappa-opioid receptor.
References
An In-depth Technical Guide to the Solubility and Stability of (+)-U-50488 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of (+)-U-50488 hydrochloride, a less active enantiomer of the selective κ-opioid receptor (KOR) agonist (±)-U-50488. Understanding these physicochemical properties is critical for its use in preclinical research and for the development of potential therapeutic applications. This document outlines quantitative solubility data, detailed experimental protocols for solubility and stability assessment, and relevant biological signaling pathways.
Physicochemical Properties
-
Chemical Name: trans-(+)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide hydrochloride
-
Molecular Formula: C₁₉H₂₆Cl₂N₂O · HCl
-
Molecular Weight: 405.79 g/mol
Solubility Profile
This compound exhibits high solubility in both aqueous and organic solvents commonly used in research settings. The quantitative solubility data is summarized in Table 1. For comparison, solubility data for the more active (-)-enantiomer and the racemic (±)-mixture are also provided.
Table 1: Quantitative Solubility of U-50488 Hydrochloride Enantiomers and Racemate
| Compound | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| (+)-U-50488 HCl | Water | 40.58 | 100 | [1] |
| (+)-U-50488 HCl | DMSO | 40.58 | 100 | [1][2] |
| (-)-U-50488 HCl | Water | 8.12 - 50 | 20 - 123.22 | [3][4][5][6] |
| (-)-U-50488 HCl | DMSO | ≥ 40.58 | ≥ 100 | [3][4][6] |
| (±)-U-50488 HCl | Water | 10.14 | 25 | [7][8][9] |
*Note: A discrepancy exists in the reported water solubility for (-)-U-50488 hydrochloride. One source indicates solubility up to 50 mg/mL with the use of sonication to aid dissolution, while others report a lower limit of 8.12 mg/mL (20 mM).[3][4]
For in vivo studies, a common vehicle for the related (-)-enantiomer consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, in which a solubility of at least 2.5 mg/mL is achievable.[3][10] It is recommended to freshly prepare such working solutions for in vivo experiments on the day of use.[3]
Stability Profile
Detailed public data on the degradation pathways and kinetics for this compound is limited. However, general stability information for stock solutions is available from suppliers.
Storage of Stock Solutions: Prepared stock solutions of U-50488 hydrochloride in solvents like DMSO or water should be aliquoted to prevent repeated freeze-thaw cycles.[3] Recommended storage conditions are:
Solutions should be stored in sealed containers, protected from moisture and light.[3][10] The solid form of this compound is typically stored at room temperature.[1][2]
Chemical Stability Considerations: The this compound molecule contains functional groups, such as an amide and a tertiary amine, that are susceptible to degradation under certain conditions.
-
Hydrolysis: The amide bond may be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.
-
Oxidation: While less common for these functional groups, oxidative degradation can occur in the presence of oxidizing agents.
-
Photostability: Exposure to UV or visible light can potentially lead to degradation.
A forced degradation study (stress testing) is necessary to definitively identify the degradation pathways, characterize degradation products, and develop a stability-indicating analytical method.
Experimental Protocols
The following sections describe standardized, best-practice methodologies for determining the solubility and stability of a compound like this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[11]
Methodology:
-
Preparation of Media: Prepare the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4).
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is essential to ensure a saturated solution has been achieved.[12][13]
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) using an orbital shaker or rotator. The equilibration time is critical and should be sufficient to reach equilibrium, typically 24 to 72 hours.[13][14]
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand, permitting the excess solid to sediment. Separate the saturated supernatant from the solid material via centrifugation or filtration using a chemically inert, low-binding filter (e.g., 0.22 µm PVDF).[12][14]
-
Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][15]
Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Assay.
Stability Assessment (Forced Degradation Study)
Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[5][8]
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents, as well as samples of the solid drug substance.
-
Stress Conditions: Expose the samples to a variety of stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][12]
-
Acid Hydrolysis: Treat with 0.1 N HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat with 0.1 N NaOH at an elevated temperature (e.g., 60°C).
-
Oxidation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).[12]
-
Photodegradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[5][12]
-
-
Time Points: Sample at various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the progression of degradation.
-
Sample Quenching: For hydrolytic studies, neutralize the samples at the designated time point to stop the degradation reaction before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a high-resolution chromatographic technique like HPLC, preferably coupled with a mass spectrometer (LC-MS). The method must demonstrate specificity by separating the intact drug from all process impurities and degradation products.[1][16]
Logical Flow for a Forced Degradation Study
Caption: Process flow for conducting a forced degradation study.
Biological Context: Kappa-Opioid Receptor Signaling
(+)-U-50488 is an agonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). Upon binding, it initiates an intracellular signaling cascade. Understanding this pathway is crucial for interpreting the compound's biological effects.
KOR is primarily coupled to the inhibitory G protein, Gαi/o.[17] Activation of KOR by an agonist like U-50488 leads to the following key events:
-
G Protein Activation: The Gαi/o subunit exchanges GDP for GTP, causing its dissociation from the Gβγ dimer.[2][7]
-
Downstream Effector Modulation:
-
The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[18][19]
-
The Gβγ dimer can directly modulate ion channels, typically leading to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCC).[18][19] This results in neuronal hyperpolarization and reduced neurotransmitter release.
-
-
MAPK Pathway Activation: KOR activation can also trigger mitogen-activated protein kinase (MAPK) cascades, such as the ERK1/2, p38, and JNK pathways, which are involved in longer-term cellular adaptations.[18]
-
Receptor Desensitization: Prolonged agonist exposure leads to phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestin. This uncouples the receptor from the G protein and can lead to receptor internalization, attenuating the signal.[19][20]
Simplified Kappa-Opioid Receptor Signaling Pathway
Caption: Agonist activation of the KOR and downstream signaling.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 4. Forced Degradation Protocol Templates for FDA, EMA and MHRA Inspections – Pharma Stability [pharmastability.com]
- 5. pharmadekho.com [pharmadekho.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 8. acdlabs.com [acdlabs.com]
- 9. rndsystems.com [rndsystems.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. web.vscht.cz [web.vscht.cz]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. enamine.net [enamine.net]
- 15. bioassaysys.com [bioassaysys.com]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 18. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 20. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preclinical research and studies involving (+)-U-50488 hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-U-50488 hydrochloride is a notable chemical entity within the field of opioid research. It is the dextrorotatory enantiomer of the widely studied synthetic kappa-opioid receptor (KOR) agonist, U-50488. While the racemate, (±)-U-50488, and the levorotatory enantiomer, (-)-U-50488, have been extensively characterized for their potent KOR agonist activity, (+)-U-50488 serves as a crucial, less active control compound in these investigations. This technical guide provides a comprehensive overview of the preclinical research involving this compound, with a focus on its pharmacological properties, experimental methodologies, and the underlying signaling mechanisms. Understanding the distinct profile of this enantiomer is essential for delineating the specific kappa-opioid receptor-mediated effects from other potential off-target or non-specific actions of the U-50488 chemical scaffold.
Physicochemical Properties and In Vitro Pharmacology
This compound's utility in research stems from its relationship to its more active counterparts. While specific binding affinity and functional potency data for the (+)-enantiomer are not as abundant in the literature as for the racemate or the (-)-enantiomer, it is consistently reported to be the less active form at the kappa-opioid receptor.
Table 1: In Vitro Pharmacological Data for U-50488 Enantiomers and Racemate
| Compound | Assay | Species/System | Parameter | Value | Reference |
| (+)-U-50488 HCl | Kappa Opioid Receptor Activity | - | Activity | Less active enantiomer | |
| (-)-U-50488 HCl | Kappa Opioid Receptor Binding | - | Kd | 2.2 nM | [1] |
| Mu Opioid Receptor Binding | - | Kd | 430 nM | [1] | |
| (±)-U-50488 HCl | Rabbit Vas Deferens Contraction | Rabbit | IC50 | 26.5 nM | [2] |
| Ca2+ Channel Inhibition (DRG neurons) | Rat | IC50 | ~4 µM | ||
| Na+ Channel Block | Rat Cardiac Myocytes | IC50 | 15 µM | ||
| K+ Channel Block | Rat Cardiac Myocytes | IC50 | 40-50 µM |
Note: Data for the racemate and (-)-enantiomer are provided for comparative context due to the limited availability of specific quantitative data for this compound.
In Vivo Pharmacology
Preclinical in vivo studies have primarily utilized the racemate or the more active (-)-enantiomer to investigate the physiological effects of KOR activation. These effects include analgesia, diuresis, and motor impairment. (+)-U-50488 is often used in these studies as a negative control to confirm that the observed effects are mediated through the kappa-opioid receptor.
Table 2: In Vivo Pharmacological Data for (±)-U-50488
| Compound | Assay | Species | Endpoint | ED50 | Route of Administration | Reference |
| (±)-U-50488 | Motor Function Impairment | Mouse | - | 15.3 mg/kg | - | [2] |
| Warm-Water Tail Withdrawal | Mouse | Analgesia | 5 mg/kg | Intraperitoneal | ||
| Formalin Test (inflammatory pain) | Rat | Analgesia | 6.20 nmol (intrathecal) | Intrathecal | [3] |
Signaling Pathways
The pharmacological effects of U-50488 isomers are primarily mediated through two distinct mechanisms: a canonical G-protein coupled receptor (GPCR) signaling pathway initiated by the activation of the kappa-opioid receptor, and a non-receptor-mediated direct modulation of ion channels.
Kappa-Opioid Receptor-Mediated G-Protein Signaling
As a KOR agonist, the more active (-)-enantiomer of U-50488 binds to and activates the kappa-opioid receptor, which is coupled to inhibitory G-proteins (Gαi/o). This activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein βγ subunits also modulates various downstream effectors, including ion channels, leading to a reduction in neuronal excitability.
Caption: KOR G-protein signaling pathway initiated by U-50488.
Direct Ion Channel Modulation
Interestingly, studies have revealed that U-50488, including its enantiomers, can directly block voltage-gated calcium (Ca²⁺) and sodium (Na⁺) channels.[4] This action is independent of G-protein signaling and kappa-opioid receptor activation. This direct channel-blocking effect may contribute to the compound's overall pharmacological profile, particularly its local anesthetic and some of its antinociceptive effects.
Caption: Direct ion channel blockade by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments used to characterize this compound and its analogs.
In Vitro Assays
1. GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors. Agonist binding to the KOR stimulates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
-
Membrane Preparation: Cell membranes expressing the kappa-opioid receptor are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, EDTA, and NaCl at a physiological pH.
-
Procedure:
-
Membranes are incubated with varying concentrations of this compound, a fixed concentration of GDP, and the radiolabeled [³⁵S]GTPγS.
-
The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS.
-
-
Data Analysis: EC₅₀ and Eₘₐₓ values are determined by non-linear regression analysis of the concentration-response curves.
2. cAMP Accumulation Assay
This assay assesses the functional consequence of KOR activation on the downstream effector, adenylyl cyclase.
-
Cell Culture: Cells expressing the kappa-opioid receptor are cultured to confluence.
-
Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Adenylyl cyclase is stimulated with forskolin.
-
Cells are then treated with varying concentrations of this compound.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA).
-
-
Data Analysis: IC₅₀ values are calculated from the concentration-response curves, representing the concentration of the agonist that inhibits 50% of the forskolin-stimulated cAMP production.
In Vivo Assays
1. Hot Plate Test (Mouse)
This test assesses the analgesic effect of a compound on a thermal stimulus.
-
Apparatus: A metal plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each mouse before drug administration.
-
Mice are administered this compound or vehicle via a specific route (e.g., intraperitoneal, subcutaneous).
-
At various time points after administration, the mice are placed back on the hot plate, and the latency to the nociceptive response is recorded.
-
A cut-off time is established to prevent tissue damage.
-
-
Data Analysis: The analgesic effect is expressed as the percent maximum possible effect (%MPE) or as an increase in the response latency compared to baseline and vehicle-treated animals.
2. Acetic Acid-Induced Writhing Test (Mouse)
This is a model of visceral pain.
-
Procedure:
-
Mice are pre-treated with this compound or vehicle.
-
After a set period, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
The number of writhes is counted for a defined period (e.g., 10-20 minutes).
-
-
Data Analysis: The analgesic effect is determined by the reduction in the number of writhes in the drug-treated group compared to the vehicle-treated group.
Ex Vivo Electrophysiology
Whole-Cell Patch-Clamp Recording in Dorsal Root Ganglion (DRG) Neurons
This technique allows for the direct measurement of ion channel currents in sensory neurons.
-
DRG Neuron Isolation: DRG are dissected from rodents and enzymatically and mechanically dissociated to obtain a single-cell suspension.
-
Cell Culture: Neurons are plated on coated coverslips and cultured for a short period.
-
Recording:
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage-gated ion channels are activated by applying specific voltage protocols.
-
The effect of this compound on the amplitude and kinetics of the ion channel currents is measured by perfusing the drug onto the neuron.
-
-
Data Analysis: Changes in current amplitude, activation, and inactivation kinetics are analyzed to determine the modulatory effects of the compound.
Caption: Preclinical experimental workflow for characterizing (+)-U-50488 HCl.
Conclusion
This compound serves as an indispensable tool in opioid research, primarily as a less active enantiomer to its potent kappa-opioid receptor agonist counterpart, (-)-U-50488. Its use allows for the careful dissection of KOR-mediated effects from non-specific actions. The dual mechanism of action of the U-50488 scaffold, involving both G-protein signaling and direct ion channel modulation, highlights the complexity of its pharmacological profile. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and other novel compounds targeting the kappa-opioid receptor system. For drug development professionals, understanding the subtle yet significant differences between enantiomers and their multifaceted mechanisms of action is paramount for the design of more selective and safer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Analgesia produced by intrathecal administration of the kappa opioid agonist, U-50,488H, on formalin-evoked cutaneous pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Binding Affinity and Selectivity of (+)-U-50488 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity and selectivity of (+)-U-50488 hydrochloride, a notable ligand for opioid receptors. U-50488 is a highly selective kappa opioid receptor (KOR) agonist, and its stereoisomers exhibit distinct pharmacological profiles. This document focuses on the (+)-(1R,2R) enantiomer, providing available quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.
Introduction
U-50488, chemically known as trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, was one of the first highly selective kappa opioid receptor (KOR) agonists developed that lacks the morphinan (B1239233) scaffold of traditional opioids. It exists as a racemic mixture of two enantiomers: the more pharmacologically active (-)-(1S,2S)-U-50488 and the less active (+)-(1R,2R)-U-50488. Understanding the specific binding characteristics of each enantiomer is crucial for elucidating the stereochemical requirements of the kappa opioid receptor and for the development of more selective and potent therapeutic agents. This guide will focus on the in vitro binding profile of the this compound enantiomer, providing comparative data with its racemate and the more active (-)-enantiomer to highlight its selectivity.
Data Presentation: In Vitro Binding Affinity and Selectivity
The following tables summarize the quantitative in vitro binding affinity data for this compound and its related compounds at the three main opioid receptor subtypes: kappa (κ), mu (µ), and delta (δ). The data is presented in terms of the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher binding affinity.
| Compound | Receptor | Species | Radioligand | Binding Affinity (Kd, nM) | Reference |
| (+)-(1R,2R)-U-50488 | Kappa (κ) | Guinea Pig | [3H]U-69,593 | 299 | [1] |
| (-)-(1S,2S)-U-50488 | Kappa (κ) | Guinea Pig | [3H]U-69,593 | 0.89 | [1] |
| (-)-(1S,2S)-U-50488 | Kappa (κ) | - | - | 2.2 | |
| (-)-(1S,2S)-U-50488 | Mu (µ) | - | - | 430 |
| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity (vs. Kappa) | Reference |
| (±)-U-50488 | Kappa (κ) | 12 | - | |
| Mu (µ) | 370 | 30.8-fold | ||
| Mu (µ) | 6100 | 508-fold | [2] | |
| Delta (δ) | >500 | >41.7-fold |
The data clearly indicates that the U-50488 scaffold possesses high selectivity for the kappa opioid receptor over the mu and delta subtypes. The stereochemistry at the 1 and 2 positions of the cyclohexyl ring is a critical determinant of binding affinity, with the (-)-(1S,2S) enantiomer exhibiting significantly higher affinity for the KOR than the (+)-(1R,2R) enantiomer.
Experimental Protocols
The determination of in vitro binding affinity is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for such an assay to characterize the binding of a test compound like this compound to the kappa opioid receptor.
Competitive Radioligand Binding Assay for Kappa Opioid Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the kappa opioid receptor.
Materials:
-
Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably expressing the human kappa opioid receptor (hKOR).
-
Radioligand: [3H]U-69,593, a high-affinity and selective KOR agonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled selective KOR agonist, such as unlabeled U-69,593 or U-50488.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Whatman GF/C or equivalent.
-
Scintillation Cocktail.
-
96-well plates.
-
Filtration apparatus (Cell Harvester).
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-hKOR or HEK-hKOR cells to confluence.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Homogenize the cell pellet in ice-cold assay buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh, cold assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, a fixed concentration of [3H]U-69,593 (typically near its Kd value, e.g., 0.5-1.0 nM), and the cell membrane preparation.
-
Non-specific Binding: Add assay buffer, [3H]U-69,593, a high concentration of the non-labeled KOR agonist, and the cell membrane preparation.
-
Test Compound Competition: Add varying concentrations of this compound, [3H]U-69,593, and the cell membrane preparation. A typical concentration range would be from 0.1 nM to 10 µM.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial and allow for equilibration.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
-
Determine IC50:
-
From the competition curve, determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) using non-linear regression analysis.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Mandatory Visualizations
Signaling Pathway of the Kappa Opioid Receptor
Activation of the kappa opioid receptor by an agonist like U-50488 initiates a G-protein mediated signaling cascade. The receptor is primarily coupled to inhibitory Gi/o proteins.
Caption: Kappa Opioid Receptor Signaling Pathway.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This compound is the less active enantiomer of the selective kappa opioid receptor agonist, U-50488. Its in vitro binding affinity for the kappa opioid receptor is significantly lower than that of its (-)-(1S,2S) counterpart, highlighting the critical role of stereochemistry in ligand-receptor interactions. While quantitative binding data for (+)-U-50488 at mu and delta opioid receptors is not extensively documented, the high selectivity of the racemic U-50488 for the kappa receptor suggests that the (+)-enantiomer also likely possesses low affinity for these other opioid receptor subtypes. The provided experimental protocols and visualizations serve as a valuable resource for researchers and drug development professionals working to characterize the in vitro pharmacology of this and other opioid receptor ligands.
References
The Kappa-Opioid Receptor Agonist (+)-U-50488 Hydrochloride: A Technical Guide to its Inhibitory Effects on Dopamine Release in the Nucleus Accumbens
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-U-50488 hydrochloride is a selective kappa-opioid receptor (KOR) agonist that has been instrumental in elucidating the role of the dynorphin/KOR system in modulating the mesolimbic dopamine (B1211576) system. This technical guide provides a comprehensive overview of the effects of (+)-U-50488 on dopamine release in the nucleus accumbens, a critical brain region for reward, motivation, and addiction. Activation of KORs, predominantly located on the presynaptic terminals of dopaminergic neurons, by (+)-U-50488 leads to a significant inhibition of dopamine release. This document details the underlying signaling pathways, presents quantitative data from key experimental findings in tabular format, and outlines the methodologies of the primary research techniques used to investigate these effects.
Introduction
The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens, is a key neural circuit in mediating the rewarding effects of both natural stimuli and drugs of abuse. The dynorphin/kappa-opioid receptor (KOR) system is an endogenous regulatory system that exerts a powerful inhibitory influence on this circuit. (+)-U-50488, as a selective KOR agonist, serves as a valuable pharmacological tool to probe the functional consequences of KOR activation. Numerous studies have demonstrated that systemic or local administration of (+)-U-50488 into the nucleus accumbens decreases extracellular dopamine levels.[1][2][3] This inhibitory effect is implicated in the aversive and anhedonic states associated with KOR activation and has significant implications for the development of therapeutics for addiction and mood disorders.
Mechanism of Action and Signaling Pathways
(+)-U-50488 exerts its effects by binding to and activating KORs, which are G-protein coupled receptors (GPCRs) of the Gi/o family.[2] In the nucleus accumbens, these receptors are predominantly located on the presynaptic terminals of dopaminergic neurons originating from the VTA.[2][4]
Upon binding of (+)-U-50488, the activated Gi/o protein initiates a signaling cascade that leads to the inhibition of dopamine release. The primary mechanisms include:
-
Inhibition of adenylyl cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of ion channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the presynaptic terminal. It also involves the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx, a critical step for neurotransmitter vesicle fusion and release.[2]
The net effect of this signaling cascade is a reduction in the excitability of the dopaminergic terminal and a decrease in the probability of dopamine release upon the arrival of an action potential.
Figure 1: Signaling pathway of (+)-U-50488-mediated inhibition of dopamine release.
Quantitative Data on the Effects of (+)-U-50488 on Dopamine Release
The inhibitory effects of (+)-U-50488 on dopamine release in the nucleus accumbens have been quantified in several studies using various experimental paradigms. The following tables summarize key findings.
Table 1: Dose-Dependent Inhibition of Dopamine Release by (+)-U-50488 in the Nucleus Accumbens Core (ex vivo Fast-Scan Cyclic Voltammetry)
| (+)-U-50488 Concentration (μM) | Inhibition of DA Release in Rostral NAc Core (%) | Inhibition of DA Release in Caudal NAc Core (%) |
| 0.01 | Significant Inhibition | Significantly Greater Inhibition than Rostral |
| 0.03 | Significant Inhibition | Significantly Greater Inhibition than Rostral |
| 0.1 | Significant Inhibition | Significantly Greater Inhibition than Rostral |
| 0.3 | Significant Inhibition | Significantly Greater Inhibition than Rostral |
| 1.0 | Significant Inhibition | Significantly Greater Inhibition than Rostral |
| Data derived from studies showing greater KOR-mediated inhibition in the caudal nucleus accumbens core.[5][6] |
Table 2: Effect of (+)-U-50488 on Basal and Cocaine-Induced Dopamine Levels in the Nucleus Accumbens (in vivo Microdialysis)
| Treatment | Effect on Extracellular Dopamine |
| (+)-U-50488 (10 mg/kg, i.p.) | Modest decrease in basal levels |
| Cocaine (20 mg/kg, i.p.) | ~10-fold increase |
| (+)-U-50488 (10 mg/kg) + Cocaine (20 mg/kg) | ~50% decrease in cocaine-induced increase |
| nor-binaltorphimine + (+)-U-50488 + Cocaine | Attenuation by (+)-U-50488 is completely reversed |
| Data from a study investigating the interaction between (+)-U-50488 and cocaine.[1] |
Experimental Protocols
The investigation of (+)-U-50488's effects on dopamine release primarily relies on two key techniques: in vivo microdialysis and fast-scan cyclic voltammetry (FSCV).
In Vivo Microdialysis
This technique allows for the sampling of extracellular neurochemicals in the brain of freely moving animals.
Methodology:
-
Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the nucleus accumbens. Animals are allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: The perfusate, now containing neurochemicals from the extracellular space (the dialysate), is collected at regular intervals (e.g., every 20 minutes).[7]
-
Drug Administration: (+)-U-50488 or other pharmacological agents are administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.
-
Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentration of dopamine and its metabolites.[8][9]
Figure 2: General workflow for an in vivo microdialysis experiment.
Ex Vivo Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique used to measure rapid changes in neurotransmitter concentrations in brain slices with high temporal and spatial resolution.[10][11][12]
Methodology:
-
Brain Slice Preparation: Animals are euthanized, and their brains are rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal slices containing the nucleus accumbens are prepared using a vibratome.
-
Recording Chamber: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF.
-
Electrode Placement: A carbon-fiber microelectrode is positioned in the nucleus accumbens, and a stimulating electrode is placed nearby to evoke dopamine release.
-
Data Acquisition: A triangular waveform is applied to the carbon-fiber electrode at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz).[13] The resulting current is measured and is proportional to the concentration of oxidizable substances, such as dopamine.
-
Pharmacology: A baseline of electrically evoked dopamine release is established. (+)-U-50488 is then added to the perfusing aCSF in increasing concentrations to determine its effect on dopamine release.
-
Calibration: At the end of the experiment, the electrode is calibrated with known concentrations of dopamine to convert the current signal into a concentration value.[14]
Figure 3: Workflow for ex vivo fast-scan cyclic voltammetry experiments.
Conclusion
This compound is a potent and selective KOR agonist that reliably inhibits dopamine release in the nucleus accumbens. This effect is mediated by the activation of presynaptic Gi/o-coupled KORs, leading to a reduction in presynaptic excitability. The quantitative data gathered from in vivo microdialysis and fast-scan cyclic voltammetry studies consistently demonstrate this inhibitory action. For researchers and drug development professionals, understanding the mechanisms and effects of (+)-U-50488 is crucial for dissecting the role of the dynorphin/KOR system in brain function and for the development of novel therapeutics targeting this system for the treatment of addiction, depression, and other neuropsychiatric disorders. The distinct effects observed in different subregions of the nucleus accumbens, such as the greater inhibition in the caudal part, highlight the anatomical and functional heterogeneity of this brain area and suggest that region-specific targeting may be a valuable therapeutic strategy.[5][6]
References
- 1. U50,488, a kappa opioid receptor agonist, attenuates cocaine-induced increases in extracellular dopamine in the nucleus accumbens of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opposite effects of mu and kappa opiate agonists on dopamine release in the nucleus accumbens and in the dorsal caudate of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo dopamine measurements in the nucleus accumbens after nonanesthetic and anesthetic doses of propofol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased dopamine release in vivo in nucleus accumbens and caudate nucleus of the rat during drinking: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of opioid peptides on dopamine release in the nucleus accumbens: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fast Scan Cyclic Voltammetry to Assess Dopamine Function: From Circuits to Behavior | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Fast Scan Cyclic Voltammetry of Dopamine and Serotonin in Mouse Brain Slices - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
(+)-U-50488 Hydrochloride: A Technical Guide for Pain and Analgesia Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (+)-U-50488 hydrochloride, a selective kappa-opioid receptor (KOR) agonist, and its application in the study of pain and analgesia. This document details its mechanism of action, summarizes key pharmacological data, outlines experimental protocols, and visualizes critical pathways and workflows.
Introduction: A Selective Tool for Kappa-Opioid Receptor Research
This compound is the less active enantiomer of the racemic compound (±)-U-50488, a highly selective agonist for the kappa-opioid receptor (KOR).[1][2] While the racemate and the (-)-enantiomer are more potent, (+)-U-50488 serves as a valuable research tool for elucidating the specific roles of KORs in various physiological processes, particularly nociception. KORs are G-protein-coupled receptors (GPCRs) that are activated by endogenous dynorphin (B1627789) peptides and are widely distributed throughout the central and peripheral nervous systems.[3] Unlike mu-opioid receptor (MOR) agonists such as morphine, which are the cornerstone of clinical pain management but carry a high risk of addiction and respiratory depression, KOR agonists offer a different pharmacological profile. U-50488 has been shown to produce analgesia in various preclinical models of thermal, pressure, and irritant-induced pain without causing morphine-type physical dependence.[4][5] This makes it and its analogs critical compounds for exploring alternative, non-addictive analgesic therapies.
Mechanism of Action: KOR-Mediated Signaling Pathways
As a KOR agonist, (+)-U-50488 initiates a cascade of intracellular events upon binding to the receptor. The primary mechanism involves the activation of inhibitory G-proteins (Gαi/o), but other signaling pathways, including β-arrestin and Ca2+/CaMKII/CREB, are also implicated in its spectrum of effects.
G-Protein-Coupled Signaling Pathway
The canonical signaling pathway for KORs is mediated by heterotrimeric Gαi/o proteins.[6] Upon agonist binding, the G-protein is activated, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits. These subunits then modulate downstream effectors to produce an overall inhibitory effect on neuronal excitability.
-
Inhibition of Adenylyl Cyclase : The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels : The Gβγ subunit directly interacts with and modulates ion channels. It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Simultaneously, it inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.[6][7]
-
MAPK Pathway Activation : KOR activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, which can influence gene expression and long-term cellular changes.
β-Arrestin-Mediated Signaling
In addition to G-protein coupling, agonist-bound KORs can recruit β-arrestin proteins. This interaction is crucial for receptor desensitization and internalization, but it also initiates a distinct, G-protein-independent signaling cascade. The β-arrestin pathway, particularly through the activation of p38 MAPK, has been linked to some of the aversive and dysphoric side effects associated with KOR agonists.[3][8] The concept of "biased agonism" explores how different ligands can preferentially activate either the G-protein or the β-arrestin pathway, a key area of interest in developing KOR agonists with improved side-effect profiles.[3]
Ca²⁺/CaMKII/CREB Pathway in Neuropathic Pain
Recent studies suggest that U-50488H can ameliorate neuropathic pain by modulating the Ca²⁺/CaMKII/CREB signaling pathway.[9][10] In neuropathic pain states, there is often an over-activation of this pathway. U-50488H appears to suppress this hyperactivity by repressing Ca²⁺ influx, which in turn reduces the phosphorylation of CaMKII and its downstream target, CREB.[9][10] This mechanism leads to a reduction in the release of pro-nociceptive molecules like CGRP and inhibits neuroinflammation, contributing to its analgesic effect in chronic pain models.[9][11]
Quantitative Pharmacological Data
The selectivity and potency of U-50488 have been characterized in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: Receptor Binding Affinity of U-50488H
| Receptor | Binding Affinity (Ki, nM) | Species/System | Reference |
|---|---|---|---|
| Kappa (κ) | 114 | Guinea Pig Brain | [12] |
| Mu (μ) | 6100 | Guinea Pig Brain |[12] |
Note: Data is for U-50488H, the racemate. The ratio of Mu Ki to Kappa Ki (53.5) demonstrates high selectivity for the kappa receptor.[12]
Table 2: In Vivo Analgesic Efficacy of U-50488
| Assay | Species | ED₅₀ | Emax (%MPE) | Reference |
|---|---|---|---|---|
| Warm-Water Tail-Withdrawal | Mouse | 4.8 mg/kg (cumulative) | ~50% | [3] |
| Formalin Test (intrathecal) | Rat | 6.20 nmol | 50% | [13] |
| Motor Impairment (Rotarod) | Mouse | 15.3 mg/kg | N/A |[14] |
%MPE = Maximum Possible Effect
Experimental Protocols for Preclinical Pain Models
U-50488 is widely used to investigate the role of the KOR system in various pain states. Below are detailed methodologies for key behavioral assays.
Warm-Water Tail-Withdrawal Assay (Acute Thermal Pain)
This assay measures the latency of an animal to withdraw its tail from a noxious thermal stimulus, reflecting spinal nociceptive reflexes.
-
Objective : To assess the analgesic effect of a compound against acute thermal pain.
-
Apparatus : A water bath maintained at a constant noxious temperature (e.g., 52°C), a timer, and animal restrainers.
-
Procedure :
-
Habituate mice to the experimental environment and handling for at least 3-4 days prior to testing.[3]
-
On the test day, obtain a baseline tail-withdrawal latency by immersing the distal third of the mouse's tail in the warm water and recording the time to flick or withdraw the tail. A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
At a predetermined time post-injection (e.g., 30 minutes), measure the tail-withdrawal latency again.[3]
-
Data is often expressed as the percentage of Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100.
-
For dose-response curves, increasing cumulative doses can be administered to the same animal, with latency measured after each dose.[3]
-
Formalin Test (Inflammatory/Tonic Pain)
The formalin test induces a biphasic pain response and is used to model tonic chemical/inflammatory pain.
-
Objective : To evaluate analgesic efficacy against persistent inflammatory pain.
-
Procedure :
-
Administer this compound or vehicle intrathecally to rats to target spinal KORs.[13]
-
After drug administration, inject a dilute formalin solution (e.g., 50 µL of 5% formalin) subcutaneously into the plantar surface of one hind paw.
-
Immediately place the animal in a clear observation chamber.
-
Record pain-related behaviors (e.g., flinching, licking, or biting the injected paw) for a set duration (e.g., 60 minutes).
-
The pain response is biphasic:
-
Phase 1 (0-5 min) : Acute neurogenic pain due to direct C-fiber activation.
-
Phase 2 (15-60 min) : Inflammatory pain involving central sensitization.
-
-
A pain score is assigned based on the intensity and duration of the pain behaviors. Analgesia is determined by a significant reduction in the pain score in either phase compared to the vehicle-treated group.[13]
-
Paclitaxel-Induced Neuropathic Pain Model
This model mimics chemotherapy-induced peripheral neuropathy, a common and debilitating side effect of cancer treatment.
-
Objective : To assess the efficacy of a compound in alleviating chronic neuropathic pain.
-
Procedure :
-
Induction : Administer paclitaxel (B517696) (e.g., 4 mg/kg, i.p.) to mice on alternating days for a total of four injections (days 0, 2, 4, 6) to induce mechanical and thermal allodynia.[3]
-
Baseline Measurement : Before paclitaxel treatment, establish baseline sensory thresholds using von Frey filaments (for mechanical allodynia) and a Hargreaves apparatus (for thermal allodynia).
-
Post-Induction Assessment : After the paclitaxel regimen, re-measure sensory thresholds to confirm the development of neuropathy (i.e., a significant decrease in paw withdrawal threshold/latency).
-
Drug Testing : Administer a single dose of this compound or vehicle.
-
Measure mechanical and thermal thresholds at various time points after drug administration to determine the magnitude and duration of the anti-allodynic effect. The reversal of hypersensitivity indicates analgesic efficacy.[3]
-
Preclinical Evaluation Workflow
The study of a novel KOR agonist like (+)-U-50488 typically follows a structured preclinical workflow, moving from in vitro characterization to in vivo behavioral assessments.
Conclusion
This compound remains an indispensable pharmacological tool for investigating the kappa-opioid system's role in pain and analgesia. Its high selectivity allows for the precise interrogation of KOR-mediated signaling pathways and their contribution to nociceptive processing. Through its use in a variety of preclinical pain models, researchers have established the potent analgesic properties of KOR activation in acute, inflammatory, and neuropathic pain states. As the field moves toward developing novel analgesics with fewer side effects, the foundational knowledge gained from studying compounds like (+)-U-50488 is critical for designing next-generation, potentially non-addictive pain therapies.
References
- 1. rndsystems.com [rndsystems.com]
- 2. U-50488 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral effects of a novel kappa opioid analgesic, U-50488, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analgesia produced by intrathecal administration of the kappa opioid agonist, U-50,488H, on formalin-evoked cutaneous pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
Neuroprotective Effects of (+)-U-50488 Hydrochloride on Hippocampal Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the neuroprotective effects of (+)-U-50488 hydrochloride, a selective kappa-opioid receptor (KOR) agonist, on hippocampal neurons. The hippocampus, a brain region critical for learning and memory, is particularly vulnerable to neurodegenerative processes. Research indicates that this compound offers significant therapeutic potential by mitigating neuronal damage through various mechanisms, including the modulation of calcium signaling, reduction of oxidative stress, and inhibition of inflammatory pathways. This document consolidates key quantitative data, details experimental methodologies from pivotal studies, and illustrates the underlying signaling pathways to support further research and drug development in this area.
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified across several preclinical models. The following tables summarize the key findings, offering a comparative overview of its effects on behavioral outcomes, neuronal viability, and molecular markers.
Table 1: Effects of this compound on Cognitive Function in APP/PS1 Mice
| Parameter | Control Group (APP/PS1) | (+)-U-50488 Hcl Group | Outcome |
| Escape Latency (Morris Water Maze) | Significantly longer | Significantly shorter | Improved learning and memory[1][2] |
| Frequency of Crossing Original Platform | Lower | Higher | Enhanced spatial memory[1][2] |
| Time in Target Quadrant | Less | More | Improved memory retention[1][2] |
Table 2: Neuroprotective Effects of this compound Against Kainic Acid-Induced Excitotoxicity
| Brain Region | Kainic Acid Only | Kainic Acid + (+)-U-50488 Hcl | Outcome |
| Hippocampal CA1 Neurons | Severe neuronal damage | Marked protection against neurotoxicity | Attenuation of excitotoxic neuronal loss[3] |
| Hippocampal CA3 Neurons | Severe neuronal damage | Protection against neurotoxicity | Reduced neuronal damage[3] |
Table 3: Molecular and Cellular Effects of this compound
| Marker | Condition | Effect of (+)-U-50488 Hcl | Mechanism |
| Caspase-3 | Tramadol-induced apoptosis | Decreased levels | Inhibition of apoptosis[4] |
| Postsynaptic Density Protein 95 (PSD95) | APP/PS1 Mice | Increased expression | Improved synaptic plasticity[1][2] |
| Reactive Oxygen Species (ROS) | Neuropathic pain model | Decreased expression | Mitigation of oxidative stress[5] |
| NF-κB | Neuropathic pain model | Decreased expression | Inhibition of neuroinflammation[5] |
| p-CaMKII / p-CREB | APP/PS1 Mice & Neuropathic Pain | Decreased phosphorylation | Modulation of Ca2+ signaling[1][2][5] |
Detailed Experimental Protocols
The following sections outline the methodologies employed in key studies to evaluate the neuroprotective effects of this compound.
Animal Models and Drug Administration
-
Alzheimer's Disease Model: Male amyloid precursor protein (APP)/presenilin-1 (PS1) transgenic mice (6 months old) and age-matched wild-type C57BL/6 mice were used.[1][2] this compound was administered subcutaneously daily for 28 days.[1][2]
-
Excitotoxicity Model: Adult male Sprague-Dawley rats were administered kainic acid to induce seizures and hippocampal damage.[3] this compound was administered prior to the kainic acid injection.[3]
-
Neuropathic Pain Model: A neuropathic pain model was established in Sprague-Dawley rats via spared nerve injury (SNI).[5] this compound was administered to these rats.[5]
Behavioral Assessment: Morris Water Maze
The Morris water maze test is a widely used method to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool filled with opaque water containing a hidden platform.
-
Procedure: Mice were trained to find the hidden platform from different starting positions. The escape latency (time to find the platform), path length, and swimming speed were recorded.
-
Probe Trial: After the training phase, the platform was removed, and the time spent in the target quadrant and the number of times the mouse crossed the former platform location were measured to assess memory retention.[1][2]
Histological Analysis
-
Hematoxylin and Eosin (H&E) Staining: Brain tissues were fixed, sectioned, and stained with H&E to assess the general morphology of hippocampal neurons and identify neuronal damage.[1][2] In APP/PS1 mice treated with this compound, an improved morphology of neurons was observed compared to untreated APP/PS1 mice, which showed disorganized and sparse neurons.[1][2]
-
Nissl Staining: This method is used to stain the Nissl bodies in the cytoplasm of neurons. It is particularly useful for identifying neuronal loss. In a model of neuropathic pain, Nissl staining was used to assess neuronal health in the dorsal root ganglia.[5]
-
Golgi-Cox Staining: This technique was used to observe dendritic spine density in the CA1 area of the hippocampus.[1] Treatment with this compound resulted in an increased number of dendritic spines in APP/PS1 mice, indicating improved synaptic plasticity.[1][2]
Molecular Biology Techniques
-
Western Blotting: This technique was used to quantify the expression levels of specific proteins. Tissues were homogenized, and proteins were separated by electrophoresis, transferred to a membrane, and probed with antibodies against target proteins such as NMDAR, p-CaMKII, p-CREB, PSD95, and markers of pyroptosis (NLRP3, ASC, pro-caspase-1).[1][2]
-
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA was used to measure the concentration of inflammatory factors and brain injury markers.[1]
-
Immunofluorescence: This method was used to visualize the localization and expression of proteins within brain tissue sections. For example, the expression of NLRP3 and IBA1 (a marker for microglia) was detected using immunofluorescence.[1]
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are mediated by complex signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.
Signaling Pathways
The primary mechanism of action for this compound involves the activation of the kappa-opioid receptor, which in turn modulates downstream signaling pathways, notably the Ca²⁺/CaMKII/CREB pathway.
Caption: KOR activation by (+)-U-50488 Hcl modulates the Ca²⁺/CaMKII/CREB pathway.
The activation of KOR by this compound is thought to inhibit the over-activation of NMDA receptors, leading to a reduction in excessive Ca²⁺ influx.[1][5] This, in turn, decreases the phosphorylation of CaMKII and CREB, which are key regulators of synaptic plasticity and neuronal survival.[1][5]
Another critical aspect of this compound's neuroprotective action is the inhibition of pyroptosis, a form of programmed cell death associated with inflammation.
Caption: Inhibition of the NLRP3 inflammasome pathway by KOR activation.
By activating KOR, this compound inhibits the NLRP3 inflammasome, which in turn prevents the activation of caspase-1 and the subsequent maturation of pro-inflammatory cytokines like IL-1β, thereby reducing microglial pyroptosis and neuroinflammation.[1]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound in a preclinical model of neurodegeneration.
Caption: General experimental workflow for preclinical evaluation.
This workflow provides a structured approach, from model selection and treatment to behavioral and molecular analyses, culminating in the assessment of the compound's neuroprotective potential.
References
- 1. κ-opioid receptor agonist, U50488H, inhibits pyroptosis through NLRP3 via the Ca2+/CaMKII/CREB signaling pathway and improves synaptic plasticity in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. db.cngb.org [db.cngb.org]
- 4. Effect of tramadol on apoptosis and synaptogenesis in hippocampal neurons: The possible role of µ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Therapeutic Potential of (+)-U-50488 Hydrochloride: A Technical Guide to its Antitussive and Diuretic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-U-50488 hydrochloride, a highly selective kappa-opioid receptor (KOR) agonist, has demonstrated significant therapeutic potential beyond its initial analgesic applications.[1] This technical guide provides an in-depth review of its pronounced antitussive and diuretic effects, offering a comprehensive resource for researchers and drug development professionals. By summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms, this document aims to facilitate a deeper understanding and further exploration of this compound's pharmacological profile.
Core Pharmacological Effects: Antitussive and Diuretic Actions
This compound exerts its effects primarily through the activation of kappa-opioid receptors, which are widely distributed throughout the central and peripheral nervous systems.[1][2] Its two most notable non-analgesic properties are the suppression of the cough reflex and the induction of diuresis.
Antitussive Efficacy
This compound has been shown to be a potent antitussive agent in preclinical models, with an efficacy comparable to that of morphine.[3] This effect is mediated by the stimulation of kappa-opioid receptors in the central nervous system.[3][4] Notably, the development of tolerance to the antitussive effects of (+)-U-50488H appears to be less pronounced than that observed with mu-opioid agonists like morphine.[4]
Diuretic Properties
The administration of this compound induces a state of water diuresis, characterized by an increase in urine output without a significant alteration in electrolyte excretion.[5] This diuretic effect is also dose-dependent and mediated by kappa-opioid receptors.[5] The primary mechanism underlying this action is the suppression of plasma vasopressin (antidiuretic hormone, ADH) levels.[6]
Quantitative Data Summary
The following tables summarize the dose-dependent antitussive and diuretic effects of this compound as reported in preclinical studies involving rats.
Table 1: Antitussive Effects of this compound in Rats (Capsaicin-Induced Cough Model)
| Administration Route | Dose Range | Observed Effect | Reference |
| Intraperitoneal (i.p.) | 1 - 10 mg/kg | Dose-dependent decrease in the number of coughs. | [7] |
| Intracisternal (i.cist.) | Not Specified | Significant dose-dependent decrease in the number of coughs. | [3] |
Table 2: Diuretic Effects of this compound in Rats
| Administration Route | Dose Range | Observed Effect | Reference |
| Subcutaneous (s.c.) | 0.1 - 10 mg/kg | Dose-dependent induction of diuresis. | [5] |
| Intraperitoneal (i.p.) | 1, 3, and 10 mg/kg | Significant diuretic response at doses ≥ 3 mg/kg in water-loaded rats. | [8] |
Detailed Experimental Protocols
Assessment of Antitussive Activity: Capsaicin-Induced Cough Model in Rats
This protocol outlines the methodology for evaluating the antitussive effects of this compound using a standardized animal model.
Objective: To quantify the reduction in cough frequency in response to this compound administration following challenge with a chemical tussigen.
Materials:
-
Male Sprague-Dawley rats.
-
This compound.
-
Capsaicin (B1668287) solution (e.g., 30 µM).[9]
-
Vehicle (e.g., saline).
-
Whole-body plethysmograph.
-
Aerosol generator/nebulizer.
Procedure:
-
Animal Acclimatization: Acclimate rats to the plethysmograph chamber for a set period before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Induction of Cough: After a predetermined pretreatment time, place the rat in the plethysmograph chamber and expose it to an aerosolized solution of capsaicin for a fixed duration (e.g., 5 minutes).[9]
-
Data Acquisition: Record the pressure changes within the chamber resulting from cough responses. Coughs are identified by their characteristic waveform.[10]
-
Analysis: Quantify the number of coughs during the observation period. Compare the cough frequency between the drug-treated and vehicle-treated groups.
Evaluation of Diuretic Effect in Rats
This protocol describes a method to assess the diuretic properties of this compound.
Objective: To measure the volume of urine output following the administration of this compound.
Materials:
-
Male Wistar rats.
-
This compound.
-
Vehicle (e.g., saline).
-
Metabolic cages for urine collection.
-
Graduated cylinders.
Procedure:
-
Hydration Status: Rats can be used in a normally hydrated state or can be water-loaded (e.g., oral administration of water, 2 x 20 ml/kg) prior to the experiment to ensure a consistent baseline urine flow.[8]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
Urine Collection: Immediately after drug administration, place the rats in individual metabolic cages. Collect urine over a specified period (e.g., 4-5 hours).[5][8]
-
Volume Measurement: At the end of the collection period, measure the total volume of urine produced by each rat.
-
Analysis: Compare the mean urine volume of the drug-treated groups to the vehicle control group. Data can be expressed as total urine volume or as a rate of urine production.[8]
Signaling Pathways and Mechanisms of Action
The antitussive and diuretic effects of this compound are initiated by its binding to and activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR).
Antitussive Signaling Pathway
The central antitussive effect of this compound involves the modulation of neuronal excitability in the brainstem cough center. Activation of kappa-opioid receptors is coupled to Gi/o proteins, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[11][12] This results in potassium ion efflux, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal firing, thereby suppressing the cough reflex. There is also evidence suggesting an interaction with the serotonergic system, particularly 5-HT1A receptors, in mediating the antitussive effect.[13][14]
References
- 1. U-50488 - Wikipedia [en.wikipedia.org]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Antitussive effects of two specific kappa-opioid agonists, U-50,488H and U-62,066E, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the diuretic effects of chemically diverse kappa opioid agonists in rats: nalfurafine, U50,488H, and salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diuresis and suppression of vasopressin by kappa opioids: comparison with mu and delta opioids and clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of mu-opioid receptors in the antitussive effects of pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Kappa-opioid receptors couple to inwardly rectifying potassium channels when coexpressed by Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Kir3 channel signaling complexes: focus on opioid receptor signaling [frontiersin.org]
- 13. The contribution of serotonin 1A receptors to kappa opioid immunosuppression | Semantic Scholar [semanticscholar.org]
- 14. The Kappa Opioid Receptor: From Addiction to Depression, and Back - PMC [pmc.ncbi.nlm.nih.gov]
(+)-U-50488 hydrochloride for research in addiction and reward pathways.
An In-Depth Technical Guide to (+)-U-50488 Hydrochloride for Research in Addiction and Reward Pathways
Introduction
This compound, chemically known as trans-(+)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]benzeneacetamide hydrochloride, is a highly selective agonist for the kappa-opioid receptor (KOR).[1][2] Initially developed as a potential analgesic, its unique pharmacological profile, particularly its lack of rewarding properties and induction of aversion, has made it an invaluable tool for researchers investigating the neurobiology of addiction, reward, and mood disorders.[1][3] Unlike mu-opioid receptor agonists (e.g., morphine) that are highly addictive, KOR agonists like U-50488 are generally considered aversive and can counteract the rewarding effects of drugs of abuse.[4][5] This guide provides a comprehensive overview of (+)-U-50488, its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its use in addiction and reward pathway research.
Mechanism of Action: Kappa-Opioid Receptor Signaling
(+)-U-50488 exerts its effects by binding to and activating the kappa-opioid receptor, a G-protein coupled receptor (GPCR).[6] KOR activation initiates two primary signaling cascades: the canonical G-protein pathway and the β-arrestin pathway.
-
G-protein Pathway: Upon agonist binding, the KOR couples to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. This pathway is traditionally associated with the analgesic effects of KOR agonists.
-
β-arrestin Pathway: KOR activation also promotes the recruitment of β-arrestin proteins.[6] This pathway is linked to receptor desensitization and internalization, and importantly, the activation of downstream signaling molecules like p38 mitogen-activated protein kinase (MAPK).[7][8] The β-arrestin/p38 MAPK pathway is thought to mediate many of the aversive and dysphoric effects associated with KOR activation.[7]
Data Presentation: Pharmacological Profile
The following tables summarize key quantitative data for (+)-U-50488, providing a comparative overview of its binding affinity, potency, and effective doses in various experimental paradigms.
Table 1: Receptor Binding Affinity and Potency
| Parameter | Receptor | Value | Species/Tissue | Reference |
| Ki (Binding Affinity) | Kappa (κ) | 0.2 nM | - | [6] |
| Kappa (κ) | 12 nM | - | [9] | |
| Kappa (κ) | 114 nM | - | [10] | |
| Mu (μ) | 370 nM | - | [9] | |
| Mu (μ) | 6100 nM | - | [10] | |
| Delta (δ) | >500 nM | - | [9] | |
| EC50 (Potency) | Kappa (κ) | 9.31 nM | - | [6] |
Table 2: Effective Doses in Behavioral and Neurochemical Studies
| Experimental Model | Effect | Dose Range | Species | Route | Reference |
| Conditioned Place Aversion | Induces place aversion | 2.5 - 10 mg/kg | Mice | i.p. | [11] |
| Conditioned Place Preference | Blocks morphine-induced CPP | 2 - 10 mg/kg | Rats | s.c. | [4] |
| Drug Self-Administration | Decreases cocaine/morphine intake | Dose-dependent | Rats, Mice | i.v. | [5] |
| Intracranial Self-Stimulation | Depresses ICSS | 1 - 5.6 mg/kg | Rats | i.p. | [12] |
| Dopamine (B1211576) Modulation | Decreases dopamine levels | 20 mg/kg | Rats | i.p. | [6] |
| Dopamine Modulation | Attenuates cocaine-induced DA increase | 10 mg/kg | Rats | i.p. | [13] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and data interpretation. The following sections outline standard protocols for studying the effects of (+)-U-50488 on addiction and reward.
Conditioned Place Preference / Aversion (CPP/CPA)
This paradigm assesses the rewarding or aversive properties of a drug by pairing its administration with a specific environment.
Methodology:
-
Apparatus: A standard three-chamber apparatus is used, with two larger conditioning chambers distinguished by distinct visual and tactile cues (e.g., different wall patterns and floor textures), and a smaller, neutral central chamber.[4]
-
Habituation (Day 1): Animals are allowed to freely explore all three chambers for a set period (e.g., 15-20 minutes) to establish a baseline preference for either conditioning chamber. Animals showing a strong unconditioned preference for one side are often excluded.
-
Conditioning (Days 2-5): This phase typically involves four days of conditioning.
-
Morning Session: Animals receive a vehicle injection (e.g., saline) and are confined to one of the conditioning chambers (e.g., the initially preferred side) for 30-40 minutes.[14]
-
Afternoon Session: At least 4 hours later, animals receive an injection of (+)-U-50488 (e.g., 2-10 mg/kg, s.c. or i.p.) and are confined to the opposite chamber for the same duration.[4][11] The order of drug/vehicle pairing is counterbalanced across subjects.
-
-
Test (Day 6): Drug-free animals are placed in the central chamber and allowed free access to all chambers for 15-20 minutes. The time spent in each chamber is recorded.[4]
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber. A negative score indicates conditioned place aversion (CPA), suggesting the drug has aversive properties.
Intravenous Self-Administration (IVSA)
This model assesses the reinforcing efficacy of a drug, or how other compounds modulate that reinforcement. It is the gold standard for preclinical evaluation of abuse potential.
Methodology:
-
Surgical Preparation: Animals (typically rats or mice) are anesthetized and surgically implanted with an indwelling intravenous catheter into the jugular vein. The catheter is passed subcutaneously to exit on the animal's back.
-
Recovery: Animals are allowed to recover for 5-7 days post-surgery. Catheters are flushed daily with a heparinized saline solution to maintain patency.
-
Apparatus: Experiments are conducted in operant conditioning chambers equipped with two levers (or nose-poke holes), a stimulus light above the active lever, and an infusion pump connected to the animal's catheter.
-
Training: Animals are trained to press the "active" lever to receive an intravenous infusion of a reinforcing drug (e.g., cocaine or morphine). Each infusion is paired with a cue light. The "inactive" lever has no programmed consequences. Training continues until stable responding is achieved, typically on a fixed-ratio 1 (FR1) schedule (one press = one infusion).
-
Testing the Effect of U-50488: Once baseline self-administration is stable, the modulatory effects of U-50488 are tested.
-
Pre-treatment: Animals are pre-treated with various doses of (+)-U-50488 or vehicle before the self-administration session.
-
Co-administration: U-50488 is mixed with the reinforcing drug in the infusion solution.
-
-
Data Analysis: The primary measure is the number of infusions earned per session. A decrease in self-administration following U-50488 treatment suggests an attenuation of the reinforcing effects of the primary drug.[5]
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing a direct assessment of a drug's neurochemical effects.
Methodology:
-
Surgical Preparation: Animals (typically rats) are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting a specific brain region (e.g., nucleus accumbens or striatum) and secured to the skull.[15]
-
Recovery: Animals recover for at least 5-7 days post-surgery.[16]
-
Microdialysis Experiment:
-
Probe Insertion: A microdialysis probe is gently inserted into the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 μL/min).[16]
-
Equilibration: The system is allowed to equilibrate for 1-2 hours to establish a stable baseline of neurotransmitter levels.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into vials for the duration of the experiment.
-
Drug Administration: After collecting several stable baseline samples, (+)-U-50488 is administered (e.g., i.p.), and sample collection continues to measure changes in neurotransmitter levels over time.
-
-
Sample Analysis: The concentration of dopamine (and its metabolites) in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[16]
-
Data Analysis: Neurotransmitter concentrations are typically expressed as a percentage change from the average baseline levels. Studies show KOR activation with U-50488 attenuates dopamine release.[13][17]
Conclusion
This compound is a cornerstone research tool for elucidating the role of the kappa-opioid receptor system in the neurocircuitry of addiction and reward. Its selective agonism at the KOR allows for the precise interrogation of this system's function. By producing aversion and attenuating the rewarding effects of addictive drugs, U-50488 has helped to establish the KOR system as a critical mediator of the negative affective states associated with drug withdrawal and a potential therapeutic target for addiction treatment. The standardized protocols provided in this guide serve as a foundation for researchers to conduct rigorous and reproducible experiments, furthering our understanding of the complex interplay between opioid systems and reward pathways.
References
- 1. Behavioral effects of a novel kappa opioid analgesic, U-50488, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+/-)-U-50488 hydrochloride | κ Opioid Receptors | Tocris Bioscience [tocris.com]
- 3. Addressing Hazards from Unscheduled Novel Psychoactive Substances as Research Chemicals: The Case of U-50488 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the kappa-opioid receptor agonist U-50,488 on morphine-induced place preference conditioning in the developing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kappa-opioid receptor agonist U50,488H modulates cocaine and morphine self-administration in drug-naive rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala | Research Results in Pharmacology [rrpharmacology.ru]
- 9. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. U50,488, a kappa opioid receptor agonist, attenuates cocaine-induced increases in extracellular dopamine in the nucleus accumbens of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects [mdpi.com]
- 15. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Effects of a kappa-receptor agonist, U-50,488H, on the release of endogenous brain dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Preparation of (+)-U-50488 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of (+)-U-50488 hydrochloride for in vivo experimental use. (+)-U-50488 is the less active enantiomer of the selective kappa-opioid receptor (KOR) agonist, (±)-U-50488. Understanding the proper preparation of this compound is critical for ensuring accurate and reproducible experimental outcomes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Weight | 405.79 g/mol | |
| Formula | C₁₉H₂₆Cl₂N₂O·HCl | |
| Purity | ≥99% | |
| CAS Number | 114528-81-3 | |
| Storage | Store at Room Temperature |
Solubility Data
The solubility of this compound is a critical factor in the preparation of solutions for in vivo administration.
| Solvent | Maximum Concentration | Reference |
| Water | 100 mM | |
| DMSO | 100 mM |
For the racemate, (±)-U-50488 hydrochloride, the solubility in water is lower, at 25 mM. The more active enantiomer, (-)-U-50488 hydrochloride, is reported to be soluble in water at 50 mg/mL with the aid of ultrasonication.[1]
Recommended Vehicle Formulations for In Vivo Administration
For systemic administration in animal models, it is often necessary to use a vehicle formulation to ensure solubility and biocompatibility. While specific formulations for the (+)-enantiomer are not detailed in the provided search results, the following formulations have been successfully used for the (-)-enantiomer and can serve as a starting point.[1] It is recommended to perform small-scale solubility tests before preparing a large batch.
| Vehicle Composition | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.16 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.16 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.16 mM) | [1] |
Note: When preparing the working solution for in vivo experiments, it is recommended to prepare it freshly on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Reported In Vivo Dosages of U-50488
The following dosages have been reported in the literature for U-50488. It is important to note the specific form of the compound used in each study, as the potency can vary between the racemate and the individual enantiomers.
| Compound Form | Animal Model | Dosage | Administration Route | Reference |
| (±)-U-50488 | Rat | 5 mg/kg | Injection | |
| U-50488 | Rat | 1 - 5.6 mg/kg | Intraperitoneal | [2] |
| (-)-U-50488 | Mouse | 5 mg/kg | Intraperitoneal | [1] |
| U-50488 enantiomer | Mouse | 150 mg/kg | Oral | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound in Saline
This protocol is suitable for administrations where the required concentration is within the aqueous solubility limit of the compound.
Materials:
-
This compound
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the required mass: Based on the desired concentration and final volume, calculate the mass of this compound needed.
-
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight (405.79 g/mol ) / 1000
-
-
Weigh the compound: Accurately weigh the calculated amount of this compound and place it in a sterile tube or vial.
-
Add saline: Add the required volume of sterile saline to the tube.
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. If needed, use a sonicator to aid dissolution.
-
Sterile filter: To ensure sterility for injection, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Administer: Use the freshly prepared solution for your in vivo experiment on the same day.
Protocol 2: Preparation of this compound using a Co-Solvent Vehicle
This protocol is recommended when a higher concentration is needed than is achievable in saline alone, based on formulations used for the (-)-enantiomer.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes or vials
-
Vortex mixer
Vehicle Preparation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
To prepare 1 mL of vehicle, combine the following in a sterile tube:
-
100 µL DMSO
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline
-
-
Vortex thoroughly to ensure a homogenous mixture.
Procedure for Drug Formulation:
-
Prepare a stock solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution.
-
Add co-solvents sequentially: To the DMSO stock solution, add the other components of the vehicle one by one, vortexing between each addition to ensure the compound remains in solution.[1] The recommended order of addition is: PEG300, then Tween-80, and finally Saline.
-
Final concentration: Ensure the final volume and concentration of all components, including the drug, are correct.
-
Administer: Use the freshly prepared formulation on the same day.
Visualizations
Experimental Workflow for In Vivo Preparation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-U-50488 Hydrochloride in Rodent Studies
Introduction
(+)-U-50488 hydrochloride is a highly selective kappa-opioid receptor (KOR) agonist.[1][2] It is a valuable research tool for investigating the physiological and pathological roles of the kappa-opioid system in various animal models. These application notes provide a summary of recommended dosages, detailed experimental protocols, and the underlying signaling pathways of this compound for use in rodent studies.
Data Presentation: Recommended Dosages
The effective dose of this compound can vary significantly depending on the rodent species, the route of administration, and the specific experimental endpoint being investigated. The following tables summarize reported dosages from various studies.
Table 1: Recommended Dosage of this compound in Rat Studies
| Experimental Model | Route of Administration | Dose Range | Reported Effects | Citations |
| Diuresis | Intraperitoneal (i.p.) | 1, 3, 10 mg/kg | Dose-dependent increase in urine output.[3] | [3] |
| Intracranial Self-Stimulation | Intraperitoneal (i.p.) | 1 - 5.6 mg/kg | Dose-dependent depression of intracranial self-stimulation.[4] | [4] |
| Levodopa-Induced Motor Alterations | Intraperitoneal (i.p.) | 0.5, 1, 3 mg/kg | Reversal of the decreased duration of rotational behavior induced by chronic levodopa (B1675098).[5] | [5] |
| Neuropathic Pain | Intrathecal | 1.5 mg/kg | Amelioration of neuropathic pain.[2] | [2] |
| Parturition | Intravenous (i.v.) | 5 mg/kg | Delayed birth of subsequent pups.[6] | [6] |
| Parturition | Intraperitoneal (i.p.) | 5, 10 mg/kg | Delayed birth of subsequent pups.[6] | [6] |
| Myocardial Injury in Heart Failure | Not Specified | Not Specified | Upregulated SERCA2a expression and inhibited Ca2+ influx. | [7] |
Table 2: Recommended Dosage of this compound in Mouse Studies
| Experimental Model | Route of Administration | Dose Range | Reported Effects | Citations |
| Analgesia (Tail-Flick Assay) | Intraperitoneal (i.p.) | 2, 5, 10, 25 mg/kg | Dose-dependent increase in tail-withdrawal latency.[8] | [8] |
| Cocaine-Conditioned Place Preference | Intraperitoneal (i.p.) | 5 mg/kg | Potentiation of cocaine-conditioned place preference when administered 60 min prior to cocaine.[8] | [8] |
Experimental Protocols
Assessment of Analgesia in Mice (Tail-Withdrawal Assay)
This protocol is adapted from studies investigating the antinociceptive effects of (+)-U-50488.[8]
a. Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Water bath maintained at 55°C
-
Male C57Bl/6 mice
-
Stopwatch
b. Procedure:
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., 0.2, 0.5, 1.0, and 2.5 mg/mL to achieve doses of 2, 5, 10, and 25 mg/kg in a 10 mL/kg injection volume).
-
Animal Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Gently restrain the mouse and immerse the distal third of its tail into the 55°C water bath. Start the stopwatch immediately.
-
Measurement: Record the latency (in seconds) for the mouse to flick or withdraw its tail from the hot water. A cut-off time of 10-15 seconds is recommended to prevent tissue damage.
-
Drug Administration: Administer the prepared (+)-U-50488 solution or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Post-Treatment Latency: At a predetermined time point after injection (e.g., 30 minutes), repeat the tail-withdrawal test and record the latency.[8]
-
Data Analysis: Compare the post-treatment latencies between the vehicle and drug-treated groups. The data can be expressed as the percentage of maximal possible effect (%MPE).
Conditioned Place Preference (CPP) in Mice
This protocol is designed to assess the rewarding or aversive properties of (+)-U-50488 and its interaction with other drugs, such as cocaine.[8]
a. Materials:
-
This compound
-
Cocaine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Three-chambered conditioned place preference apparatus
-
Male C57Bl/6 mice
b. Procedure:
-
Pre-Conditioning (Day 1): Place each mouse in the central compartment of the CPP apparatus and allow free access to all chambers for 15-30 minutes. Record the time spent in each of the two larger, contextually different conditioning chambers. Assign the initially less-preferred chamber as the drug-paired side.
-
Conditioning (Days 2 & 3):
-
Morning Session: Administer vehicle (saline) and confine the mouse to one of the conditioning chambers for 30 minutes.
-
Afternoon Session: Administer (+)-U-50488 (e.g., 5 mg/kg, i.p.) at a specific time (e.g., 60 minutes) before administering cocaine (e.g., 15 mg/kg, s.c.).[8] Immediately after the cocaine injection, confine the mouse to the drug-paired chamber for 30 minutes. The order of saline and drug conditioning should be counterbalanced across animals.
-
-
Post-Conditioning Test (Day 4): Place the mouse in the central compartment and allow free access to all chambers for 15-30 minutes, with no drug injections. Record the time spent in each chamber.
-
Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning phases. An increase in time indicates a conditioned place preference, while a decrease suggests a conditioned place aversion.
Mandatory Visualizations
Signaling Pathways
The activation of the kappa-opioid receptor by (+)-U-50488 initiates a cascade of intracellular events. The primary mechanism involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Additionally, KOR activation modulates ion channel activity, including the inhibition of voltage-gated calcium channels (VGCC) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. These actions contribute to the analgesic and other central nervous system effects of (+)-U-50488.
Caption: Signaling pathway of (+)-U-50488 via the Kappa Opioid Receptor.
Experimental Workflow
The following diagram illustrates a typical workflow for a rodent study investigating the effects of this compound.
Caption: General experimental workflow for rodent studies with (+)-U-50488.
References
- 1. Behavioral effects of a novel kappa opioid analgesic, U-50488, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of acute and chronic administration of U50,488, a kappa opioid receptor agonist, in 6-OHDA-lesioned rats chronically treated with levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the kappa-opioid agonist U50,488 on parturition in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-U-50488 Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the routes of administration for the selective κ-opioid receptor agonist, (+)-U-50488 hydrochloride, in various animal models. Detailed protocols and quantitative data are presented to facilitate experimental design and execution.
Data Presentation: Quantitative Summary of Administration Parameters
The following tables summarize the dosages and routes of administration of this compound reported in the literature for different animal models and experimental applications.
Table 1: Administration of this compound in Rodent Models (Rats & Mice)
| Animal Model | Route of Administration | Dosage Range | Vehicle | Experimental Application |
| Rat (Sprague-Dawley) | Intraperitoneal (i.p.) | 1 - 5.6 mg/kg | Saline | Intracranial self-stimulation studies[1][2] |
| Rat (Sprague-Dawley) | Intraperitoneal (i.p.) | 0.5 - 3 mg/kg | Not Specified | Levodopa-induced motor alterations[3] |
| Rat (Sprague-Dawley) | Intraperitoneal (i.p.) | 25 mg/kg (twice daily) | Vehicle | Tolerance and receptor binding studies[4] |
| Rat (Wistar) | Intraperitoneal (i.p.) | 10 mg/kg | Not Specified | Status epilepticus and cognitive impairment[5] |
| Rat | Intravenous (i.v.) | Continuous Infusion | Not Specified | Self-administration and withdrawal studies[6] |
| Rat | Subcutaneous (s.c.) | Not Specified | Not Specified | Antidiarrheal activity studies[7] |
| Mouse (Swiss-Webster) | Intraperitoneal (i.p.) | 25 mg/kg (twice daily) | Vehicle | Analgesia and nitric oxide synthase activity[8] |
| Mouse (C57Bl/6) | Intraperitoneal (i.p.) | 2 - 25 mg/kg | Saline | Conditioned place preference and antinociception[9] |
| Mouse (NMRI) | Not Specified | 1.25 - 2.5 mg/kg (low dose) | Not Specified | Locomotor activity studies[10] |
| Mouse | Subcutaneous (s.c.) | Not Specified | Not Specified | Antidiarrheal activity studies[7] |
Table 2: Administration of this compound in Non-Rodent Models
| Animal Model | Route of Administration | Dosage Range | Vehicle | Experimental Application |
| Rhesus Monkey | Intravenous (i.v.) | 0.0032 - 0.1 mg/kg/h (pseudo-continuous) | Saline | Cocaine choice studies[11] |
| Rhesus Monkey | Systemic | Not Specified | Not Specified | Antinociceptive and antipruritic effects[12] |
| Dog | Intravenous (i.v.) | Dose-dependent | Not Specified | Diuresis and renal function studies[13] |
| Cat | Intravenous (i.v.) | Not Specified | Not Specified | Gastric motility studies[7] |
Experimental Protocols
Preparation of this compound Solution
This compound is soluble in water and DMSO.[14] For in vivo studies, sterile saline is a commonly used vehicle.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or other appropriate sterile vehicle
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Aseptically weigh the powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile saline to the vial.
-
Vortex the solution until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the solution appropriately. For short-term storage, refrigeration at 2-8°C is generally suitable. For long-term storage, consult the manufacturer's recommendations.
Intraperitoneal (i.p.) Injection Protocol for Mice and Rats
Materials:
-
Prepared sterile this compound solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27G for mice, 23-25G for rats)[1]
-
70% ethanol (B145695) or other skin disinfectant
-
Animal scale
Protocol:
-
Weigh the animal to determine the correct injection volume. The maximum recommended i.p. injection volume is typically 10 mL/kg.[1]
-
Restrain the animal securely. For rats, a two-person technique or a towel wrap can be used.[1] For mice, scruffing the animal is a common method.
-
Position the animal on its back with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.[15]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Subcutaneous (s.c.) Injection Protocol for Rats
Materials:
-
Prepared sterile this compound solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25G)[5]
-
70% ethanol or other skin disinfectant
-
Animal scale
Protocol:
-
Weigh the animal to determine the correct injection volume.
-
Restrain the animal.
-
Lift a fold of loose skin over the dorsal area (scruff) between the shoulder blades.
-
Disinfect the injection site.
-
Insert the needle into the base of the skin tent, parallel to the animal's back.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the solution to form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Return the animal to its cage and monitor.
Intravenous (i.v.) Injection Protocol for Rats (Tail Vein)
Materials:
-
Prepared sterile this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27G)[6]
-
Restraining device for rats
-
Heat lamp or warm water to dilate the tail veins
-
70% ethanol or other skin disinfectant
Protocol:
-
Weigh the animal to determine the correct injection volume.
-
Place the rat in a restraining device.
-
Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the lateral tail veins more visible.[16]
-
Disinfect the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A "flash" of blood in the needle hub may indicate successful entry into the vein.
-
Inject the solution slowly. If resistance is met or a bleb forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the animal to its cage and monitor.
Mandatory Visualizations
Signaling Pathway of the κ-Opioid Receptor
Caption: κ-Opioid Receptor Signaling Cascade.
Experimental Workflow for Conditioned Place Preference (CPP)
Caption: Conditioned Place Preference Workflow.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. scribd.com [scribd.com]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 8. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 9. research.vt.edu [research.vt.edu]
- 10. research.vt.edu [research.vt.edu]
- 11. ltk.uzh.ch [ltk.uzh.ch]
- 12. depts.ttu.edu [depts.ttu.edu]
- 13. Low-cost conditioned place preference setup including video recording and analysis of behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 16. Rodent Tail Vein Injections (Rat) | Animals in Science [queensu.ca]
Application Notes and Protocols for (+)-U-50488 Hydrochloride in Conditioned Place Preference Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the selective κ-opioid receptor (KOR) agonist, (+)-U-50488 hydrochloride, in conditioned place preference (CPP) and conditioned place aversion (CPA) assays. This document outlines the mechanism of action, experimental protocols, and expected outcomes based on preclinical research.
(trans)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]benzeneacetamide hydrochloride , commonly known as U-50488 , is a highly selective agonist for the κ-opioid receptor.[1] It is a valuable tool for investigating the role of the kappa opioid system in reward, aversion, and affective disorders. In the context of conditioned place preference, activation of KORs by U-50488 typically induces conditioned place aversion (CPA), a model used to study the negative affective states or dysphoria associated with KOR activation.[2][3]
Mechanism of Action and Signaling Pathways
(+)-U-50488 exerts its effects by binding to and activating κ-opioid receptors, which are G protein-coupled receptors (GPCRs) coupled to Gi/o proteins.[4][5] KOR activation initiates a cascade of intracellular signaling events that are believed to mediate its behavioral effects. The primary signaling pathways involved are:
-
G-protein Dependent Pathway: This canonical pathway is associated with the analgesic and anti-pruritic effects of KOR agonists.[4][6]
-
β-arrestin-2 Dependent Pathway: This pathway is increasingly implicated in the aversive and dysphoric effects of KOR agonists, often leading to CPA.[6] Activation of this pathway can involve p38 MAP kinase.[2][4]
The aversive properties of KOR agonists like U-50488 are thought to be mediated by their influence on key brain regions involved in reward and aversion, including the ventral tegmental area (VTA), nucleus accumbens (NAc), and prefrontal cortex.[2] KOR activation can inhibit dopamine (B1211576) release in the NAc, a crucial neurochemical event associated with reward, and this effect is more pronounced in the caudal subregion of the NAc core.[7][8][9]
Quantitative Data Summary
The following table summarizes typical dosages and their effects in conditioned place preference/aversion studies using mice.
| Parameter | Value | Species/Strain | Effect | Reference |
| Dosage Range | 1.25 - 10.0 mg/kg | C57BL/6 Mice | Dose-dependent effects on locomotion and prepulse inhibition.[10] | [10](10) |
| CPA Induction (Males) | 10 mg/kg | Mice | Significant conditioned place aversion.[3] | [3](3) |
| CPA Induction (Females) | 2 mg/kg | Mice | Significant conditioned place aversion.[3] | [3](3) |
| CPP Induction (Females) | 10 mg/kg | Mice | Intriguingly, induced a conditioned place preference at the highest dose.[3] | [3](3) |
| CPA Induction | 2 mg/kg | Mice | Profound conditioned place aversion.[11] | [11](11) |
| Potentiation of Cocaine CPP | 5 mg/kg (60 min prior) | Mice | Potentiated cocaine-induced conditioned place preference.[12] | [12](12) |
| Suppression of Cocaine CPP | 5 mg/kg (15 min prior) | Mice | Suppressed cocaine-induced conditioned place preference.[12] | [12](12) |
Experimental Protocols
A standard conditioned place preference protocol consists of three phases: pre-conditioning (baseline), conditioning, and post-conditioning (test).
Materials and Apparatus
-
Subjects: Mice (e.g., C57BL/6) are commonly used. Sex differences in response to U-50488 have been reported, so this should be a consideration in the study design.[3]
-
This compound: Dissolved in sterile saline or water for intraperitoneal (i.p.) injection.
-
Conditioned Place Preference Apparatus: A two- or three-chambered box with distinct visual and tactile cues in each compartment to allow for discrimination by the animal. The chambers are connected by a passageway that can be blocked during the conditioning phase.
-
Vehicle: Sterile saline or water.
Detailed Methodology
Phase 1: Pre-Conditioning (Day 1)
-
Handle the mice for several days prior to the start of the experiment to acclimate them to the researcher.
-
On the pre-conditioning day, place each mouse in the central compartment (if using a three-chamber apparatus) and allow it to freely explore all compartments for a set duration (e.g., 15-30 minutes).
-
Record the time spent in each compartment using automated tracking software or manual scoring.
-
Animals showing a strong unconditioned preference or aversion for any compartment (e.g., spending more than 67% or less than 33% of the time in one compartment) may be excluded from the study.[13]
Phase 2: Conditioning (Days 2-4)
-
This phase typically involves four conditioning sessions, two with the drug and two with the vehicle, often in a counterbalanced design.
-
Drug Conditioning: On drug conditioning days, administer this compound (e.g., 2-10 mg/kg, i.p.) and immediately confine the mouse to one of the conditioning compartments for a set duration (e.g., 30 minutes).[3][11] The compartment paired with the drug should be the initially non-preferred or randomly assigned compartment.
-
Vehicle Conditioning: On vehicle conditioning days, administer an equivalent volume of the vehicle and confine the mouse to the opposite compartment for the same duration.
-
The conditioning sessions are typically conducted once or twice a day, with drug and vehicle sessions alternating.
Phase 3: Post-Conditioning (Test Day)
-
The test is conducted at least 24 hours after the last conditioning session.
-
Place the mouse in the central compartment (if applicable) and allow it to freely explore the entire apparatus for the same duration as the pre-conditioning phase.
-
Record the time spent in each compartment.
-
Data Analysis: The preference score is calculated as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment during the test phase. A negative score indicates conditioned place aversion, while a positive score indicates conditioned place preference. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the results.
Visualizations
Signaling Pathway of KOR-mediated Aversion
Caption: KOR activation by U-50488 leads to G-protein and β-arrestin-2 signaling.
Experimental Workflow for Conditioned Place Preference
Caption: Workflow of a typical conditioned place preference/aversion experiment.
References
- 1. U-50488 - Wikipedia [en.wikipedia.org]
- 2. Kappa Opioid Signaling at the Crossroads of Chronic Pain and Opioid Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. U50,488, a kappa opioid receptor agonist, attenuates cocaine-induced increases in extracellular dopamine in the nucleus accumbens of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Kappa Opioid Model of Atypical Altered Consciousness and Psychosis: U50488, DOI, AC90179 Effects on Prepulse Inhibition and Locomotion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The kappa opioid receptor agonist U50,488H did not affect brain-stimulation reward while it elicited conditioned place aversion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-U-50488 Hydrochloride in the Tail-Flick Test
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing the selective kappa-opioid receptor (KOR) agonist, (+)-U-50488 hydrochloride, in the tail-flick test to assess its antinociceptive properties. The information compiled is intended for preclinical research settings.
Introduction
This compound is a potent and highly selective agonist for the kappa-opioid receptor (KOR)[1][2][3]. The tail-flick test is a standard and widely used method for evaluating the analgesic efficacy of pharmacological agents against thermal pain in rodents[4]. This test measures the latency of an animal to withdraw its tail from a noxious heat source, a reflexive response to a pain stimulus. An increase in tail-flick latency following the administration of a test compound indicates an antinociceptive effect.
Mechanism of Action: Kappa-Opioid Receptor Signaling
(+)-U-50488 exerts its analgesic effects by activating KORs, which are G-protein coupled receptors (GPCRs)[5]. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway for analgesia involves the activation of Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, the Gβγ subunits of the activated G-protein can directly modulate ion channels, leading to the opening of potassium channels and the closing of voltage-gated calcium channels[6]. These events collectively hyperpolarize the neuron, reducing its excitability and inhibiting the transmission of nociceptive signals.
Another signaling pathway initiated by KOR activation involves β-arrestin. While G-protein signaling is primarily associated with the therapeutic analgesic effects, the β-arrestin pathway has been linked to some of the adverse effects of KOR agonists, such as dysphoria and sedation[5].
Experimental Protocol: Tail-Flick Test
This protocol outlines the necessary steps for conducting a tail-flick test to evaluate the antinociceptive effects of this compound in rodents.
Materials and Equipment
-
Test Substance: this compound
-
Vehicle: Sterile saline (0.9% NaCl) or distilled water. The choice of vehicle should be consistent throughout the study.
-
Animals: Adult male Sprague-Dawley rats (200-250 g) or Swiss Webster mice (20-25 g). Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Tail-Flick Apparatus: A commercially available apparatus that provides a controlled radiant heat source or a thermostatically controlled water bath.
-
Animal Restrainers: Appropriate size restrainers for rats or mice.
-
Syringes and Needles: For drug administration.
-
Timer/Stopwatch: Accurate to at least 0.1 seconds.
Drug Preparation
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in the chosen vehicle (e.g., sterile saline) to achieve the desired stock concentration.
-
Prepare fresh solutions on the day of the experiment.
-
Vortex the solution to ensure it is fully dissolved.
Experimental Procedure
-
Animal Acclimatization: Transport the animals to the testing room at least 30-60 minutes before the start of the experiment to allow them to acclimate to the new environment.
-
Baseline Latency Measurement:
-
Gently place the animal in the restrainer.
-
Position the animal's tail on the heat source of the tail-flick apparatus (typically 3-5 cm from the tip).
-
Activate the heat source and start the timer.
-
Stop the timer as soon as the animal flicks its tail.
-
Record the latency time.
-
To prevent tissue damage, a cut-off time (e.g., 10-15 seconds) must be established. If the animal does not respond within this time, the heat source should be turned off, and the maximum cut-off time recorded.
-
Take 2-3 baseline readings for each animal with a 5-minute interval between each reading. The average of these readings will serve as the individual animal's baseline latency. Animals with a baseline latency outside a predefined range (e.g., 2-5 seconds) may be excluded.
-
-
Drug Administration:
-
Randomly assign animals to different treatment groups (vehicle control, and various doses of this compound).
-
Administer the test substance or vehicle via the chosen route (e.g., intraperitoneal, subcutaneous, oral).
-
-
Post-Treatment Latency Measurement:
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), measure the tail-flick latency as described in step 2.
-
The timing of these measurements should be based on the expected pharmacokinetic profile of the drug and the route of administration.
-
Data Analysis
The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE). This normalizes the data and accounts for individual differences in baseline sensitivity.
The formula for %MPE is: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 [4][7][8]
Statistical analysis, such as ANOVA followed by post-hoc tests, should be used to compare the effects of different doses of this compound with the vehicle control group.
Quantitative Data Summary
The following table summarizes data from various studies that have used (+)-U-50488 in the tail-flick test.
| Animal Model | Route of Administration | Dose (mg/kg) | Vehicle | Peak Effect Time | Observed Effect (Tail-Flick Latency / %MPE) |
| Mouse | Intraperitoneal (i.p.) | 2, 5, 10, 25 | Not Specified | 30 min | Dose-dependent increase in latency; 5 mg/kg resulted in a latency of approximately 5.4 seconds.[9] |
| Mouse | Oral | 50 | Distilled Water | 90 min | Maximum Possible Analgesic Effect of 56.1 ± 11.3%.[10] |
| Rat | Intraperitoneal (i.p.) | 1 - 5.6 | Not Specified | Not Specified | Dose-dependently depressed intracranial self-stimulation, an indirect measure of its effects.[11] |
| Rat | Intravenous (i.v.) | 3.3 | Not Specified | Not Specified | No significant effect was observed in the tail-flick test at this dose.[12] |
| Rat | Intracerebroventricular (i.c.v.) | Not Specified | Not Specified | 5 - 10 min | Produced naloxone-reversible antinociception.[12] |
Note: The efficacy of (+)-U-50488 can vary depending on the specific experimental conditions, including the animal strain, the precise methodology of the tail-flick test (radiant heat vs. hot water), and the vehicle used. Researchers should establish their own dose-response curves and time courses of action.
References
- 1. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral effects of a novel kappa opioid analgesic, U-50488, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the anti-nociceptive effects of morphine, tramadol, meloxicam and their combinations using the tail-flick test in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. ekja.org [ekja.org]
- 9. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kappa-Opioid agonists produce antinociception after i.v. and i.c.v. but not intrathecal administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (+)-U-50488 Hydrochloride in Electrophysiological Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-U-50488 hydrochloride is the less active enantiomer of the selective kappa-opioid receptor (KOR) agonist, (±)-U-50488.[1] While the (-)-enantiomer is more potent, the racemic mixture and individual enantiomers are valuable tools in electrophysiological studies to investigate the role of KORs in neuronal function and to characterize the off-target effects of this chemical scaffold. KORs are G protein-coupled receptors (GPCRs) that, upon activation, typically lead to the inhibition of neuronal activity.[2] This is primarily achieved through the modulation of various ion channels, leading to membrane hyperpolarization and a reduction in neurotransmitter release.[2][3]
These application notes provide an overview of the electrophysiological applications of this compound, detailing its mechanism of action, effects on various ion channels, and protocols for its use in common electrophysiological assays.
Mechanism of Action
(+)-U-50488 acts as an agonist at KORs, which are coupled to inhibitory G proteins (Gαi/o).[2] Activation of KORs by agonists like U-50488 initiates a signaling cascade that results in the inhibition of adenylyl cyclase and the modulation of ion channel activity.[3] The primary downstream effects relevant to electrophysiology include:
-
Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to potassium efflux, causing hyperpolarization of the neuronal membrane and decreasing neuronal excitability.
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx at the presynaptic terminal, thereby decreasing the release of neurotransmitters.[4][5][6]
-
Modulation of other ion channels: At higher concentrations, U-50488 has been shown to directly block sodium (Na+) and potassium (K+) channels, independent of KOR activation.[4][7]
Data Presentation: Quantitative Effects of U-50488 in Electrophysiological Studies
The following tables summarize the quantitative data on the effects of U-50488 from various electrophysiological studies. It is important to note that many studies have used the racemic mixture (±)-U-50488. The (+)-enantiomer is expected to have a lower potency.
| Parameter | Preparation | U-50488 Concentration/IC50 | Effect | Reference |
| P-type Ca2+ Channel Inhibition | Rat cerebellar Purkinje neurons | High affinity IC50 = 8.9 x 10⁻⁸ M | 21% inhibition | [6] |
| Low affinity IC50 = 1.1 x 10⁻⁵ M | 79% inhibition (direct channel block) | [6] | ||
| Ca2+ Channel Inhibition | Acutely isolated rat DRG neurons | 0.3 - 40 µM | Voltage-independent inhibition | [4][5] |
| IC50 ~ 4 µM | Inhibition of Ca2+ channel currents | [4] | ||
| Na+ Channel Inhibition | Rat colon sensory neurons | IC50 = 8.4 µM | Block of Na+ channel currents | [4] |
| Rat DRG neurons | IC50 = 8 µM (VH = -40 mV) to 49 µM (VH = -100 mV) | Block of Na+ channel currents | [4] | |
| Isolated rat cardiac myocytes | ED50 ~ 15 µM | Concentration-dependent block of transient Na+ current | [7] | |
| K+ Channel Inhibition | Isolated rat cardiac myocytes | 40 - 50 µM | Block of plateau K+ current | [7] |
| Action Potential Firing Rate | Pyramidal neurons in basolateral amygdala | 0.001 - 10 µM | Increased action potential firing rate | [8][9] |
| Action Potential Parameters | Guinea-pig papillary muscle | 10 µM, 50 µM | Concentration-dependent reduction in Vmax and action potential duration | [10] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Ca2+ Channel Currents in Dorsal Root Ganglion (DRG) Neurons
This protocol is adapted from studies investigating the direct effects of U-50488 on voltage-gated calcium channels in sensory neurons.[4][5]
a. Cell Preparation:
-
Acutely isolate DRG neurons from rats.
-
Optionally, transfect neurons with a reporter gene (e.g., EGFP) under the control of a specific promoter (e.g., Nav1.8) to identify a subpopulation of neurons.[4][5]
-
Plate the dissociated neurons on coverslips coated with an appropriate substrate (e.g., poly-D-lysine and laminin) and culture for 24-48 hours.
b. Electrophysiological Recording:
-
Transfer a coverslip with adherent neurons to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 130 tetraethylammonium (B1195904) chloride (TEA-Cl), 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with TEA-OH.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
The internal solution should contain (in mM): 110 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, and 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the membrane potential at -80 mV.
-
Elicit Ca2+ currents by applying depolarizing voltage steps (e.g., to 0 mV for 50 ms).
-
Record baseline currents for several minutes to ensure stability.
c. Drug Application:
-
Prepare stock solutions of this compound in water or DMSO. Dilute to the final desired concentrations in the external solution immediately before use.
-
Apply different concentrations of (+)-U-50488 (e.g., 0.3 - 40 µM) to the recording chamber via the perfusion system.
-
Record the Ca2+ currents in the presence of the drug.
-
To test for G protein involvement, include a non-hydrolyzable GDP analog, such as GDP-β-S (1 mM), in the patch pipette to block G protein activation.[5]
-
Wash out the drug with the control external solution to observe the reversibility of the effect.
d. Data Analysis:
-
Measure the peak amplitude of the Ca2+ currents before, during, and after drug application.
-
Calculate the percentage of inhibition for each concentration.
-
Construct a dose-response curve and determine the IC50 value.
-
Analyze the voltage-dependence of the block by comparing the inhibition at different test potentials.
Current-Clamp Recording of Neuronal Excitability in Brain Slices
This protocol is based on studies examining the effects of U-50488 on the firing properties of neurons in the basolateral amygdala.[8][9]
a. Brain Slice Preparation:
-
Anesthetize a rat and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
-
Rapidly dissect the brain and prepare coronal slices (e.g., 300 µm thick) containing the region of interest (e.g., amygdala) using a vibratome in ice-cold ACSF.
-
Allow the slices to recover in oxygenated ACSF at 32-34°C for at least 30 minutes, and then maintain them at room temperature until use.
-
The ACSF should contain (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose, bubbled with 95% O₂ / 5% CO₂.
b. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at 30-32°C.
-
Visualize neurons using an upright microscope with differential interference contrast (DIC) optics.
-
Use patch pipettes (3-6 MΩ) filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, adjusted to pH 7.3 with KOH.
-
Establish a whole-cell current-clamp recording from a pyramidal neuron.
-
Measure the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +300 pA in 50 pA increments for 500 ms) to characterize the neuron's firing properties (e.g., action potential threshold, firing frequency, accommodation).
c. Drug Application:
-
Dissolve this compound in the ACSF to the desired final concentrations (e.g., 0.001 - 10 µM).
-
After obtaining a stable baseline recording, switch the perfusion to the ACSF containing (+)-U-50488.
-
Repeat the current injection protocol to assess the drug's effect on neuronal excitability.
-
To investigate the involvement of specific signaling pathways, co-apply antagonists or inhibitors (e.g., a p38 MAPK inhibitor like SB203580) with U-50488.[8]
d. Data Analysis:
-
Analyze changes in resting membrane potential, input resistance, action potential threshold, and the number of action potentials fired in response to depolarizing current steps.
-
Construct a frequency-current (f-I) plot to visualize changes in neuronal excitability.
-
Perform statistical analysis to determine the significance of the observed effects.
Visualizations
Signaling Pathway of KOR Activation
Caption: Signaling pathway of kappa-opioid receptor (KOR) activation by (+)-U-50488.
Experimental Workflow for Patch-Clamp Electrophysiology
References
- 1. This compound | κ Opioid Receptors | Tocris Bioscience [tocris.com]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An electrophysiological basis for the antiarrhythmic actions of the kappa-opioid receptor agonist U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. View of Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala | Research Results in Pharmacology [rrpharmacology.ru]
- 9. Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala | Research Results in Pharmacology [rrpharmacology.ru]
- 10. Electrophysiological effects of opioid receptor selective agonists on guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-U-50488 hydrochloride as a tool for studying kappa opioid receptor function.
Application Notes: (+)-U-50488 Hydrochloride in Kappa Opioid Receptor Research
Introduction
This compound is the dextrorotatory enantiomer of the potent and selective kappa opioid receptor (KOR) agonist, U-50488. Unlike its pharmacologically active counterpart, (-)-(1S,2S)-U-50488, the (+)-(1R,2R)-U-50488 enantiomer exhibits significantly lower affinity and activity at the KOR.[1][2] This stereoselectivity makes (+)-U-50488 an indispensable tool in pharmacological research, where it serves as a crucial negative control. Its use allows researchers to differentiate true KOR-mediated effects from non-specific or off-target actions of the active compound.[1] Studies have documented that both enantiomers can interact with other targets, such as sodium channels, at comparable potencies.[1][3] Therefore, comparing the effects of the active (-)-enantiomer to the inactive (+)-enantiomer is essential for attributing a specific biological response to KOR activation.
Pharmacological Data
The defining characteristic of U-50488's enantiomers is their differential affinity for the kappa opioid receptor. The (-)-enantiomer binds with high affinity, whereas the (+)-enantiomer is substantially less potent. This stereoselectivity is fundamental to its use as a negative control.
Table 1: Comparative Opioid Receptor Binding Profile
| Compound | Receptor | Binding Affinity (Kᵢ or Kₔ, nM) | Selectivity (vs. KOR) | Reference |
| (-)-U-50488 | Kappa (KOR) | 2.2 | - | [4] |
| Mu (MOR) | 430 | ~195-fold | [4] | |
| (±)-U-50488 (racemate) | Kappa (KOR) | 12 | - | [5] |
| Mu (MOR, mu1) | 370 | ~31-fold | [5] | |
| Mu (MOR, mu2) | > 500 | > 41-fold | [5] | |
| Delta (DOR) | > 500 | > 41-fold | [5] | |
| (+)-U-50488 | Kappa (KOR) | Substantially lower than (-)-enantiomer | - | [1][2] |
Note: Specific Kᵢ values for (+)-U-50488 are not consistently reported in literature, with sources describing it as the "less active" or "inactive" enantiomer.[1][2]
Visualized Concepts and Pathways
Logical Role of (+)-U-50488 as a Negative Control
The primary application of (+)-U-50488 is to validate that an observed effect from the active (-)-U-50488 is genuinely mediated by the kappa opioid receptor.
Caption: Logical diagram illustrating (+)-U-50488 as a negative control.
Canonical Kappa Opioid Receptor Signaling
Activation of the KOR by an agonist like (-)-U-50488 initiates a cascade of intracellular events primarily through the Gαi/o subunit of its coupled G-protein.[6][7] This leads to the modulation of several downstream effectors.
Caption: Canonical G-protein signaling pathway of the Kappa Opioid Receptor.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
This workflow outlines a typical functional assay to measure G-protein activation, highlighting the distinct experimental groups required for robust data interpretation.
Caption: Workflow for a [³⁵S]GTPγS binding assay using (+)-U-50488 as a control.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of a test compound for the KOR by measuring its ability to displace a labeled radioligand. (+)-U-50488 is used to confirm that binding is specific to the KOR active site.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human KOR.[8][9]
-
Radioligand: [³H]U-69,593 or another suitable KOR-selective radioligand.[8][9]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]
-
Test Compounds: (-)-U-50488 (positive control competitor), (+)-U-50488 (negative control), and unknown compounds.
-
Filtration System: Cell harvester with GF/C glass fiber filters.[8]
-
Scintillation counter and cocktail.
Procedure:
-
Assay Setup: In a 96-well plate, prepare triplicate wells for each condition in a final volume of 200-250 µL.[8][10]
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kₔ, e.g., 0.5-1.0 nM [³H]U-69,593), and membrane suspension (5-20 µg protein).[8]
-
Non-Specific Binding (NSB): Add a high concentration of an unlabeled selective KOR ligand (e.g., 10 µM unlabeled U-69,593 or (-)-U-50488), radioligand, and membrane suspension.
-
Competition: Add serial dilutions of test compounds (e.g., (-)-U-50488, (+)-U-50488), radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate for 60 minutes at 25-30°C to allow binding to reach equilibrium.[9][10]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[8][9]
-
Counting: Place filters in scintillation vials, add cocktail, and measure radioactivity (CPM).[8]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC₅₀ (concentration that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[9]
-
Expected Outcome: (-)-U-50488 will show potent displacement of the radioligand (low nM IC₅₀). (+)-U-50488 should show little to no displacement at concentrations where the (-) enantiomer is fully effective, confirming assay specificity.
-
Protocol 2: [³⁵S]GTPγS Functional Assay
This functional assay measures the agonist-induced activation of G-proteins, a primary step in KOR signaling.[11] It directly quantifies the ability of a ligand to promote the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
Materials:
-
Receptor Source: KOR-expressing cell membranes.
-
Reagents: [³⁵S]GTPγS, GDP, unlabeled GTPγS.[12]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[12]
-
Test Compounds: (-)-U-50488 (positive control agonist), (+)-U-50488 (negative control).
Procedure:
-
Assay Setup: In a 96-well plate, add the following (final volume ~200 µL):
-
Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.[12][13]
-
Initiation: Start the reaction by adding [³⁵S]GTPγS to a final concentration of ~0.1 nM.[12]
-
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.[13]
-
Termination & Filtration: Stop the assay by rapid filtration through a filter plate, followed by washing with ice-cold buffer.[13]
-
Detection: Dry the filter plate and measure radioactivity using a scintillation counter.[13]
-
Data Analysis:
-
Subtract NSB from all values to get stimulated binding.
-
Plot the % stimulation over basal against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).[13]
-
Expected Outcome: (-)-U-50488 will produce a robust, concentration-dependent increase in [³⁵S]GTPγS binding. (+)-U-50488 will produce little to no stimulation, demonstrating that the observed G-protein activation is a KOR-specific event.
-
Protocol 3: In Vivo Conditioned Place Aversion (CPA)
KOR agonists are known to produce aversive, dysphoric effects, which can be quantified using a CPA paradigm.[14][15] This protocol assesses whether an animal associates a specific environment with the effects of a drug.
Materials:
-
Subjects: Male or female rats or mice.
-
Apparatus: A standard three-chamber CPA box (two distinct conditioning chambers separated by a neutral choice chamber).
-
Test Compounds: Vehicle (e.g., saline), (-)-U-50488 hydrochloride, this compound, dissolved in vehicle.
Procedure:
-
Phase 1: Pre-Test (Day 1):
-
Place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.
-
Record the time spent in each of the two large conditioning chambers. Animals showing a strong unconditioned preference for one chamber (>80% of the time) are typically excluded.
-
-
Phase 2: Conditioning (Days 2-5):
-
This phase consists of four conditioning days, with two sessions per day (morning and afternoon) separated by at least 4 hours. The design is counterbalanced.
-
Drug Pairing: On two of the days, administer the drug (e.g., (-)-U-50488 or (+)-U-50488) and immediately confine the animal to one of the conditioning chambers (typically the initially non-preferred one) for 30 minutes.
-
Vehicle Pairing: On the alternate two days, administer the vehicle and confine the animal to the opposite chamber for 30 minutes.
-
Separate groups of animals should be used for each compound (Vehicle, (-)-U-50488, (+)-U-50488).
-
-
Phase 3: Post-Test (Day 6):
-
The procedure is identical to the Pre-Test. Place the animal in the central chamber with free access to all chambers for 15-20 minutes.
-
Record the time spent in the drug-paired and vehicle-paired chambers.
-
-
Data Analysis:
-
Calculate a preference score for each animal: (Time spent in drug-paired chamber during Post-Test) - (Time spent in drug-paired chamber during Pre-Test).
-
A significant negative score indicates aversion, meaning the animal avoided the chamber associated with the drug's effects.
-
Expected Outcome: The group treated with (-)-U-50488 is expected to show a significant aversion (a negative preference score).[14][15] The groups treated with vehicle or (+)-U-50488 should show no significant change in preference, confirming that the aversion is mediated by KOR activation and not by non-specific effects of the molecule.
-
References
- 1. Nonopioid actions of U50,488 enantiomers contribute to their peripheral cutaneous antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | κ Opioid Receptors | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. rrpharmacology.ru [rrpharmacology.ru]
Application Note: Quantification of (+)-U-50488 Hydrochloride in Biological Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective method for the quantification of (+)-U-50488 hydrochloride, a potent kappa-opioid receptor agonist, in biological samples such as plasma and brain homogenate. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Sample preparation involves a straightforward protein precipitation step, ensuring efficient extraction and minimal matrix effects. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise measurement of this compound in biological matrices.
Introduction
This compound is a selective agonist for the kappa-opioid receptor (KOR), which is involved in various physiological processes including analgesia, diuresis, and mood regulation.[1] Accurate quantification of this compound in biological samples is crucial for understanding its pharmacokinetic profile, mechanism of action, and potential therapeutic applications. LC-MS/MS offers high sensitivity and specificity, making it the ideal analytical technique for this purpose. This application note provides a detailed protocol for the analysis of this compound in biological matrices.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A structural analogue of (+)-U-50488 or a stable isotope-labeled version.
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank biological matrix (e.g., human plasma, rat brain homogenate)
Sample Preparation
A protein precipitation method is employed for sample extraction.[2]
-
To a 100 µL aliquot of the biological sample (plasma or brain homogenate), add 20 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient can be optimized as follows:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10-90% B
-
5.0-6.0 min: 90% B
-
6.1-8.0 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow rates should be optimized for the specific instrument.
-
The molecular formula of U-50488 is C19H26Cl2N2O, with a molar mass of 369.33 g/mol .[1] The protonated molecule [M+H]+ would have an m/z of approximately 370.1. Based on the structure and common fragmentation patterns of similar molecules, the following MRM transitions are proposed for monitoring.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (+)-U-50488 | 369.15 | To be determined empirically | To be optimized |
| Internal Standard | Dependent on IS | Dependent on IS | To be optimized |
Note: The optimal product ions and collision energies should be determined by infusing a standard solution of this compound into the mass spectrometer.
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters for the analysis of U-50488.
Table 1: Calibration Curve and Linearity
| Matrix | Analyte | Calibration Range (ng/mL) | R² |
| Blood | U-50488 | 1 - 500 | >0.99 |
Table 2: Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
| Matrix | Analyte | LOD (ng/mL) | LLOQ (ng/mL) |
| Blood | U-50488 | 0.5 | 1.0 |
Data adapted from a study on the analysis of novel synthetic opioids, including U-50488, in postmortem casework.[3][4]
Signaling Pathway of (+)-U-50488
(+)-U-50488 acts as an agonist at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). Upon binding, it initiates downstream signaling cascades through two primary pathways: the G-protein dependent pathway and the β-arrestin pathway. The G-protein pathway is associated with the desired analgesic effects, while the β-arrestin pathway is often linked to adverse effects such as dysphoria.[5]
Caption: KOR Signaling Cascade.
Experimental Workflow
The overall workflow for the quantification of this compound in biological samples is depicted below. It encompasses sample collection, preparation, LC-MS/MS analysis, and data processing.
Caption: Sample Preparation and Analysis Workflow.
References
- 1. U-50488 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Novel Synthetic Opioids U-47700, U-50488 and Furanyl Fentanyl by LC-MS/MS in Postmortem Casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. forensicrti.org [forensicrti.org]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Inducing Diuresis in Animal Models with (+)-U-50488 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-U-50488 hydrochloride is a highly selective kappa-opioid receptor (KOR) agonist known for its potent diuretic effects in various animal models.[1][2] Unlike conventional diuretics that often lead to significant electrolyte imbalances, (+)-U-50488 induces a "water diuresis" or aquaresis, characterized by a substantial increase in water excretion with minimal impact on sodium and potassium excretion.[3][4] This unique pharmacological profile makes it a valuable tool for studying renal function and a potential therapeutic agent for conditions requiring removal of excess water.
These application notes provide a comprehensive overview of the use of (+)-U-50488 to induce diuresis in animal models, with detailed protocols and data presented to guide researchers in their experimental design.
Data Presentation
The following tables summarize the quantitative data on the diuretic and natriuretic/kaliuretic effects of this compound in various animal models.
Table 1: Dose-Dependent Diuretic Effect of (+)-U-50488 in Rats
| Animal Model | Administration Route | Dose (mg/kg) | Urine Output (relative to control) | Observation Period | Reference |
| Euvolemic Sprague-Dawley Rats | Subcutaneous (s.c.) | 0.1 - 10 | Dose-dependent increase | 5 hours | [5] |
| Normally Hydrated Wistar Rats | Intraperitoneal (i.p.) | 1 | No significant increase | 4 hours | [6] |
| Normally Hydrated Wistar Rats | Intraperitoneal (i.p.) | 3 | Significant increase | 4 hours | [6][7] |
| Normally Hydrated Wistar Rats | Intraperitoneal (i.p.) | 10 | Significant increase | 4 hours | [6][7] |
| Water-Loaded Wistar Rats | Intraperitoneal (i.p.) | 1, 3, 10 | Dose-dependent increase | 4 hours | [6] |
| Normally Hydrated Male Rats | Not Specified | 0.3 - 10 | Dose-dependent increase | Not Specified | [8] |
Table 2: Effect of (+)-U-50488 on Electrolyte Excretion in Rats
| Animal Model | Administration Route | Dose (mg/kg) | Effect on Sodium (Na+) Excretion | Effect on Potassium (K+) Excretion | Reference |
| Anesthetized, Saline-Infused Rats | Subcutaneous (s.c.) | 10 | Antinatriuresis (Decreased Excretion) | Antikaliuresis (Decreased Excretion) | [9] |
| Normally Hydrated Male Wistar Rats | Intraperitoneal (i.p.) | ≥ 3 | Significant Increase | Significant Increase | [7] |
| Normally Hydrated Female Wistar Rats | Intraperitoneal (i.p.) | ≥ 3 | No Significant Change | No Significant Change | [7] |
Table 3: Diuretic Effect of (+)-U-50488 in Other Animal Models
| Animal Model | Administration Route | Dose (mg/kg) | Key Findings | Reference |
| Anesthetized Dogs | Intravenous (i.v.) | Dose-dependent | Increased urine formation without increased Na+ or K+ excretion. | [3] |
| Conscious Lambs (1 and 6 weeks old) | Intravenous (i.v.) | Not Specified | Increased urinary flow and free water clearance; no effect on electrolyte excretion. | [10] |
Signaling Pathways and Mechanisms of Action
The diuretic effect of (+)-U-50488 is primarily mediated by its agonist activity at kappa-opioid receptors. The proposed signaling pathway involves both central and peripheral mechanisms.
Caption: Proposed signaling pathway for (+)-U-50488-induced diuresis.
Activation of central KORs by (+)-U-50488 is thought to inhibit the release of antidiuretic hormone (ADH), also known as vasopressin, from the pituitary gland.[4] This reduction in circulating ADH leads to decreased water reabsorption in the kidney's collecting ducts, resulting in increased urine output.[3] Additionally, some evidence suggests the involvement of a peripheral mechanism, where (+)-U-50488 stimulates the release of a yet-unidentified blood-borne diuretic factor from the adrenal medulla.[11][12]
Experimental Protocols
The following are detailed methodologies for key experiments involving the induction of diuresis with (+)-U-50488.
Protocol 1: Dose-Response Assessment of Diuresis in Rats
Objective: To determine the dose-dependent diuretic effect of (+)-U-50488 in rats.
Materials:
-
Male or female Wistar or Sprague-Dawley rats (200-300g)
-
This compound
-
Saline (0.9% NaCl) for vehicle control and drug dilution
-
Metabolic cages for urine collection
-
Graduated cylinders or a balance for urine volume measurement
-
Syringes and needles for administration (intraperitoneal or subcutaneous)
Procedure:
-
Acclimation: House rats individually in metabolic cages for at least 24 hours before the experiment to allow for acclimation. Provide free access to food and water.
-
Hydration Status (Optional but Recommended): For water-loaded studies, administer a water load (e.g., 2 x 20 ml/kg) via oral gavage prior to drug administration to ensure a consistent hydration state and reduce variability in urine output.[6] For normally hydrated studies, withhold water for a short period (e.g., 2 hours) before the experiment to standardize hydration levels.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., for doses of 1, 3, and 10 mg/kg).
-
Administration:
-
Divide the animals into groups (e.g., vehicle control, 1 mg/kg, 3 mg/kg, 10 mg/kg (+)-U-50488).
-
Administer the vehicle (saline) or the prepared (+)-U-50488 solution via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
-
Urine Collection:
-
Data Analysis:
-
Calculate the urine output, often expressed as ml/kg of body weight.
-
Compare the urine output of the (+)-U-50488-treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: Assessment of Electrolyte Excretion
Objective: To measure the effect of (+)-U-50488 on urinary sodium and potassium excretion.
Materials:
-
Urine samples collected from Protocol 1
-
Flame photometer or ion-selective electrodes for Na+ and K+ concentration measurement
Procedure:
-
Sample Preparation: Centrifuge the collected urine samples to remove any sediment.
-
Electrolyte Measurement:
-
Determine the concentration of sodium (Na+) and potassium (K+) in each urine sample using a flame photometer or ion-selective electrodes according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the total amount of each electrolyte excreted by multiplying the concentration by the total urine volume for each animal.
-
Express the results as mEq/kg of body weight.
-
Compare the electrolyte excretion of the (+)-U-50488-treated groups to the vehicle control group.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying (+)-U-50488-induced diuresis.
Caption: General experimental workflow for diuresis studies.
Important Considerations
-
Sex Differences: Studies have shown that there may be sex-dependent differences in the diuretic and natriuretic response to (+)-U-50488, with males sometimes exhibiting a more pronounced effect on electrolyte excretion.[7][8] It is crucial to consider sex as a biological variable in experimental design and data analysis.
-
Antagonism: The diuretic effects of (+)-U-50488 can be blocked by KOR antagonists such as nor-binaltorphimine (nor-BNI) and 5'-guanidinonaltrindole, confirming the receptor-mediated mechanism.[5][7][10]
-
Anesthesia: The use of anesthesia can influence renal function and the diuretic response. Studies in both anesthetized and conscious animals have demonstrated the diuretic effect of (+)-U-50488.[3][9] The choice of model (anesthetized vs. conscious) should be appropriate for the research question.
By following these protocols and considering the outlined factors, researchers can effectively utilize this compound as a tool to investigate renal physiology and the mechanisms of diuresis.
References
- 1. U-50488 - Wikipedia [en.wikipedia.org]
- 2. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the highly selective kappa opioid, U-50, 488, on renal function in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kappa Opioid Agonist-Induced Diuresis: Characteristics, Mechanisms, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the diuretic effects of chemically diverse kappa opioid agonists in rats: nalfurafine, U50,488H, and salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of sex and hydration status on kappa opioid receptor-mediated diuresis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kappa opioid-induced diuresis in female vs. male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kappa-opioid-receptor agonists modulate the renal excretion of water and electrolytes in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Renal responses to the kappa-opioid-receptor agonist U-50488H in conscious lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kappa-opioid agonist induced diuresis. Is it mediated by a blood-borne factor of adrenomedullary origin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On the mechanisms of kappa-opioid-induced diuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell culture protocols for experiments with (+)-U-50488 hydrochloride.
Application Notes and Protocols for (+)-U-50488 Hydrochloride
Introduction
This compound is a selective agonist for the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) widely expressed in the central and peripheral nervous systems.[1][2] It is the less active enantiomer of the racemic mixture (±)-U-50488. Upon binding, it initiates a cascade of intracellular signaling events that modulate neuronal activity and various physiological processes. These application notes provide an overview of the signaling pathways activated by U-50488 and detailed protocols for its use in cell culture experiments.
Mechanism of Action: As a KOR agonist, this compound primarily couples to inhibitory Gαi/o proteins.[3] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4][5] The dissociation of the G-protein βγ subunits also modulates ion channel activity, typically leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[3][5] Beyond this canonical pathway, KOR activation can also trigger various kinase cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, p38, JNK), and influence intracellular calcium mobilization.[4]
Signaling Pathways
Activation of the kappa-opioid receptor by this compound initiates several downstream signaling cascades.
G-Protein Dependent Signaling Pathway
The primary mechanism involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels. This pathway is central to the analgesic and other physiological effects of KOR agonists.[3][5][6]
Mitogen-Activated Protein Kinase (MAPK) Signaling
KOR activation can also lead to the phosphorylation and activation of several MAPK pathways, including ERK1/2, p38, and JNK.[4] These pathways are involved in regulating a wide range of cellular processes, including gene expression, proliferation, and apoptosis. The specific MAPK pathway activated can be ligand-dependent.[4] For instance, U-50488 has been shown to induce ERK1/2 phosphorylation.[7][8][9]
Quantitative Data Summary
The biological activity of U-50488 has been characterized in various in vitro assays. Note that many studies use the racemic mixture (±) or the more active (-)-enantiomer. The (+)-enantiomer is expected to have lower potency.
| Parameter | Value | Assay | Cell Line / Tissue | Species | Reference |
| Kd | 2.2 nM | Radioligand Binding | Not Specified | Not Specified | [10] |
| IC50 | 8.9 x 10-8 M (high affinity) | P-type Ca²⁺ Channel Current Inhibition | Cerebellar Purkinje Neurons | Rat | [11] |
| IC50 | 1.1 x 10-5 M (low affinity) | P-type Ca²⁺ Channel Current Inhibition | Cerebellar Purkinje Neurons | Rat | [11] |
| IC50 | 26.5 nM | Inhibition of Electrically Induced Contraction | Vas Deferens | Rabbit | [12] |
| pIC50 | 9.05 (IC50 ≈ 0.9 nM) | cAMP Accumulation (HTRF) | CHO cells expressing human KOR | Human | [13] |
| pEC50 | 7.66 (EC50 ≈ 21.7 nM) | [³⁵S]GTPγS Binding | CHO cells expressing mouse KOR | Mouse | [13] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment
This protocol provides a basic framework for preparing and treating cells with this compound.
Materials:
-
This compound
-
Appropriate cell line (e.g., CHO-KOR, HEK293-KOR, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Sterile, nuclease-free water or DMSO for stock solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (6-well, 24-well, or 96-well)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound by dissolving it in sterile water or DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate cells at an appropriate density to achieve 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
Serum Starvation (Optional): For signaling pathway studies (e.g., ERK phosphorylation), it is often necessary to reduce basal signaling. Replace the complete medium with a serum-free or low-serum medium and incubate for 4-24 hours prior to treatment.[8]
-
Preparation of Working Solutions: On the day of the experiment, thaw the stock solution and prepare serial dilutions in serum-free medium or an appropriate assay buffer to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the cells and gently add the prepared working solutions containing this compound.
-
Incubation: Incubate the cells for the desired time period (e.g., 5 minutes to 48 hours, depending on the assay) at 37°C and 5% CO₂.
-
Downstream Analysis: Following incubation, proceed with the specific assay (e.g., cell lysis for Western blot, cAMP measurement, viability assay).
Protocol 2: cAMP Accumulation Assay
This protocol measures the inhibition of adenylyl cyclase activity, a hallmark of KOR activation via Gi/o coupling.
Materials:
-
Cells expressing KOR, treated as in Protocol 1
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Lysis buffer (provided in the kit)
Procedure:
-
Cell Preparation: Seed cells in a 96-well or 384-well plate and grow to confluency.
-
Pre-treatment: Remove the culture medium and replace it with stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX). Incubate for 30 minutes at 37°C.
-
Antagonist/Agonist Addition: Add varying concentrations of this compound to the wells.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized) to all wells except the negative control. This stimulates cAMP production. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Detection: Perform the cAMP detection steps as per the kit protocol.[14][15] This typically involves adding detection reagents and measuring the signal (e.g., fluorescence or absorbance).
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Convert the sample readings to cAMP concentrations. Plot the cAMP concentration against the log of the (+)-U-50488 concentration to determine the IC₅₀ value.[15]
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the activation of the ERK1/2 MAPK pathway following KOR stimulation.
Materials:
-
Cells cultured in 6-well plates (as per Protocol 1)
-
Phosphatase and protease inhibitor cocktails
-
RIPA or similar lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Treat serum-starved cells with this compound for a short duration (typically 5-30 minutes).[8] Include an untreated control.
-
Lysis: Place the plate on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-p-ERK antibody (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically 1:5000) for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with the anti-t-ERK antibody, following the same immunoblotting steps.
-
Densitometry: Quantify the band intensities. Express the results as the ratio of p-ERK to t-ERK.
Protocol 4: Cell Viability Assay (MTT)
This protocol determines the potential cytotoxicity of this compound, which is particularly relevant at high concentrations.
Materials:
-
Cells seeded in a 96-well plate (as per Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with a wide range of this compound concentrations for 24-48 hours. Include untreated cells as a control.[16]
-
MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium containing MTT. Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 5-15 minutes to ensure all crystals are dissolved. Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot viability against the log of the drug concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[16]
References
- 1. Activation of kappa opioid receptor suppresses post-traumatic osteoarthritis via sequestering STAT3 on the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. U-50488 - Wikipedia [en.wikipedia.org]
- 3. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (+/-)-U-50488 hydrochloride | κ Opioid Receptors | Tocris Bioscience [tocris.com]
- 8. Mu Opioid Receptor Activation of ERK1/2 Is GRK3 and Arrestin Dependent in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kappa-opioid receptor activation during reperfusion limits myocardial infarction via ERK1/2 activation in isolated rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (-)-U-50488 hydrochloride | CAS:114528-79-9 | κ-opioid receptor agonist, selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Safe handling and disposal of (+)-U-50488 hydrochloride in a lab setting.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe handling, storage, and disposal of (+)-U-50488 hydrochloride in a laboratory setting. This document also outlines its primary mechanism of action and provides an example of a common experimental workflow.
Compound Information
| Property | Value | Reference |
| Chemical Name | trans-(+)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]benzeneacetamide hydrochloride | [1] |
| Molecular Formula | C₁₉H₂₆Cl₂N₂O · HCl | [1][2] |
| Molecular Weight | 405.79 g/mol | [1] |
| Appearance | A neat solid | [2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble to 100 mM in water and DMSO | [1] |
| Storage Temperature | -20°C for long-term storage | [2] |
| Stability | ≥ 4 years at -20°C | [2] |
Safety, Handling, and Disposal
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is a potent pharmacological agent and should be handled with care to minimize exposure. Standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form, the following PPE is recommended:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
Handling Procedures
-
Weighing: Weigh the solid compound in a well-ventilated area or a fume hood to avoid inhalation of any airborne particles.
-
Solution Preparation: Prepare solutions in a fume hood. Due to its solubility in water and DMSO, stock solutions can be readily prepared.[1] For aqueous solutions, use deionized or distilled water.
-
General Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.
Spill Response
In the event of a spill:
-
Alert personnel in the immediate area.
-
Don appropriate PPE.
-
Contain the spill: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Clean the area: Once the spill is contained and absorbed, clean the area with soap and water.
-
Dispose of waste: Collect all contaminated materials (paper towels, absorbent material, gloves, etc.) in a sealed container for proper disposal.
Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for non-hazardous chemical waste.
-
Solid Waste: Collect unused solid compound and contaminated disposable labware (e.g., pipette tips, microfuge tubes) in a designated, sealed waste container.
-
Liquid Waste: Collect aqueous waste containing this compound in a clearly labeled, sealed container. Do not pour down the drain unless permitted by your institution's environmental health and safety office.
-
Empty Containers: Rinse empty containers with a suitable solvent (e.g., water or ethanol), and dispose of the rinsate as chemical waste. Deface the label of the empty container before discarding it in the regular trash.
Mechanism of Action and Signaling Pathway
(+)-U-50488 is the less active enantiomer of the selective kappa-opioid receptor (KOR) agonist, (±)-U-50488.[1] The primary mechanism of action for U-50488 involves the activation of KOR, a G-protein coupled receptor (GPCR). This activation can lead to the inhibition of calcium channels and the modulation of the Ca²⁺/CaMKII/CREB signaling pathway, which is involved in neuropathic pain.[3][4]
References
- 1. sfasu.edu [sfasu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. I have a chemical spill in the lab, what should I do? – BC Knowledge for Employees [employees.brooklyn.edu]
Application Notes and Protocols: Intrathecal Injection of (+)-U-50488 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-U-50488 hydrochloride is a selective agonist of the kappa-opioid receptor (KOR), a G-protein coupled receptor involved in a variety of physiological processes including analgesia, diuresis, and the modulation of mood and addiction.[1] Intrathecal (i.t.) administration allows for the direct delivery of therapeutic agents to the cerebrospinal fluid (CSF), bypassing the blood-brain barrier and enabling targeted action on the spinal cord.[2] These protocols provide a detailed guide for the intrathecal injection of this compound in rodent models, a critical technique for investigating its effects on spinal nociceptive processing and other central nervous system functions.
Quantitative Data Summary
The following tables summarize the reported intrathecal doses of U-50488H and its effects in rats. It is important to note that optimal doses may vary depending on the specific animal model, strain, and experimental endpoint.
Table 1: Intrathecal Dose-Response of U-50488H in Rats (Formalin Test)
| Dose (nmol) | Analgesic Effect (% Maximum Possible Analgesia) | Reference |
| 5 | Gradual reduction in pain scores | [3] |
| 10 | Gradual reduction in pain scores | [3] |
| 35 | Gradual reduction in pain scores | [3] |
| 6.20 (ED50) | 50% | [3] |
Table 2: Effect of Intrathecal U-50488H on Visceral Nociception in Rats
| Dose (µg) | Analgesic Effect (% Maximum Possible Effect) | Pain Model | Reference |
| 100 | 20% | Colorectal distension | [4] |
Experimental Protocols
Materials
-
This compound
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Hamilton syringe (10 µL or 25 µL)
-
30-gauge, ½-inch needle for mice; 25-gauge needle for rats
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
70% ethanol
-
Sterile gauze
Drug Preparation
-
Calculate the required amount of this compound based on the desired final concentration and injection volume.
-
Dissolve the compound in sterile saline to the desired concentration. Ensure complete dissolution.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Store the solution appropriately, protected from light, until use.
Intrathecal Injection Procedure (Acute Needle Puncture)
This procedure should be performed under aseptic conditions.
-
Animal Preparation:
-
Anesthetize the animal (e.g., using isoflurane).
-
Shave the fur over the lumbar region of the back.
-
Wipe the shaved area with 70% ethanol.
-
-
Positioning:
-
Injection:
-
Hold the needle and syringe at a 15-30° angle to the back for rats.[2]
-
Insert the needle through the skin and muscle, aiming for the intervertebral space.
-
A characteristic "pop" or a slight tail flick often indicates successful entry into the intrathecal space.[1][6]
-
Slowly inject the desired volume (typically 5-10 µL for mice and 10-50 µL for rats).[2]
-
A small volume "chaser" of sterile saline (e.g., 5 µL) can be used to ensure complete delivery of the drug.[6]
-
-
Post-Injection Care:
-
Withdraw the needle smoothly.
-
Apply gentle pressure to the injection site with sterile gauze to prevent CSF leakage.
-
Monitor the animal until it has fully recovered from anesthesia. Temporary motor paralysis can be a sign of successful drug administration.[1]
-
Observe the animal for any adverse effects.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the kappa-opioid receptor.
Experimental Workflow for Intrathecal Injection
Caption: Experimental workflow for intrathecal injection of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesia produced by intrathecal administration of the kappa opioid agonist, U-50,488H, on formalin-evoked cutaneous pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contrasting actions of intrathecal U50,488H, morphine, or [D-Pen2, D-Pen5] enkephalin or intravenous U50,488H on the visceromotor response to colorectal distension in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fig. 1, [Intrathecal injection procedures. (a) Setup...]. - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. forum.painresearcher.net [forum.painresearcher.net]
Application Notes and Protocols for the Use of (+)-U-50488 Hydrochloride in Models of Neuropathic Pain
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-U-50488 hydrochloride is a highly selective kappa-opioid receptor (KOR) agonist that has demonstrated significant potential in preclinical models of neuropathic pain.[1][2] Unlike mu-opioid receptor agonists, KOR agonists are associated with a lower risk of abuse and respiratory depression, making them an attractive alternative for the management of chronic pain states.[3] However, their clinical utility has been hampered by centrally-mediated side effects such as sedation and dysphoria.[3][4] These application notes provide a comprehensive overview of the use of (+)-U-50488 in neuropathic pain research, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative findings.
Mechanism of Action
(+)-U-50488 exerts its analgesic effects primarily through the activation of KORs, which are G protein-coupled receptors widely distributed in the central and peripheral nervous systems.[1] In the context of neuropathic pain, the therapeutic effects of (+)-U-50488 have been linked to the modulation of the Ca2+/CaMKII/CREB signaling pathway.[1][5] Activation of KORs by (+)-U-50488 leads to a reduction in calcium ion (Ca2+) influx, which in turn decreases the phosphorylation of CaMKII and CREB in rodent models of neuropathic pain.[1][5] This cascade of events ultimately results in the inhibition of inflammatory responses and a reduction in oxidative stress, contributing to the amelioration of neuropathic pain symptoms.[1][5] Additionally, studies suggest that (+)-U-50488 may directly block Ca2+ channels in sensory neurons, independent of G protein signaling, further contributing to its antinociceptive properties.[6][7]
Data Presentation
Table 1: Effects of this compound on Behavioral and Molecular Endpoints in a Spared Nerve Injury (SNI) Model of Neuropathic Pain in Rats
| Group | Mechanical Withdrawal Threshold (MWT) | Thermal Withdrawal Latency (TWL) | Spinal Cord NF-κB Expression | Dorsal Root Ganglia NF-κB Expression |
| Sham | Baseline | Baseline | Baseline | Baseline |
| NP Model | Significantly Reduced | Significantly Shortened | Significantly Increased | Significantly Increased |
| NP + U-50488H (1.5 mg/kg) | Significantly Increased vs. NP | Significantly Increased vs. NP | Significantly Decreased vs. NP | Significantly Decreased vs. NP |
Source: Adapted from Zhang et al., 2022.[1][8]
Table 2: Effects of this compound on Inflammatory and Oxidative Stress Markers in a Spared Nerve Injury (SNI) Model of Neuropathic Pain in Rats
| Group | IL-1β Levels | IL-6 Levels | TNF-α Levels | SOD Activity | MDA Levels | GSH-Px Activity |
| Sham | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline |
| NP Model | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Decreased | Significantly Increased | Significantly Decreased |
| NP + U-50488H (1.5 mg/kg) | Significantly Decreased vs. NP | Significantly Decreased vs. NP | Significantly Decreased vs. NP | Significantly Increased vs. NP | Significantly Decreased vs. NP | Significantly Increased vs. NP |
Source: Adapted from Zhang et al., 2022.[8]
Table 3: Dose-Response of (+)-U-50488 in a Mouse Warm-Water Tail Withdrawal Assay
| Dose (mg/kg, i.p.) | Response Latency (seconds) |
| 2 | ~3.5 |
| 5 | ~5.4 |
| 10 | ~7.0 |
| 25 | ~8.5 |
Source: Adapted from McLaughlin et al., 2006.[2]
Experimental Protocols
Protocol 1: Induction of Neuropathic Pain using the Spared Nerve Injury (SNI) Model in Rats
Objective: To create a consistent and reliable model of peripheral neuropathic pain.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture material
Procedure:
-
Anesthetize the rat according to approved institutional protocols.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves.
-
Ligate and transect the common peroneal and tibial nerves, removing a small section of each nerve to prevent regeneration.
-
Take care to leave the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for at least 14 days before behavioral testing to allow for the full development of neuropathic pain symptoms.[1]
Protocol 2: Assessment of Mechanical Allodynia using von Frey Filaments
Objective: To quantify the mechanical withdrawal threshold in response to a non-noxious stimulus.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimatize the animals to the testing environment by placing them in the chambers on the mesh platform for at least 15-30 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the hind paw, in the territory of the intact sural nerve.
-
Begin with a filament of low bending force and increase the force until a withdrawal response is elicited.
-
A positive response is defined as a brisk withdrawal or licking of the paw.
-
Determine the 50% withdrawal threshold using the up-down method.
Protocol 3: Assessment of Thermal Hyperalgesia using the Plantar Test
Objective: To measure the thermal withdrawal latency in response to a noxious heat stimulus.
Materials:
-
Plantar test apparatus (e.g., Hargreaves' apparatus)
-
Testing chambers
Procedure:
-
Acclimatize the animals to the testing chambers.
-
Position the radiant heat source beneath the plantar surface of the hind paw.
-
Activate the heat source and record the time it takes for the animal to withdraw its paw.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Perform multiple measurements for each animal and average the withdrawal latencies.
Protocol 4: Intrathecal Administration of this compound
Objective: To deliver the compound directly to the spinal cord.
Materials:
-
This compound
-
Sterile saline or artificial cerebrospinal fluid
-
Hamilton syringe with a fine-gauge needle
-
Anesthesia (light isoflurane)
Procedure:
-
Briefly anesthetize the rat.
-
Palpate the intervertebral space between L4 and L5 or L5 and L6.
-
Carefully insert the needle into the intrathecal space. A slight tail flick is often indicative of successful placement.
-
Slowly inject the desired volume of the drug solution (e.g., 10-20 µL).
-
Monitor the animal for any adverse reactions during and after the injection.
Mandatory Visualizations
Caption: Experimental workflow for evaluating (+)-U-50488 in a neuropathic pain model.
Caption: Proposed signaling pathway for (+)-U-50488 in reducing neuropathic pain.
References
- 1. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Investigating Motor Fluctuations in Parkinson's Models with (+)-U-50488
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term L-3,4-dihydroxyphenylalanine (L-DOPA) therapy for Parkinson's disease (PD) is often complicated by the emergence of motor fluctuations, including debilitating L-DOPA-induced dyskinesia (LID).[1] The striatal enkephalinergic system is implicated in the pathophysiology of LID, with evidence suggesting alterations in kappa-opioid receptor signaling.[2][3] The selective kappa-opioid receptor agonist, (+)-U-50488, has been investigated as a potential therapeutic agent to mitigate these motor complications.[2][3] These application notes provide detailed protocols for utilizing (+)-U-50488 in established rodent and primate models of Parkinson's disease to study its effects on motor fluctuations.
Mechanism of Action: Kappa-Opioid Receptor Modulation of Dopaminergic Pathways
(+)-U-50488 is a highly selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor.[4][5] In the basal ganglia, KORs are strategically located to modulate dopamine (B1211576) release.[6][7] Activation of presynaptic KORs on dopaminergic terminals in the striatum inhibits the release of dopamine.[7][8][9] This inhibitory effect is thought to counteract the excessive and pulsatile dopaminergic stimulation resulting from L-DOPA administration, which is a key factor in the development of LID.[6][7][10] The following diagram illustrates the proposed signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of (+)-U-50488 on L-DOPA-induced motor fluctuations in both rat and primate models of Parkinson's disease.
Table 1: Effect of (+)-U-50488 on L-DOPA-Induced Dyskinesia in 6-OHDA Lesioned Rats
| Treatment Group | Dose of (+)-U-50488 | Total Abnormal Involuntary Movement (AIM) Score (Mean ± SEM) | Percentage Reduction in Dyskinesia | Reference |
| Saline + L-DOPA | N/A | 32.9 ± 4.9 | N/A | [11] |
| (+)-U-50488 + L-DOPA | 3 mg/kg, s.c. | 12.0 ± 4.5 | ~70% | [11] |
Table 2: Dose-Dependent Effects of (+)-U-50488 on L-DOPA-Induced Dyskinesia and Parkinsonism in MPTP-Lesioned Primates
| Dose of (+)-U-50488 (mg/kg, i.m.) | Change in Peak Dyskinesia Score | Change in Parkinsonian Score | Side Effects | Reference |
| 0.10 | No significant reduction | No significant change | None | [11] |
| 0.15 | Significant decrease (P < 0.05) | No significant change | Variable (vomiting, sedation in some) | [11] |
| 0.25 | Significant decrease (P < 0.001) | Significant increase (P < 0.001) | Vomiting, sedation | [11] |
| 1.0 | Significant decrease (P < 0.001) | Significant increase (P < 0.001) | Vomiting, sedation | [11] |
Experimental Protocols
The following are detailed protocols for inducing and assessing motor fluctuations in rodent and primate models and for testing the effects of (+)-U-50488.
Protocol 1: Induction and Assessment of L-DOPA-Induced Dyskinesia in the 6-OHDA Rat Model
This protocol is adapted from established methods for inducing and rating LIDs in unilaterally 6-hydroxydopamine (6-OHDA)-lesioned rats.[1][2][12]
1.1. Induction of Unilateral 6-OHDA Lesion:
-
Animals: Adult male Sprague-Dawley rats (200-250g).
-
Anesthesia: Anesthetize rats with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Inject 6-OHDA into the medial forebrain bundle (MFB) of one hemisphere. A typical coordinate from bregma for the MFB is AP: -4.3 mm, ML: +1.6 mm, DV: -8.3 mm from the dura.[4]
-
Administer a norepinephrine (B1679862) transporter inhibitor (e.g., imipramine) intraperitoneally prior to surgery to protect noradrenergic neurons.[4]
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring. Allow a recovery period of at least one week before behavioral testing.[2]
1.2. Induction of L-DOPA-Induced Dyskinesia (LID):
-
L-DOPA Solution: Prepare a fresh solution of L-DOPA (e.g., 5 mg/kg) with a peripheral dopa-decarboxylase inhibitor such as benserazide (B1668006) (e.g., 12.5 mg/kg) in saline.[1]
-
Chronic Administration: Administer the L-DOPA/benserazide solution subcutaneously once daily for 3 weeks (Monday to Friday).[1] This chronic treatment regimen will induce the development of abnormal involuntary movements (AIMs).
1.3. Assessment of Abnormal Involuntary Movements (AIMs):
-
Habituation: On testing days, place the rats in individual transparent cylinders for at least 15 minutes to acclimatize.[4]
-
Scoring:
-
Administer the L-DOPA/benserazide solution.
-
Record the animals' behavior for 180 minutes post-injection.[4]
-
Score AIMs at 30-minute intervals.[4]
-
The AIMs are categorized into three subtypes:
-
Axial: Dystonic posturing of the neck and torso.
-
Limb: Jerky and purposeless movements of the forelimb contralateral to the lesion.
-
Orolingual: Repetitive, purposeless movements of the mouth and tongue.[1]
-
-
Each subtype is scored on a severity scale from 0 to 4:
-
0: Absent
-
1: Occasional
-
2: Frequent
-
3: Continuous but interrupted by sensory stimuli
-
4: Continuous and not interrupted by sensory stimuli.[1]
-
-
The total AIMs score is the sum of the scores for the three subtypes.
-
1.4. Testing the Effect of (+)-U-50488:
-
Administration: Administer (+)-U-50488 (e.g., 3 mg/kg, s.c.) 25 minutes prior to the L-DOPA injection.[11]
-
Assessment: Score AIMs as described in section 1.3.
Protocol 2: Induction and Assessment of L-DOPA-Induced Dyskinesia in the MPTP Primate Model
This protocol is based on studies using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to create a parkinsonian primate model that develops LID with chronic L-DOPA treatment.[2][3][10]
2.1. Induction of Parkinsonism:
-
Animals: Macaque monkeys are commonly used.
-
MPTP Administration: Administer MPTP hydrochloride (e.g., 0.2 mg/kg, i.v.) daily until stable parkinsonian signs appear.[13] The severity of parkinsonism should be monitored daily using a validated rating scale.
2.2. Induction of L-DOPA-Induced Dyskinesia (LID):
-
L-DOPA Treatment: Once parkinsonian symptoms are stable, begin treatment with L-DOPA (e.g., 5 mg/kg, p.o.) twice daily for 3 weeks to induce dyskinesias.[2][3] The dose may need to be individually titrated to achieve maximal reversal of parkinsonian signs.[13]
2.3. Behavioral Assessment:
-
Dyskinesia and Parkinsonism Scoring:
-
Videotape the animals for behavioral analysis.
-
Use a validated rating scale to score the severity of dyskinesia (e.g., chorea, dystonia) and parkinsonism (e.g., tremor, bradykinesia, rigidity).
-
Scores are typically assigned at regular intervals (e.g., every 30 minutes) for several hours after L-DOPA administration.[3]
-
2.4. Testing the Effect of (+)-U-50488:
-
Administration: Administer (+)-U-50488 (e.g., 0.1-1.0 mg/kg, i.m.) immediately before the L-DOPA administration.[2][3]
-
Assessment: Score dyskinesia and parkinsonism as described in section 2.3.
References
- 1. Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease [jove.com]
- 2. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective kappa-opioid receptor agonist U50,488 reduces L-dopa-induced dyskinesias but worsens parkinsonism in MPTP-treated primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease [jove.com]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Crosstalk Between Kappa Opioid and Dopamine Systems in Compulsive Behaviors [frontiersin.org]
- 7. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interacting presynaptic kappa-opioid and GABAA receptors modulate dopamine release from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kappa-Opioid Receptor Signaling in the Striatum as a Potential Modulator of Dopamine Transmission in Cocaine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Levodopa-induced dyskinesia: A historical review of Parkinson’s disease, dopamine, and modern advancements in research and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The selective κ-opioid receptor agonist U50,488 reduces L-dopa-induced dyskinesias but worsens parkinsonism in MPTP-treated primates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ratings of L-DOPA-induced dyskinesia in the unilateral 6-OHDA lesion model of Parkinson's disease in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. µ Opioid Receptor Agonism for L-DOPA-Induced Dyskinesia in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of (+)-U-50488 Hydrochloride in Intracranial Self-Stimulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (+)-U-50488 hydrochloride, a selective kappa-opioid receptor (KOR) agonist, in preclinical studies of intracranial self-stimulation (ICSS). This document includes detailed experimental protocols, a summary of quantitative data from published studies, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to (+)-U-50488 and Intracranial Self-Stimulation
Intracranial self-stimulation (ICSS) is a behavioral paradigm used to investigate the neural circuits underlying reward and motivation. In this procedure, animals learn to perform an operant response (e.g., pressing a lever or turning a wheel) to receive a brief pulse of electrical stimulation to specific brain regions, most notably the medial forebrain bundle (MFB). The rate at which an animal responds for this stimulation is taken as a measure of the rewarding value of the stimulation.
This compound is the less active enantiomer of the potent and selective kappa-opioid receptor (KOR) agonist, U-50488. Activation of KORs is generally associated with aversive or dysphoric states, in contrast to the rewarding effects mediated by mu-opioid receptors. Therefore, studying the effects of KOR agonists like (+)-U-50488 on ICSS can provide valuable insights into the neurobiology of anhedonia, depression, and the anti-reward systems of the brain. Typically, KOR agonists dose-dependently decrease the rewarding effects of brain stimulation, an effect that can be blocked by KOR antagonists.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of U-50488 (racemic mixture or unspecified enantiomer, as studies with the (+)-enantiomer are less common and it is primarily used as a control) on ICSS behavior in rodents. It is important to note that the (+)-enantiomer is significantly less active than the (-)-enantiomer or the racemic mixture.
Table 1: Effects of U-50488 on ICSS Thresholds and Response Rates in Rats
| Dose (mg/kg, i.p.) | Effect on ICSS Threshold | Effect on Max Response Rate | Animal Strain | Reference |
| 1.0 - 5.6 | Dose-dependent increase | Dose-dependent decrease | Sprague-Dawley | [1] |
| 3.2 - 5.6 | Significant increase | Significant decrease | Sprague-Dawley | [2] |
| 5.6 | Selective tolerance to rate-decreasing effects with repeated administration | No change in threshold-altering effects with repeated administration | Sprague-Dawley | [1][2] |
Table 2: Effects of U-50488H on ICSS in Mice
| Dose (mg/kg, s.c.) | Effect on BSR Thresholds | Effect on Max Response Rate | Animal Strain | Reference |
| 2.0 | No significant change | Time-dependent decrease | C57BL/6J |
Experimental Protocols
Protocol 1: Stereotaxic Implantation of Electrodes for ICSS
This protocol describes the surgical procedure for implanting a stimulating electrode into the medial forebrain bundle (MFB) of a rat.
Materials:
-
Adult male Sprague-Dawley rat (250-300 g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Bipolar stimulating electrode (e.g., stainless steel, 0.25 mm diameter, insulated except for the tip)
-
Dental cement and anchor screws
-
Surgical drill
-
Suturing materials
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus. Ensure the head is level between bregma and lambda.
-
Make a midline incision on the scalp and retract the skin to expose the skull.
-
Drill small burr holes for anchor screws and a larger hole for the electrode at the appropriate coordinates.
-
For the MFB, typical stereotaxic coordinates relative to bregma are: Antero-Posterior (AP): -2.8 mm; Medio-Lateral (ML): ±1.7 mm; Dorso-Ventral (DV): -8.5 mm from the skull surface. These coordinates may need to be adjusted based on the specific rat strain and age.
-
Slowly lower the electrode to the target DV coordinate.
-
Secure the electrode to the skull and anchor screws using dental cement.
-
Suture the scalp incision.
-
Administer post-operative analgesics and antibiotics and allow the animal to recover for at least one week before behavioral training.
Protocol 2: Intracranial Self-Stimulation (ICSS) Training and Testing
This protocol outlines the procedure for training a rat in an ICSS paradigm and testing the effects of this compound.
Apparatus:
-
Operant conditioning chamber equipped with a lever or wheel.
-
A programmable stimulator to deliver electrical pulses.
-
A computer with software to control the stimulation parameters and record behavioral data.
Procedure:
-
Shaping: Place the rat in the operant chamber and deliver non-contingent electrical stimulation (e.g., 0.5 s train of 100 Hz pulses) to encourage the rat to approach and interact with the manipulandum (lever or wheel). Reward successive approximations of the desired response until the rat reliably self-initiates stimulation.
-
Baseline Determination: Once the rat is responding consistently, determine the baseline frequency-rate curve. This is typically done using a "curve-shift" procedure where the frequency of stimulation is varied across a range (e.g., 28-141 Hz) in a descending or ascending series. Each frequency is presented for a set duration (e.g., 1 minute), and the number of responses is recorded.
-
Drug Administration: Prepare a solution of this compound in sterile saline. Administer the desired dose (e.g., via intraperitoneal injection) at a specified time before the ICSS session (e.g., 15-30 minutes).
-
Testing: Following drug administration, repeat the frequency-rate determination procedure.
-
Data Analysis: The primary dependent variables are the reward threshold (the stimulation frequency required to support a half-maximal response rate) and the maximum response rate. An increase in the threshold or a decrease in the maximum rate is indicative of a reduction in the rewarding efficacy of the stimulation.
Mandatory Visualizations
Signaling Pathway of Kappa-Opioid Receptor Activation
Activation of the kappa-opioid receptor (KOR) by an agonist like (+)-U-50488 initiates a cascade of intracellular events. This diagram illustrates the canonical G-protein dependent signaling pathway.
Caption: Kappa-opioid receptor signaling cascade.
Experimental Workflow for an ICSS Study
This diagram outlines the logical flow of an experiment investigating the effects of (+)-U-50488 on intracranial self-stimulation.
Caption: Experimental workflow for ICSS studies.
Safety and Handling of this compound
This compound is a research chemical and should be handled with appropriate laboratory safety precautions. It is a solid that is soluble in water.[3] Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
The use of this compound in ICSS studies provides a valuable tool for investigating the neural mechanisms of aversion and anhedonia. The protocols and data presented here offer a foundation for researchers to design and conduct experiments aimed at understanding the role of the kappa-opioid system in reward and motivation. Careful adherence to surgical and behavioral procedures is crucial for obtaining reliable and reproducible results.
References
Troubleshooting & Optimization
(+)-U-50488 hydrochloride solubility issues and solutions.
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the solubility of (+)-U-50488 hydrochloride. It includes troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for creating a high-concentration stock solution of this compound?
A1: For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble up to 100 mM in DMSO.[1] It is advisable to use a fresh, anhydrous grade of DMSO, as its hygroscopic nature can affect solubility.
Q2: I am having trouble dissolving this compound in water. What can I do?
A2: While this compound is soluble in water up to 100 mM, achieving complete dissolution, especially at higher concentrations, may require mechanical assistance.[1] Gentle warming or sonication can significantly aid the dissolution process. One supplier notes that for a concentration of 50 mg/mL in water, ultrasonication is needed.
Q3: My compound precipitated out of the aqueous buffer after I diluted it from a DMSO stock. How can I prevent this?
A3: This is a common issue known as "salting out" or precipitation when diluting a compound from a high-concentration organic stock into an aqueous buffer. To mitigate this, try the following:
-
Lower the final concentration: The final concentration in your aqueous medium may be above the compound's solubility limit in that specific buffer.
-
Use a step-wise dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in smaller aliquots while vortexing continuously.
-
Include a surfactant: A small amount of a biocompatible surfactant (e.g., Tween® 80 or Cremophor® EL) in the final aqueous solution can help maintain solubility.
Q4: What is a suitable vehicle for in vivo administration of this compound?
A4: For in vivo studies, sterile physiological saline (0.9% NaCl) is a commonly used vehicle.[2] You can prepare the final injectable solution by diluting a high-concentration aqueous or DMSO stock of this compound into sterile saline. Ensure the final concentration of DMSO is low (typically <1-5%) to avoid vehicle-induced toxicity.
Q5: How should I store my stock solutions of this compound?
A5: For long-term storage, it is recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. DMSO stock solutions can be stored at -20°C for one month or at -80°C for up to six months. Aqueous solutions should be prepared fresh whenever possible.
Solubility Data
The solubility of this compound can vary based on the solvent, temperature, and purity of the compound. The following table summarizes solubility data from various suppliers.
| Solvent | Maximum Reported Solubility | Molar Concentration (MW: 405.79 g/mol ) | Notes |
| Water | Soluble to 100 mM[1] | ~100 mM | May require sonication for complete dissolution. |
| DMSO | Soluble to 100 mM[1] | ~100 mM | Use fresh, anhydrous DMSO for best results. |
| Saline (0.9%) | Not specified, but used as a vehicle[2] | Dependent on final dilution | Suitable for in vivo experiments. |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh the required amount of this compound powder. For 1 mL of a 100 mM solution, you will need 40.58 mg.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming (to 37°C) can be applied if necessary.
-
Store: Aliquot into single-use tubes and store at -20°C or -80°C.
Caption: Workflow for preparing a stock solution of (+)-U-50488 HCl in DMSO.
Protocol 2: Preparation of an Aqueous Solution for In Vitro Assays
-
Weigh the Compound: Accurately weigh the desired amount of this compound.
-
Add Aqueous Buffer: Add the required volume of your experimental buffer (e.g., PBS, HBSS).
-
Facilitate Dissolution: Vortex the mixture. If the compound does not dissolve completely, place the vial in an ultrasonic water bath and sonicate in short bursts until the solution is clear.
-
pH Adjustment: Check the pH of the final solution and adjust if necessary, as the hydrochloride salt can make the solution slightly acidic.
-
Use Fresh: Prepare this solution fresh on the day of the experiment for best results.
Troubleshooting Guide
If you encounter solubility issues, this decision tree can help guide you to a solution.
Caption: Decision tree for troubleshooting common solubility problems.
Mechanism of Action Overview
(+)-U-50488 is the less active enantiomer of the selective kappa-opioid receptor (KOR) agonist, U-50488. As a KOR agonist, it binds to and activates kappa-opioid receptors, which are G-protein coupled receptors. This activation initiates downstream signaling cascades that modulate neuronal activity and various physiological processes.
References
Technical Support Center: (+)-U-50488 Hydrochloride Behavioral Studies in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected behavioral side effects of (+)-U-50488 hydrochloride in mice. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the expected behavioral effects of this compound in mice?
A1: this compound is a highly selective kappa opioid receptor (KOR) agonist.[1] Its expected primary effects in mice include analgesia (pain relief), sedation (decreased activity), and diuresis (increased urination).[1][2]
Q2: What are the common unexpected behavioral side effects observed with this compound in mice?
A2: Researchers have reported several unexpected behavioral effects, including:
-
Conditioned Place Aversion (CPA): Mice may actively avoid environments previously associated with the administration of U-50488, indicating a negative or dysphoric internal state.[3][4]
-
Disruption of Prepulse Inhibition (PPI): U-50488 can interfere with the normal startle response suppression that occurs when a weak prestimulus is presented before a strong stimulus. This may suggest effects on sensorimotor gating and has been explored as a potential model for psychosis-like states.[5]
-
Motor Incoordination: At higher doses, U-50488 can impair motor coordination, which can be measured using tests like the rotarod.[6]
-
Complex Interactions with Reward Pathways: The timing of U-50488 administration relative to a rewarding substance like cocaine can lead to either potentiation or suppression of conditioned place preference (CPP), suggesting a complex modulation of reward-related learning and memory.[3]
-
Sex-Dependent Effects: The behavioral responses to U-50488 can differ between male and female mice, with females sometimes showing place aversion at lower doses than males.[7][8]
Q3: How does the dosage of this compound influence its behavioral effects?
A3: The behavioral effects of U-50488 are highly dose-dependent. While lower doses may produce analgesia with minimal side effects, higher doses are more likely to induce sedation, motor incoordination, and aversive effects. For instance, a dose of 2 mg/kg has been shown to cause significant conditioned place aversion.[4] It is crucial to perform a dose-response study for your specific behavioral paradigm.
Q4: Are the side effects of this compound mediated by the kappa opioid receptor?
A4: Yes, studies using KOR knockout mice have confirmed that the primary behavioral effects, including the unexpected side effects, are mediated through the kappa opioid receptor.[3][6]
Troubleshooting Guides
Issue 1: Observing Conditioned Place Aversion (CPA) instead of the intended analgesic effect.
-
Possible Cause: The dose of U-50488 may be too high, leading to dysphoric or aversive effects that overshadow its analgesic properties.
-
Troubleshooting Steps:
-
Dose Reduction: Systematically lower the dose of U-50488 in your experimental protocol.
-
Time Course Analysis: Evaluate the time course of both the analgesic effect and any aversive behaviors. It's possible that the analgesic effect has a different temporal window than the aversive effects.
-
Alternative Agonists: Consider using a different KOR agonist that may have a different side-effect profile, potentially one with a biased signaling mechanism.[6][9]
-
Issue 2: Unexplained variability in behavioral responses between experimental groups.
-
Possible Cause: Several factors can contribute to variability, including the sex of the mice and their stress levels.
-
Troubleshooting Steps:
-
Sex-Specific Analysis: Analyze data from male and female mice separately, as they can exhibit different sensitivities to U-50488.[7][8]
-
Control for Stress: Be aware that stress can interact with the effects of U-50488. Ensure consistent and minimal handling stress across all experimental groups.[3]
-
Acclimatization: Ensure all mice are properly acclimated to the experimental environment and procedures before drug administration.
-
Issue 3: Difficulty interpreting locomotor activity data due to sedation.
-
Possible Cause: U-50488 is known to cause sedation, which can confound the results of behavioral tests that rely on motor activity.
-
Troubleshooting Steps:
-
Dose-Response for Locomotion: Conduct a preliminary dose-response study to determine the highest dose of U-50488 that does not cause significant motor impairment in your specific strain and sex of mice.
-
Control Experiments: Use specific tests for motor coordination, such as the rotarod test, to differentiate between sedation and specific effects on the behavior of interest.[6]
-
Time-Course Evaluation: Assess behavior at different time points after administration to see if there is a window where the desired effect is present without significant sedation.
-
Data Presentation
Table 1: Dose-Dependent Behavioral Effects of this compound in Mice
| Dose (mg/kg, i.p.) | Behavioral Test | Observed Effect | Reference |
| 2, 5, 10, 25 | Tail Withdrawal Assay | Dose-dependent increase in response latency (analgesia) | [3] |
| 5 | Conditioned Place Preference (with Cocaine) | Potentiation of cocaine-CPP when given 60 min prior | [3] |
| 5 | Conditioned Place Preference (with Cocaine) | Suppression of cocaine-CPP when given 15 min prior | [3] |
| 5 | Conditioned Place Preference (Saline) | Conditioned place aversion when given 15 min prior | [3] |
| 1.25, 2.5, 5.0, 10.0 | Prepulse Inhibition (PPI) | 10.0 mg/kg significantly disrupted PPI | [5] |
| 2 | Conditioned Place Aversion | Significant aversion compared to saline | [4] |
| 2.5 | Conditioned Place Aversion (Female) | Induced place aversion | [7] |
| 10 | Conditioned Place Aversion (Male) | Induced place aversion | [7] |
| 10 | Conditioned Place Preference (Female) | Induced place preference | [7] |
| 0.3, 1, 3 | Marble-Burying Test | Significant reduction in the number of buried marbles | [10] |
Experimental Protocols
1. Conditioned Place Preference/Aversion (CPP/CPA)
-
Objective: To assess the rewarding or aversive properties of U-50488.
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.
-
Procedure:
-
Pre-Conditioning (Day 1): Allow mice to freely explore both chambers for a set period (e.g., 15 minutes) to determine any baseline preference.
-
Conditioning (Days 2-5):
-
On alternate days, administer U-50488 (or vehicle) and confine the mouse to one of the chambers for a set period (e.g., 30 minutes).
-
On the other days, administer the vehicle (or U-50488) and confine the mouse to the opposite chamber. The pairing of the drug with a specific chamber should be counterbalanced across animals.
-
-
Test (Day 6): Place the mouse in the center of the apparatus with free access to both chambers and record the time spent in each chamber over a set period (e.g., 15 minutes).
-
-
Data Analysis: A significant increase in time spent in the drug-paired chamber indicates conditioned place preference (reward), while a significant decrease indicates conditioned place aversion (dysphoria).
2. Prepulse Inhibition (PPI) of the Acoustic Startle Response
-
Objective: To measure sensorimotor gating.
-
Apparatus: A startle chamber with a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Acclimation: Place the mouse in the startle chamber for a 5-minute acclimation period with background white noise.
-
Stimulus Presentation: Present a series of trials, which can be:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 4 dB above background) presented shortly before the strong pulse.
-
No-stimulus trials: Background noise only.
-
-
Drug Administration: Administer U-50488 or vehicle and repeat the stimulus presentation after a predetermined time.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. A disruption of PPI is indicated by a lower percentage.
Visualizations
Caption: KOR Signaling Pathways.
Caption: Conditioned Place Preference Workflow.
References
- 1. U-50488 - Wikipedia [en.wikipedia.org]
- 2. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kappa opioid receptor agonist U50,488H did not affect brain-stimulation reward while it elicited conditioned place aversion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Kappa Opioid Model of Atypical Altered Consciousness and Psychosis: U50488, DOI, AC90179 Effects on Prepulse Inhibition and Locomotion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trainorlab.ucdavis.edu [trainorlab.ucdavis.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. Possible Involvement of Hallucinogenic Effects in the Aversive Effects Induced by Kappa‐Opioid and 5‐HT2A /2C Receptor Agonists in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing (+)-U-50488 hydrochloride dose for maximal analgesic effect.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dose of (+)-U-50488 hydrochloride to achieve maximal analgesic effect in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action for analgesia?
A1: this compound is a highly selective agonist for the kappa-opioid receptor (KOR).[1][2] Its analgesic effects are primarily mediated through the activation of KORs, which are part of the G-protein coupled receptor family.[3] This activation leads to downstream signaling cascades that ultimately reduce neuronal excitability and nociceptive signaling.[4][5] Unlike mu-opioid agonists like morphine, (+)-U-50488 does not produce morphine-type physical dependence, making it a valuable tool for studying KOR-mediated analgesia.[1]
Q2: What is a typical starting dose range for assessing the analgesic effects of (+)-U-50488 in rodents?
A2: Based on published literature, a common starting dose range for intraperitoneal (i.p.) administration in mice and rats is between 1 mg/kg and 10 mg/kg.[6][7][8] However, cumulative dosing studies have explored ranges from 0.5 mg/kg up to 30 mg/kg.[9] The optimal dose will depend on the specific pain model, the route of administration, and the species being studied. A dose-response study is always recommended to determine the optimal dose for your specific experimental conditions.
Q3: What is the expected onset and duration of the analgesic effect of (+)-U-50488?
A3: Following intraperitoneal administration in mice, the analgesic effects of (+)-U-50488 typically peak between 15 and 30 minutes and can last for up to 60 minutes.[6][9] The duration may vary depending on the dose administered and the pain model used.
Q4: Does tolerance develop to the analgesic effects of (+)-U-50488 with repeated administration?
A4: Studies have shown that, unlike mu-opioid agonists, significant tolerance to the analgesic effects of (+)-U-50488 may not develop, even with repeated daily treatment in chronic pain models.[9] However, some studies have noted selective tolerance to its rate-decreasing effects on intracranial self-stimulation, suggesting that the development of tolerance may be dependent on the specific behavioral measure.[8]
Q5: What are the potential side effects of (+)-U-50488 at higher doses?
A5: Besides analgesia, (+)-U-50488 can induce other effects mediated by the kappa-opioid receptor, including sedation, motor incoordination, diuresis, and elevations in corticosteroids.[1] At higher doses, it can also produce aversion.[9] These potential side effects should be considered when interpreting behavioral data and selecting a dose range.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low analgesic effect observed. | Suboptimal Dose: The dose may be too low to elicit a significant analgesic response. | Perform a dose-response study with a wider range of doses (e.g., 1, 3, 10, 30 mg/kg, i.p.) to determine the ED50. |
| Incorrect Route of Administration: The chosen route may not be optimal for bioavailability. | While intraperitoneal (i.p.) injection is common, consider subcutaneous (s.c.) or intrathecal (i.t.) administration depending on the experimental question. | |
| Timing of Behavioral Test: The analgesic effect is time-dependent. The behavioral test may have been conducted outside the peak effect window. | Conduct behavioral testing between 15 and 30 minutes after i.p. administration of (+)-U-50488.[6][9] | |
| Compound Stability: The this compound solution may have degraded. | Prepare fresh solutions for each experiment. Verify the solubility and stability in your chosen vehicle. | |
| High variability in analgesic response between animals. | Inconsistent Drug Administration: Variations in injection volume or technique can lead to inconsistent dosing. | Ensure accurate and consistent administration techniques. Use appropriate animal handling and restraint methods. |
| Biological Variability: Individual differences in metabolism or receptor density can contribute to variability. | Increase the number of animals per group to improve statistical power. Ensure animals are of a consistent age, weight, and genetic background. | |
| Observed sedation or motor impairment confounds analgesic testing. | Dose is too high: Sedative effects of (+)-U-50488 can interfere with behavioral responses in pain assays (e.g., rotarod, hot plate).[1] | Use the lowest effective dose that produces analgesia without significant motor impairment. Consider using a pain assay that is less dependent on motor activity, or use control tests (e.g., rotarod) to assess motor function at each dose.[9] |
| Unexpected results in specific pain models. | Pain Model Specificity: The efficacy of KOR agonists can vary between different types of pain (e.g., thermal, mechanical, neuropathic). | Review literature to determine if (+)-U-50488 is effective in your specific pain model. The compound has shown efficacy in thermal and mechanical allodynia models.[1][9] |
Quantitative Data Summary
Table 1: Dose-Response Data for (+)-U-50488 Analgesia in Rodents
| Species | Pain Model | Route of Administration | Dose Range | ED50 | Maximal Possible Effect (%MPE) | Reference |
| Mouse | Warm-Water Tail Withdrawal (55°C) | Intraperitoneal (i.p.) | 2 - 25 mg/kg | ~5 mg/kg | Not specified, but dose-dependent increase in latency | [6] |
| Mouse | Warm-Water Tail Withdrawal | Intraperitoneal (i.p.) | 0.5 - 30 mg/kg (cumulative) | 7.6 mg/kg | ~80% | [9] |
| Rat | Neuropathic Pain (Chronic Constriction Injury) | Intrathecal (i.t.) | Not specified | Not specified | Improved thermal withdrawal latency and mechanical withdrawal threshold | [5] |
| Rat | Levodopa-induced motor alterations | Intraperitoneal (i.p.) | 0.5, 1, or 3 mg/kg | Not applicable | Low doses reversed motor alterations | [7] |
Experimental Protocols
Protocol 1: Hot Plate Test for Thermal Nociception
The hot plate test is used to assess central nociceptive activity by measuring the reaction time of an animal to a thermal stimulus.[10][11]
-
Apparatus: A commercially available hot plate apparatus with a surface temperature that can be precisely maintained. A transparent cylinder is placed on the surface to keep the animal confined.
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.[12]
-
Baseline Measurement: Place each animal individually on the hot plate, which is typically maintained at 52-55°C.[6][10] Start a timer immediately.
-
Endpoint: Observe the animal for behaviors indicating pain, such as licking a hind paw or jumping.[11] Stop the timer at the first sign of either of these responses. This is the baseline latency.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) must be established. If the animal does not respond by the cut-off time, remove it from the plate and assign it the cut-off latency.[6][10]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p.).
-
Post-treatment Measurement: At a predetermined time after injection (e.g., 30 minutes), place the animal back on the hot plate and measure the response latency as described above.
-
Data Analysis: The analgesic effect is typically expressed as an increase in latency time or as a percentage of the maximal possible effect (%MPE).
Protocol 2: Von Frey Test for Mechanical Allodynia
The von Frey test measures the mechanical withdrawal threshold in response to calibrated filaments applied to the paw.[13][14]
-
Apparatus: A set of calibrated von Frey filaments of varying stiffness and a testing platform with a wire mesh floor that allows access to the plantar surface of the animal's paws.
-
Acclimation: Place each animal in an individual compartment on the mesh platform and allow them to acclimate for at least 60 minutes.
-
Filament Application: Starting with a filament near the expected 50% withdrawal threshold, apply it perpendicularly to the plantar surface of the hind paw until it just buckles, and hold for 2-5 seconds.[14]
-
Response: A positive response is a sharp withdrawal or flinching of the paw.
-
Threshold Determination (Up-Down Method):
-
If there is no response, the next filament with a higher force is tested.[14]
-
If there is a positive response, the next lower force filament is tested.[14]
-
This is repeated until a pattern of responses is established, and the 50% withdrawal threshold is calculated using a statistical method (e.g., Dixon's up-down method).
-
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Measurement: At a predetermined time after injection, repeat the threshold determination.
-
Data Analysis: Analgesia is indicated by a significant increase in the paw withdrawal threshold (in grams) compared to baseline or vehicle-treated animals.
Signaling Pathways and Workflows
References
- 1. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulation of peripheral Kappa opioid receptors inhibits inflammatory hyperalgesia via activation of the PI3Kγ/AKT/nNOS/NO signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of acute and chronic administration of U50,488, a kappa opioid receptor agonist, in 6-OHDA-lesioned rats chronically treated with levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
- 12. protocols.io [protocols.io]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Degradation of (+)-U-50488 hydrochloride in solution and prevention.
This technical support center provides guidance on the common challenges and questions related to the stability and handling of (+)-U-50488 hydrochloride solutions in a research setting. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound?
A: Solid this compound is generally stable when stored under appropriate conditions. For long-term storage, it is recommended to keep the solid compound in a tightly sealed container at -20°C. Some suppliers indicate that storage at room temperature is also acceptable for shorter periods. Always refer to the manufacturer's specific recommendations provided on the product datasheet.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A: this compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO). The choice of solvent will depend on the specific requirements of your experiment and downstream applications.
Q3: How should I store stock solutions of this compound?
A: For optimal stability, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. It is recommended to store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] Always protect solutions from light.
Q4: Can I store working solutions of this compound?
A: It is highly recommended to prepare working solutions fresh for each experiment by diluting the stock solution. If temporary storage is necessary, keep the working solution on ice and protected from light for the duration of the experiment on the same day. Avoid storing dilute aqueous solutions for extended periods, as the compound may be more susceptible to degradation.
Q5: What are the potential signs of degradation in my this compound solution?
A: Visual indicators of degradation can include a change in the color or clarity of the solution, or the formation of precipitates. However, chemical degradation can occur without any visible changes. If you suspect degradation, it is best to prepare a fresh solution. For critical applications, analytical techniques such as HPLC can be used to assess the purity of the solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound in solution. | Prepare a fresh stock solution from solid compound. Ensure proper storage of stock and working solutions (see FAQs). Consider performing a stability check of your solution using an appropriate analytical method (e.g., HPLC). |
| Precipitate forms in the solution upon storage. | Poor solubility in the chosen buffer or solvent at the storage temperature. Degradation leading to less soluble products. | Ensure the concentration is within the solubility limits for the specific solvent and temperature. If using aqueous buffers, check the pH, as it can affect solubility. Consider using a different solvent system or preparing a more dilute solution. |
| Loss of compound activity over time. | Chemical degradation of this compound. | Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Protect solutions from light. Prepare working solutions fresh before each experiment. |
Quantitative Data on Storage Conditions
| Form | Solvent | Temperature | Duration | Recommendation | Reference |
| Solid | N/A | Room Temperature | Short-term | Store in a desiccator. | |
| Solid | -20°C | Long-term (≥ 4 years) | Recommended for long-term storage. | - | |
| Stock Solution | Water or DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. | [1] |
| Stock Solution | Water or DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid
-
Sterile, high-purity water or DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of the solid compound in a sterile environment.
-
Add the appropriate volume of the chosen solvent (water or DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
Protocol 2: General Procedure for Assessing Solution Stability (HPLC)
This is a general guideline. The specific parameters should be optimized for your equipment and experimental needs.
-
Preparation of Standard Solutions:
-
Prepare a fresh stock solution of this compound of known concentration.
-
Create a series of calibration standards by diluting the stock solution to different concentrations.
-
-
Sample Preparation and Storage:
-
Prepare a solution of this compound at the desired concentration and in the buffer or solvent system to be tested.
-
Divide the solution into multiple aliquots for analysis at different time points.
-
Store the aliquots under the desired conditions (e.g., different temperatures, light exposure).
-
-
HPLC Analysis:
-
At each time point (e.g., 0, 24, 48, 72 hours), remove an aliquot and analyze it by HPLC.
-
Use a suitable C18 column and a mobile phase that provides good separation of the parent compound from any potential degradation products (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid).
-
Use a UV detector set at an appropriate wavelength to monitor the elution.
-
-
Data Analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Compare the peak area to the initial time point (T=0) to determine the percentage of the compound remaining.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
References
Technical Support Center: (+)-U-50488 Hydrochloride Behavioral Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in behavioral experiments using the selective kappa-opioid receptor (KOR) agonist, (+)-U-50488 hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in our conditioned place preference (CPP) results with (+)-U-50488. What are the potential causes?
A1: Inconsistent results in CPP studies with (+)-U-50488 are a known challenge and can be attributed to several factors:
-
Sex Differences: There are documented sex-dependent responses to (+)-U-50488. For instance, females may exhibit conditioned place aversion at lower doses than males.[1][2] Intriguingly, at higher doses, females have been reported to show a conditioned place preference, a stark contrast to the aversive effects typically seen in males.[1]
-
Dose-Response Relationship: The dose of (+)-U-50488 is critical. A non-linear dose-response is often observed. For example, in male rodents, a 10 mg/kg dose may be required to see significant place aversion, whereas lower doses (2 or 5 mg/kg) may not produce a significant effect.[1]
-
Timing of Administration: The timing of drug administration relative to conditioning is crucial. One study found that administering (+)-U-50488 60 minutes prior to cocaine conditioning potentiated cocaine-induced CPP, while administration 15 minutes before conditioning suppressed it.[3]
-
Prior Stress History: The stress state of the animal can fundamentally alter its response. In male California mice, lower doses of (+)-U-50488 induced anxiety-like responses in control animals, whereas in socially defeated (stressed) males, higher doses had anxiolytic effects.[2]
Troubleshooting Checklist for CPP:
-
Have you segregated your data by sex?
-
Are you using a comprehensive dose-response curve?
-
Is the timing of injection, conditioning, and testing consistent across all experimental groups?
-
Has the stress level of the animals been standardized and accounted for?
Q2: Our open-field tests are showing conflicting results regarding the anxiogenic/anxiolytic effects of (+)-U-50488. How can we clarify these findings?
A2: The effects of (+)-U-50488 in the open-field test can be complex, often showing dose-dependent and context-specific outcomes.
-
Dose-Dependency: The observed effect can switch from anxiogenic to anxiolytic depending on the dose. For example, lower doses of (+)-U-50488 infused directly into the dorsal raphe nucleus (DRN) induced anxiety-like behavior in control male mice, while higher doses in stressed males produced anxiolytic responses.[2]
-
Sedative Effects: At higher doses, (+)-U-50488 can induce sedation, which can confound the interpretation of locomotor activity and time spent in the center of the open field.[4][5] A reduction in center time could be misinterpreted as anxiety when it is, in fact, a result of general motor depression.
-
Habituation: Proper habituation of the animals to the testing environment is critical. Insufficient habituation can lead to elevated baseline anxiety, potentially masking the drug's effects.[4][5]
Troubleshooting Checklist for Open-Field Tests:
-
Are you testing a range of doses to capture potential biphasic effects?
-
Are you correlating your open-field data with a separate test for motor coordination (e.g., rotarod) to rule out sedation as a confounding factor?
-
Is your habituation protocol sufficient and consistently applied?
Q3: We are seeing inconsistent motor effects in our rotarod experiments. What could be the reason?
A3: While (+)-U-50488 is known to cause motor incoordination, the consistency of this effect can be influenced by the underlying signaling mechanisms being investigated. One study found that while β-arrestin-2 knockout did not affect (+)-U-50488-induced conditioned place aversion or locomotor sedation, it did attenuate motor incoordination on the rotarod.[4] This suggests that the motor-impairing effects may be, at least in part, dependent on the β-arrestin-2 signaling pathway.
Troubleshooting Checklist for Rotarod Experiments:
-
Are you considering the potential role of different signaling pathways (G-protein vs. β-arrestin) in your experimental design and interpretation?
-
If using knockout models, is the specific role of the knocked-out protein in KOR signaling for motor control well-established?
Quantitative Data Summary
Table 1: Dose-Dependent Effects of (+)-U-50488 in Various Behavioral Assays
| Behavioral Assay | Species/Sex | Dose (mg/kg, unless specified) | Route | Observed Effect | Citation(s) |
| Conditioned Place Aversion | Male Mice | 10 | i.p. | Significant aversion | [1] |
| Conditioned Place Aversion | Female Mice | Lowest dose tested | i.p. | Significant aversion | [1] |
| Conditioned Place Preference | Female Mice | Highest dose tested | i.p. | Significant preference | [1] |
| Social Interaction | Male & Female Mice | 5 or 10 | i.p. | Increased splaying, reduced social interaction | [1] |
| Cocaine Choice | Rhesus Monkeys | 0.0032-0.1 (per h) | i.v. infusion | Increased choice for cocaine over food | [6] |
| Intracranial Self-Stimulation | Male & Female Rats | 1-5.6 | i.p. | Dose-dependent depression of ICSS | [7][8] |
| Prepulse Inhibition | Mice | 10 | i.p. | Significant disruption of PPI | [9] |
| Open Field (Anxiety-like) | Female Mice | 0.50µg (into DRN) | Microinfusion | Less time in center | [2] |
| Cocaine CPP Potentiation | Mice | 5 | i.p. | Potentiation when given 60 min before cocaine | [3] |
| Cocaine CPP Suppression | Mice | 5 | i.p. | Suppression when given 15 min before cocaine | [3] |
Experimental Protocols
Conditioned Place Preference (CPP) Protocol
This is a generalized protocol based on common practices. Specific parameters should be optimized for your laboratory and research question.
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Habituation (Day 0): Allow animals to freely explore both chambers of the apparatus for a set period (e.g., 15-20 minutes).
-
Pre-Conditioning Test (Day 1): Record the time spent in each chamber to establish baseline preference.
-
Conditioning (Days 2-5):
-
Drug Pairing: On alternating days, administer (+)-U-50488 (or vehicle) and confine the animal to one of the chambers for a set duration (e.g., 30 minutes). The drug-paired chamber should be counterbalanced across animals.
-
Vehicle Pairing: On the other days, administer the vehicle and confine the animal to the opposite chamber.
-
-
Post-Conditioning Test (Day 6): Place the animal in the apparatus with free access to both chambers and record the time spent in each chamber.
-
Data Analysis: Calculate a preference score as the time spent in the drug-paired chamber post-conditioning minus the time spent in the same chamber pre-conditioning.
Open-Field Test Protocol
-
Apparatus: A square arena with defined center and peripheral zones.
-
Habituation: Acclimate animals to the testing room for at least 30-60 minutes before the test.
-
Procedure:
-
Administer (+)-U-50488 or vehicle at the designated pre-treatment time.
-
Place the animal in the center of the open-field arena.
-
Record activity for a set duration (e.g., 10-30 minutes) using an automated tracking system.
-
-
Measures:
-
Locomotor Activity: Total distance traveled, number of line crossings.
-
Anxiety-like Behavior: Time spent in the center versus the periphery, number of entries into the center zone.
-
Visualizations
Signaling Pathways of the Kappa-Opioid Receptor (KOR)
Activation of the KOR by an agonist like (+)-U-50488 can initiate two primary signaling cascades. The canonical G-protein pathway leads to the inhibition of adenylyl cyclase and regulation of ion channels, contributing to analgesia. The alternative β-arrestin pathway can lead to the activation of kinases like p38 MAPK, which has been implicated in the aversive effects of KOR activation.[1][10]
Caption: Simplified signaling pathways of the Kappa-Opioid Receptor (KOR).
Experimental Workflow for Investigating Inconsistent CPP Results
This workflow provides a logical approach to troubleshooting variability in Conditioned Place Preference experiments with (+)-U-50488.
Caption: Troubleshooting workflow for (+)-U-50488 CPP experiments.
References
- 1. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trainorlab.ucdavis.edu [trainorlab.ucdavis.edu]
- 3. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the kappa opioid agonist U50,488 and the kappa opioid antagonist nor-binaltorphimine on choice between cocaine and food in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Kappa Opioid Model of Atypical Altered Consciousness and Psychosis: U50488, DOI, AC90179 Effects on Prepulse Inhibition and Locomotion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
How to choose the correct vehicle for (+)-U-50488 hydrochloride administration.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for the administration of (+)-U-50488 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vitro studies using this compound?
A1: For in vitro experiments, sterile water and dimethyl sulfoxide (B87167) (DMSO) are the most common and recommended vehicles for preparing stock solutions of this compound.[1] The choice between these solvents depends on the required stock concentration and the tolerance of the experimental system (e.g., cell line) to DMSO.
-
Water: this compound is soluble in water up to 100 mM.[1] For aqueous stock solutions, it is advisable to filter and sterilize the solution using a 0.22 μm filter before use.
-
DMSO: The compound is also soluble in DMSO up to 100 mM.[1] When using DMSO, it is crucial to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact solubility.[2] The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Q2: How should I choose a vehicle for in vivo administration of this compound?
A2: The selection of an appropriate vehicle for in vivo administration is critical and depends on the route of administration, the desired dose, and the animal model. While direct high-concentration aqueous solutions may be feasible for some routes, co-solvent systems are often necessary to achieve the desired concentration and ensure bioavailability and stability.
For intraperitoneal (i.p.) injection in mice, a common vehicle is saline.[3] However, for higher concentrations or different administration routes, more complex vehicles may be required. Below are some established vehicle formulations that can be adapted for this compound based on protocols for its stereoisomers.[2]
Q3: Are there pre-formulated vehicle recipes available for in vivo studies?
A3: Yes, several multi-component vehicle systems have been successfully used for the administration of U-50488 and its analogs. These formulations aim to enhance solubility and stability. Here are a few examples:
-
DMSO/PEG300/Tween-80/Saline: A common formulation involves dissolving the compound in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
DMSO/SBE-β-CD in Saline: Another option is a solution containing 10% DMSO and 90% of a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) solution in saline.[2]
-
DMSO/Corn Oil: For certain applications, a mixture of 10% DMSO and 90% corn oil can be used.[2]
It is recommended to prepare these solutions fresh for each experiment to ensure stability and prevent precipitation.[2]
Troubleshooting Guide
Problem: The this compound is not fully dissolving or is precipitating out of solution.
-
Solution 1: Sonication and Gentle Heating. If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can aid in dissolution.[2] Be cautious with temperature to avoid degradation of the compound.
-
Solution 2: Adjusting the Vehicle Composition. If solubility issues persist, consider adjusting the ratios of the co-solvents. For instance, slightly increasing the percentage of DMSO or PEG300 in the formulation might improve solubility. However, always consider the potential for increased toxicity with higher concentrations of organic solvents.
-
Solution 3: Prepare Fresh Solutions. Stock solutions, especially those for in vivo use, should be prepared fresh on the day of the experiment to minimize the risk of precipitation over time.[2]
Problem: I am observing unexpected toxicity or side effects in my animal model.
-
Solution 1: Vehicle Control Group. Always include a vehicle-only control group in your experiments to differentiate between the effects of the vehicle and the effects of this compound.
-
Solution 2: Reduce Solvent Concentration. If the vehicle contains organic solvents like DMSO, try to minimize their final concentration in the injected volume to reduce potential solvent-induced toxicity.
-
Solution 3: Consider an Alternative Vehicle. If toxicity remains an issue, experimenting with a different, well-tolerated vehicle system is recommended.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference(s) |
| Water | 100 | 40.58 | [1] |
| DMSO | 100 | 40.58 | [1] |
Note: The molecular weight of this compound is 405.79 g/mol .[1]
Table 2: Example In Vivo Vehicle Formulations
| Vehicle Composition | Percentage (%) | Suitability Notes | Reference(s) |
| DMSO | 10 | A versatile co-solvent system for various administration routes. | [2] |
| PEG300 | 40 | ||
| Tween-80 | 5 | ||
| Saline | 45 | ||
| DMSO | 10 | SBE-β-CD can improve the solubility and stability of hydrophobic compounds. | [2] |
| 20% SBE-β-CD in Saline | 90 | ||
| DMSO | 10 | Suitable for subcutaneous or intramuscular injections where slower release is desired. | [2] |
| Corn Oil | 90 |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution for In Vitro Use
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of sterile, purified water to achieve the target concentration (e.g., for a 10 mM stock solution, add 246.43 µL of water per 1 mg of compound).
-
Vortex the solution until the compound is completely dissolved. If needed, use an ultrasonic bath for a short period.
-
Sterilize the solution by passing it through a 0.22 μm syringe filter into a sterile container.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[2] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Vehicle for In Vivo Intraperitoneal Injection
This protocol is adapted from formulations used for U-50488 isomers.[2]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, sequentially add the vehicle components:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the mixture thoroughly until a clear, homogeneous solution is formed.
-
If precipitation occurs, gently warm the solution or sonicate until it clarifies.
-
This working solution should be prepared fresh on the day of the experiment.
Visualizations
Caption: Decision tree for selecting a vehicle for this compound.
Caption: Workflow for preparing an in vivo administration vehicle.
References
Technical Support Center: Improving the Translational Relevance of (+)-U-50488 Hydrochloride Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their studies involving (+)-U-50488 hydrochloride. Our goal is to enhance the translational relevance of your findings by addressing common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I observing unexpected or inconsistent results with this compound?
-
Enantiomeric Purity: (+)-U-50488 is the less active enantiomer of the racemic mixture (±)-U-50488. The (-)-enantiomer is significantly more potent as a kappa-opioid receptor (KOR) agonist.[1] Ensure you are using the correct stereoisomer for your intended experiment, as contamination with the (-)-enantiomer can lead to stronger than expected effects.
-
Off-Target Effects: At higher concentrations, U-50488 can block sodium (Na+) and calcium (Ca2+) channels, which can lead to confounding results independent of KOR activation.[2][3][4] Consider whether your observed effects could be due to ion channel blockade, especially if using high micromolar concentrations.
-
Animal Strain and Sex Differences: The behavioral and physiological responses to U-50488 can vary between different animal strains and sexes.[5] For example, female mice have been shown to be more sensitive to the aversive effects of U-50488 at lower doses.[5]
-
Tolerance: Repeated administration of U-50488 can lead to the development of tolerance to some of its effects.[6] If you are conducting chronic dosing studies, be aware that the response to the drug may diminish over time.
2. My in vitro and in vivo results with (+)-U-50488 are not correlating. What could be the reason?
-
Pharmacokinetics and Metabolism: The discrepancy could be due to the pharmacokinetic properties of (+)-U-50488 in your animal model, including absorption, distribution, metabolism, and excretion. These factors are not present in in vitro assays.
-
Biased Agonism: U-50488 can act as a biased agonist, preferentially activating either G-protein signaling or the β-arrestin pathway.[7] The predominant pathway can differ between cell types and tissues, leading to varied responses in vivo compared to a homogenous cell line in vitro. The G-protein pathway is generally associated with the desired analgesic effects, while the β-arrestin pathway has been linked to adverse effects like dysphoria and sedation.[8][9]
-
Receptor Density and Desensitization: The density and desensitization of kappa-opioid receptors can vary significantly between different brain regions and tissues in vivo.[10] This heterogeneity is not captured in most in vitro models and can contribute to differing results.
3. I am observing sedative effects in my animal model. Is this expected with (+)-U-50488?
Yes, sedation is a known side effect of KOR agonists, including U-50488.[7][11] This effect is thought to be mediated by the β-arrestin signaling pathway.[8] If sedation is confounding your behavioral experiments, consider:
-
Dose Reduction: Use the lowest effective dose of (+)-U-50488 that produces the desired effect without significant sedation.
-
Control Groups: Include appropriate control groups to differentiate the sedative effects from the specific behavioral outcomes you are measuring.
-
Alternative Agonists: Explore the use of biased KOR agonists that are designed to minimize β-arrestin recruitment and therefore may have a reduced sedative profile.[7]
4. How can I distinguish between KOR-mediated effects and off-target ion channel blockade?
-
Use of Antagonists: Pre-treatment with a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI), should block the KOR-mediated effects of (+)-U-50488. If the observed effect persists in the presence of the antagonist, it is likely due to an off-target mechanism.[12]
-
Concentration-Response Curves: Generate detailed concentration-response curves. KOR-mediated effects typically occur at nanomolar to low micromolar concentrations, while ion channel blockade is often observed at higher micromolar concentrations.[13]
-
Use of the Inactive Enantiomer: As (+)-U-50488 is the less active enantiomer, comparing its effects to the more potent (-)-U-50488 can provide insights. If both enantiomers produce a similar effect at high concentrations, it may suggest an off-target mechanism.
Quantitative Data Summary
Table 1: In Vitro Potency of U-50488 Enantiomers and Racemate
| Compound | Assay | Species/Cell Line | Parameter | Value | Reference |
| (-)-U-50488 | KOR Binding | Not Specified | Kd | 2.2 nM | [1] |
| (-)-U-50488 | MOR Binding | Not Specified | Kd | 430 nM | [1] |
| (±)-U-50488 | [35S]GTPγS Binding | Human KOR in CHO cells | pEC50 | 8.35 | [14] |
| (±)-U-50488 | [35S]GTPγS Binding | Human KOR in CHO cells | EC50 | 4.5 nM | [14] |
| (±)-U-50488 | Ca2+ Channel Inhibition | Rat DRG Neurons | IC50 | ~4 µM | [12] |
| (±)-U-50488 | Na+ Channel Inhibition | Rat Colon Sensory Neurons | IC50 | 8.4 µM | [12] |
Table 2: In Vivo Effective Doses of U-50488 in Rodent Models
| Compound | Model | Species | Route | Effective Dose Range | Observed Effect | Reference |
| (±)-U-50488 | Tail-Withdrawal Assay | Mouse | i.p. | 2 - 25 mg/kg | Antinociception | [15] |
| (±)-U-50488 | Conditioned Place Aversion | Mouse | i.p. | 2.5 - 10 mg/kg | Aversion | [16] |
| (±)-U-50488 | Diuresis | Rat | i.p. | 3 - 10 mg/kg | Increased Urine Output | [17] |
| (±)-U-50488 | Formalin Test | Rat | i.t. | 5 - 35 nmol | Analgesia | [18] |
| (±)-U-50488 | Intracranial Self-Stimulation | Rat | i.p. | 1 - 5.6 mg/kg | Depression of ICSS | [6] |
Experimental Protocols
Protocol 1: Conditioned Place Aversion (CPA) in Mice
This protocol is adapted from methodologies described in studies investigating the aversive effects of U-50488.[5][16][19]
Objective: To assess the aversive properties of this compound.
Materials:
-
Three-chambered CPA apparatus (two distinct conditioning chambers separated by a neutral central chamber).
-
This compound.
-
Vehicle (e.g., sterile saline or 10% Tween 80 in sterile PBS).
-
Animal tracking software.
Procedure:
-
Habituation (Day 1): Place each mouse in the central chamber and allow free access to all three chambers for a set period (e.g., 15-30 minutes) to familiarize them with the apparatus.
-
Pre-Test (Day 1): Following habituation, record the time spent in each chamber for 15-30 minutes to establish baseline preference. For an unbiased design, assign the drug-paired chamber to the initially non-preferred side for each mouse.
-
Conditioning (Days 2 and 3):
-
Morning Session: Administer a vehicle injection (i.p.) and confine the mouse to one of the conditioning chambers for 30 minutes.
-
Afternoon Session: Administer (+)-U-50488 (e.g., 2.5 mg/kg or 10 mg/kg, i.p.) and confine the mouse to the other conditioning chamber for 30 minutes. The order of vehicle and drug administration should be counterbalanced across animals.
-
-
Post-Test (Day 4): Place the mouse in the central chamber and allow free access to all chambers for 15-30 minutes. Record the time spent in each chamber.
-
Data Analysis: A significant decrease in the time spent in the drug-paired chamber during the post-test compared to the pre-test indicates conditioned place aversion.
Protocol 2: Warm Water Tail-Withdrawal Assay for Analgesia in Mice
This protocol is based on methods used to evaluate the antinociceptive effects of KOR agonists.[7][15]
Objective: To measure the analgesic effect of this compound on thermal pain.
Materials:
-
Water bath maintained at a constant temperature (e.g., 52-55°C).
-
Stopwatch.
-
Animal restrainer.
-
This compound.
-
Vehicle (e.g., sterile saline).
Procedure:
-
Acclimation: Gently restrain the mouse.
-
Baseline Latency: Immerse the distal third of the mouse's tail into the warm water and start the stopwatch. Stop the timer as soon as the mouse flicks its tail out of the water. This is the baseline tail-withdrawal latency. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer (+)-U-50488 (e.g., 5 mg/kg, i.p.) or vehicle.
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes), measure the tail-withdrawal latency again.
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Visualizations
Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects [mdpi.com]
- 8. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 10. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PMC [pmc.ncbi.nlm.nih.gov]
- 11. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The long-term effects of stress and kappa opioid receptor activation on conditioned place aversion in male and female California mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analgesia produced by intrathecal administration of the kappa opioid agonist, U-50,488H, on formalin-evoked cutaneous pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The kappa opioid receptor agonist U50,488H did not affect brain-stimulation reward while it elicited conditioned place aversion in mice - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Tolerance Development with Chronic (+)-U-50488 Hydrochloride Use: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating tolerance development associated with chronic use of the selective kappa-opioid receptor (KOR) agonist, (+)-U-50488 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective agonist for the kappa-opioid receptor (KOR), with minimal to no activity at the mu-opioid or delta-opioid receptors.[1][2][3] Its effects, including analgesia, sedation, and diuresis, are mediated through the activation of KORs, which are G-protein coupled receptors.[2][4]
Q2: What is drug tolerance and how does it manifest with chronic (+)-U-50488 use?
A2: Drug tolerance is a pharmacological phenomenon characterized by a reduced response to a drug following repeated administration.[5] In the context of chronic (+)-U-50488 use, tolerance typically manifests as a decrease in the analgesic and hypothermic effects of the drug.[6] This means that higher doses are required to produce the same level of effect that was initially achieved with lower doses.
Q3: What are the known cellular mechanisms underlying tolerance to (+)-U-50488?
A3: The primary cellular mechanism implicated in tolerance to (+)-U-50488 is the downregulation of kappa-opioid receptors.[5] Chronic activation of KORs by (+)-U-50488 leads to their internalization and subsequent degradation, resulting in a decrease in the total number of receptors available on the cell surface. This reduction in receptor density contributes to the diminished response to the drug.
Q4: Is there cross-tolerance between (+)-U-50488 and mu-opioid agonists like morphine?
A4: No, studies have shown that there is no cross-tolerance between (+)-U-50488 and mu-opioid agonists such as morphine.[2][3] Animals tolerant to the analgesic effects of (+)-U-50488 still exhibit a normal analgesic response to morphine, and vice-versa. This is because the two drugs act on different opioid receptor subtypes (kappa vs. mu) that can operate independently.
Q5: What is biased agonism and how is it relevant to (+)-U-50488 and KORs?
A5: Biased agonism is a phenomenon where a ligand binding to a G-protein coupled receptor, like the KOR, preferentially activates one downstream signaling pathway over another. KOR activation can trigger both G-protein signaling, which is associated with analgesia, and β-arrestin signaling, which has been linked to adverse effects like dysphoria.[7] Researchers are exploring biased KOR agonists that favor G-protein signaling to develop analgesics with fewer side effects.
Troubleshooting Guides
Problem 1: Failure to Induce or Observe Significant Analgesic Tolerance to (+)-U-50488
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Dose or Duration of Treatment | Review the literature for established protocols. Chronic administration typically involves repeated injections over several days. Ensure the dose is high enough to produce a consistent initial analgesic effect. |
| Inappropriate Dosing Schedule | The frequency of administration is crucial. A regimen of twice-daily injections is often used to maintain adequate receptor occupancy and drive the development of tolerance.[6] |
| Route of Administration | Intraperitoneal (i.p.) or subcutaneous (s.c.) routes are common. Ensure consistent administration and consider that the route can affect the pharmacokinetics of the drug. |
| Animal Strain or Species Differences | There can be significant variability in the response to opioids and the development of tolerance between different strains and species of rodents. Ensure the chosen animal model is appropriate and consult literature for strain-specific data. |
| Assay Sensitivity | The analgesic assay may not be sensitive enough to detect subtle changes in drug effect. Optimize the parameters of your assay (e.g., temperature in the hot plate test) to ensure a robust and reproducible response. |
| Behavioral Compensation | Animals may learn to compensate for the effects of the drug, which can be misinterpreted as a lack of tolerance. Varying the analgesic test or including control groups that receive the drug but are not tested daily can help to control for this. |
Problem 2: High Variability in Behavioral Responses to (+)-U-50488
| Possible Cause | Troubleshooting Suggestion |
| Stress-Induced KOR Activation | The endogenous KOR system is activated by stress, which can influence the behavioral effects of exogenously administered agonists.[8] Ensure a consistent and low-stress environment for the animals during housing and testing. |
| Sex Differences | There may be sex-dependent differences in the sensitivity to KOR agonists. If using both male and female animals, analyze the data separately to identify any potential sex-specific effects. |
| Circadian Rhythm Effects | The expression and function of opioid receptors can vary throughout the day. Conduct behavioral testing at the same time each day to minimize variability due to circadian rhythms. |
| Drug Solution Stability | Ensure that the this compound solution is properly prepared and stored to maintain its potency throughout the experiment. |
| Individual Animal Differences | As with any biological experiment, there will be some inherent variability between individual animals. Increasing the sample size (n) per group can help to increase the statistical power to detect significant effects. |
Quantitative Data Summary
Table 1: Effect of Chronic (+)-U-50488 Administration on Analgesic Potency (ED50) in Rodents
| Species/Strain | Assay | Chronic Treatment Regimen | Fold-Shift in ED50 (Tolerant vs. Naive) | Reference |
| Rat (Sprague-Dawley) | Tail-Flick Test | 25 mg/kg, i.p., twice daily for 4 days | Not explicitly quantified, but tolerance was observed | [6] |
| Mouse | Hot Plate Test | Repeated s.c. injections | Tolerance to anti-allodynic effects was not observed in a neuropathic pain model | [9] |
| Rat | Intracranial Self-Stimulation | 3.2-5.6 mg/kg, i.p., daily for 21 days | Selective tolerance to rate-decreasing effects, but not threshold-altering effects, was observed | [10] |
Table 2: In Vitro Binding Affinity of U-50488H for Opioid Receptors
| Receptor Subtype | Radioligand | Ki (nM) | Reference |
| Kappa (κ) | [3H]Ethylketocyclazocine | 114 | [3] |
| Mu (μ) | [3H]Ethylketocyclazocine | 6100 | [3] |
Experimental Protocols
Protocol 1: Induction of Analgesic Tolerance to (+)-U-50488 in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g) are individually housed with ad libitum access to food and water on a 12-h light/dark cycle.
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., 25 mg/mL).
-
Tolerance Induction:
-
Administer (+)-U-50488 (25 mg/kg, i.p.) twice daily (e.g., at 9:00 AM and 5:00 PM) for 4 consecutive days.[6]
-
A control group should receive vehicle (0.9% saline) injections on the same schedule.
-
-
Assessment of Tolerance:
-
On day 5, assess the analgesic effect of a challenge dose of (+)-U-50488 (e.g., 10 mg/kg, i.p.) in both the chronically treated and control groups using an appropriate analgesic assay (e.g., tail-flick or hot plate test).
-
A significant reduction in the analgesic response in the chronically treated group compared to the control group indicates the development of tolerance.
-
Protocol 2: Hot Plate Test for Analgesia in Mice
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5 °C.[11][12]
-
Acclimation: Place the mouse in the testing room for at least 30 minutes before the experiment to acclimate to the environment.
-
Baseline Latency:
-
Gently place the mouse on the hot plate surface and immediately start a timer.
-
Observe the mouse for nocifensive behaviors, such as hind paw licking, flicking, or jumping.
-
Record the latency (in seconds) to the first clear nocifensive response.
-
To prevent tissue damage, a cut-off time of 30-60 seconds should be established. If the mouse does not respond by the cut-off time, remove it from the hot plate and assign it the maximum latency score.[11][13]
-
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p. or s.c.).
-
Post-Treatment Latency: At a predetermined time after drug administration (e.g., 30 minutes), repeat the hot plate test as described in step 3.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Protocol 3: Radioligand Binding Assay for Kappa-Opioid Receptor Density
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., cortex or striatum) from control and (+)-U-50488-tolerant animals in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Saturation Binding Assay:
-
Incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled KOR-selective ligand (e.g., [3H]U-69,593 or [3H]diprenorphine) in a 96-well plate.[14]
-
To determine non-specific binding, a parallel set of incubations should be performed in the presence of a high concentration of a non-radiolabeled KOR antagonist (e.g., nor-binaltorphimine).
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Analyze the specific binding data using non-linear regression to determine the maximum number of binding sites (Bmax), which reflects receptor density, and the equilibrium dissociation constant (Kd), which indicates binding affinity.[15][16]
-
Visualizations
Caption: KOR Signaling Pathways.
Caption: Experimental Workflow for Tolerance Study.
Caption: Troubleshooting Logic for Tolerance Induction.
References
- 1. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Opioid Tolerance Development: A Pharmacokinetic/Pharmacodynamic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of chronic administration of U-50,488H, a kappa-opioid receptor agonist, on central dopamine D2 receptors of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disability of development of tolerance to morphine and U-50,488H, a selective kappa-opioid receptor agonist, in neuropathic pain model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 14. Functional Stability of the Human Kappa Opioid Receptor Reconstituted in Nanodiscs Revealed by a Time-Resolved Scintillation Proximity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biophysics-reports.org [biophysics-reports.org]
- 16. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
Technical Support Center: Interpreting Off-Target Effects of (+)-U-50488 Hydrochloride at High Concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (+)-U-50488 hydrochloride. The focus is on understanding and mitigating potential off-target effects observed at high concentrations, ensuring accurate experimental interpretation.
Troubleshooting Guides
Issue 1: Observed effects are not blocked by kappa-opioid receptor (KOR) antagonists (e.g., nor-Binaltorphimine).
-
Question: My experimental results with high concentrations of (+)-U-50488 are not reversed by co-administration of a KOR antagonist. Does this indicate an experimental artifact?
-
Answer: Not necessarily. At high concentrations, (+)-U-50488 is known to exert off-target effects that are independent of KOR activation. A primary off-target mechanism is the direct blockade of voltage-gated sodium and calcium channels.[1][2][3][4] These ion channel blocking effects will not be antagonized by KOR-specific antagonists. It is crucial to consider these non-receptor-mediated actions when interpreting your data.
Issue 2: Unexpected cardiovascular effects are observed in vivo or in cardiac tissue preparations.
-
Question: I am observing anti-arrhythmic or other unexpected cardiovascular responses in my experiments with (+)-U-50488. Are these known effects?
-
Answer: Yes, (+)-U-50488 can produce potent, use-dependent blockade of cardiac sodium channels, an action comparable to Class Ib antiarrhythmic agents like lidocaine (B1675312).[1][2] In fact, studies have shown that U-50488H can be more potent than lidocaine in blocking cardiac sodium channels.[1][2] This effect is independent of opioid receptor activity and is a critical consideration in cardiovascular studies.
Issue 3: Discrepancies in neuronal excitability that do not align with canonical KOR signaling.
-
Question: I'm seeing changes in neuronal firing and excitability with (+)-U-50488 that are inconsistent with typical G-protein coupled KOR signaling. What could be the cause?
-
Answer: High concentrations of (+)-U-50488 can directly inhibit voltage-gated sodium and calcium channels in neurons.[3][4][5][6] This direct ion channel blockade can alter neuronal excitability in a manner that is independent of the G-protein mediated signaling cascade typically associated with KOR activation. For instance, U-50488 has been shown to inhibit Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons.[4]
Frequently Asked Questions (FAQs)
1. What are the primary known off-target effects of (+)-U-50488 at high concentrations?
At high concentrations, (+)-U-50488 can exhibit several off-target effects, including:
-
Voltage-Gated Sodium Channel Blockade: It can directly block sodium channels in both cardiac and neuronal tissues.[1][2][3][5][6]
-
Voltage-Gated Calcium Channel Blockade: It can inhibit various types of calcium channels, often in a voltage-independent and G-protein-independent manner.[4][7]
-
Sigma Receptor Binding: While (+)-U-50488 is highly selective for KOR, its stereoisomers have demonstrated high affinity for sigma receptors.[8] Depending on the purity of the compound, this could be a confounding factor.
-
Potassium Channel Modulation: At very high concentrations (in the millimolar range), effects on potassium conductances have been reported.[9]
2. How can I differentiate between on-target KOR-mediated effects and off-target effects?
To dissect the pharmacological effects, consider the following experimental controls:
-
Use of Antagonists: On-target effects should be blocked by a selective KOR antagonist like nor-binaltorphimine (nor-BNI). Off-target effects on ion channels will not be affected.
-
Dose-Response Analysis: On-target KOR activation typically occurs at nanomolar to low micromolar concentrations. Off-target effects often require higher micromolar concentrations.
-
Use of Stereoisomers: The (-)-trans (1S,2S) enantiomer is the active KOR agonist, while the (+)-trans (1R,2R) enantiomer is an inactive non-KOR agonist.[3][5] However, both enantiomers have been shown to block sodium channels, indicating this is a receptor-independent effect.[3][5]
-
Cell Lines Devoid of KORs: Test the effect of (+)-U-50488 in a cell line that does not express kappa-opioid receptors. Any observed activity can be attributed to off-target mechanisms. For example, U-50488 has been shown to block Ca2+ channels in HeLa cells which do not endogenously express KORs.[4]
3. What is the concentration threshold at which off-target effects of (+)-U-50488 become significant?
The exact threshold can vary depending on the experimental system and the specific off-target effect. However, based on published data, off-target effects on ion channels are generally observed at concentrations ranging from the low micromolar (1-10 µM) to higher micromolar concentrations.[4][7][9] In contrast, its affinity for the kappa opioid receptor is in the nanomolar range.[10]
Quantitative Data Summary
Table 1: On-Target (Kappa Opioid Receptor) and Off-Target Binding Affinities and Potencies of U-50488 and its Stereoisomers.
| Compound/Target | Parameter | Value | Species/Tissue | Reference |
| On-Target Activity | ||||
| U-50488 / Kappa Opioid Receptor | Ki | 12 nM | Not Specified | [10] |
| U-50488 / Mu Opioid Receptor (μ1) | Ki | 370 nM | Not Specified | [10] |
| U-50488 / Mu Opioid Receptor (μ2) | Ki | > 500 nM | Not Specified | [10] |
| U-50488 / Delta Opioid Receptor | Ki | > 500 nM | Not Specified | [10] |
| Off-Target Activity | ||||
| U-50488 / Cardiac Sodium Channels | Tonic Block | ~4x more potent than lidocaine | Rat Heart (expressed in Xenopus oocytes) | [1][2] |
| U-50488 / Cardiac Sodium Channels | Use-Dependent Block (30 Hz) | 1.8-fold more potent than lidocaine | Rat Heart (expressed in Xenopus oocytes) | [1][2] |
| U-50488 / Ca2+ Channels | IC50 | ~ 4.32 µM | Rat DRG Neurons | [4] |
| U-50488 / P-type Ca2+ Channels (low affinity) | IC50 | 11 µM | Rat Cerebellar Purkinje Neurons | [7] |
| (+)-cis Isomer / Sigma Receptors | Ki | 1.9 nM | Guinea Pig Brain | [8] |
| (-)-cis Isomer / Sigma Receptors | Ki | 36 nM | Guinea Pig Brain | [8] |
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) for Assessing Sodium Channel Blockade in Xenopus Oocytes
This protocol is adapted from studies investigating the effects of U-50488H on cardiac sodium channels expressed in Xenopus laevis oocytes.[1][2]
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired sodium channel subunit (e.g., rat heart rH1). Incubate for 2-7 days at 18°C.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a solution containing (in mM): 96 NaCl, 2 KCl, 1 MgCl2, 1.8 CaCl2, and 5 HEPES (pH 7.4).
-
Perform two-electrode voltage-clamp recordings using an appropriate amplifier. Use microelectrodes filled with 3 M KCl.
-
Hold the oocyte membrane potential at -120 mV.
-
Elicit sodium currents by depolarizing pulses to -10 mV.
-
-
Drug Application:
-
Prepare stock solutions of this compound and a comparator (e.g., lidocaine) in the external solution.
-
Apply different concentrations of the drugs to the oocyte via the perfusion system.
-
Measure tonic block by comparing the peak current before and after drug application.
-
To measure use-dependent block, apply a train of depolarizing pulses at a specific frequency (e.g., 30 Hz) in the presence of the drug.
-
Protocol 2: Whole-Cell Patch-Clamp for Assessing Calcium Channel Inhibition in Cultured Neurons
This protocol is based on methods used to study the effects of U-50488 on Ca2+ channels in dorsal root ganglion (DRG) neurons.[4]
-
Cell Culture: Culture primary DRG neurons from rats.
-
Electrophysiological Recording:
-
Use the whole-cell configuration of the patch-clamp technique.
-
The external solution should contain (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).
-
The internal pipette solution should contain (in mM): 120 CsCl, 10 EGTA, 5 MgCl2, 10 HEPES, 4 Mg-ATP, and 0.3 Na2-GTP (pH 7.2).
-
Hold the cell at a holding potential of -80 mV.
-
Evoke Ca2+ currents with depolarizing steps.
-
-
Drug Application:
-
Dissolve this compound in the external solution to the desired final concentrations.
-
Apply the drug-containing solution to the recorded cell using a perfusion system.
-
To test for G-protein involvement, include GDP-β-S (a non-hydrolyzable GDP analog) in the internal pipette solution.
-
To test for voltage-dependence, use a double-pulse voltage protocol.
-
Visualizations
Caption: Off-target mechanisms of (+)-U-50488 at high concentrations.
Caption: Troubleshooting workflow for unexpected U-50488 effects.
References
- 1. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium channel blocking actions of the kappa-opioid receptor agonist U50,488 contribute to its visceral antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alterations in the stereochemistry of the kappa-selective opioid agonist U50,488 result in high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The actions of the kappa 1 opioid agonist U-50,488 on presynaptic nerve terminals of the chick ciliary ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing stress-induced variables in animals receiving (+)-U-50488 hydrochloride.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize stress-induced variables in animals receiving (+)-U-50488 hydrochloride. Minimizing unintended stressors is critical for ensuring data validity and reproducibility, particularly when using a compound that interacts with the body's own stress-response systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its mechanism of action relate to stress?
A: this compound is a selective agonist for the kappa-opioid receptor (KOR).[1][2] The KOR system is a key component of the body's response to stress. The endogenous ligand for KOR, dynorphin (B1627789), is released during stressful events. Activation of KORs, whether by dynorphin or an exogenous agonist like U-50488, can produce aversive, depressive-like, and anxiogenic effects that mimic a stress state.[3][4] Therefore, any additional, unintended stress (e.g., from handling, environment) can act as a significant confounding variable, making it difficult to isolate the specific effects of the drug. At higher concentrations, U-50488 may also directly block sodium and calcium channels, an effect that is independent of KOR activation.[1][5][6]
Caption: KOR activation by (+)-U-50488 or endogenous ligands.
Q2: What are the primary sources of unintended stress for laboratory animals?
A: Unintended stress can arise from various environmental and procedural factors that can impact animal welfare and introduce experimental variability.[7] Key sources include:
-
Handling and Restraint: Improper or inconsistent handling is a major stressor.[8] Picking up mice by the tail, for example, is known to induce anxiety and aversion compared to using tunnels or cupped hands.[7][9]
-
Injection Procedures: The stress of restraint and the injection itself can cause a significant physiological stress response, including the release of corticosterone.
-
Novelty: New environments, sounds, smells, or the presence of unfamiliar handlers can act as potent stressors.[10]
-
Housing Conditions: Barren cages that prevent species-typical behaviors like nesting or hiding can lead to chronic stress.[11] Cage cleaning routines can also disrupt social hierarchies and olfactory cues, causing social stress.[12]
-
Social Stress: Inappropriate social groupings or isolation can be stressful for social species.
Q3: Can prior stress in an animal alter its response to this compound?
A: Yes. The animal's stress history can significantly alter the effects of KOR agonists. Previous exposure to stressors can sensitize or desensitize the KOR system. For example, some studies have shown that prior stress can reduce the aversive properties of U-50488, particularly in female animals.[13] This interaction highlights the critical need to control for and minimize background stress to obtain consistent and interpretable results.
Troubleshooting Guide
Q4: My data shows high inter-individual variability in response to the same dose of (+)-U-50488 HCl. What should I investigate?
A: High variability is often a sign of uncontrolled stress-related variables. Follow this troubleshooting workflow to identify potential sources.
Caption: A logical workflow for troubleshooting experimental variability.
Q5: I'm observing depressive-like or anxiety-like behaviors at baseline, before drug administration. What could be wrong?
A: Baseline behavioral changes are a strong indicator of chronic or acute stress unrelated to the drug.
-
Review Housing: Standard, unenriched caging is a known cause of stress and abnormal behaviors.[11] Ensure animals have adequate nesting material and a structure for hiding.[14]
-
Evaluate Acclimation Period: Animals require sufficient time to acclimate to the facility, their home cage, and the testing environment. An insufficient acclimation period can lead to novelty-induced fear and anxiety.
-
Check for Health Issues: Rule out any underlying health conditions that may be causing pain or distress, which can manifest as behavioral changes.
Experimental Protocols & Data
Q6: How should I prepare and administer this compound to minimize procedural stress?
A: Careful preparation and administration are key.
Drug Preparation: this compound is typically soluble in water or saline.[1] Always confirm the solubility for your specific batch from the manufacturer's data sheet.[15][16] Prepare fresh solutions and protect them from light if necessary.
| Solvent | Reported Solubility | Notes |
| Water | Soluble to 25 mM[1] | Common vehicle for injection. |
| Saline (0.9% NaCl) | Commonly used | Ensure pH is physiological. |
| DMSO | ≥ 100 mg/mL[15] | Often used for stock solutions, but dilute for in vivo use to avoid vehicle effects. |
Administration Protocol:
-
Habituation: Habituate the animal to the injection procedure by handling them and performing mock injections (e.g., a needle prick with an empty syringe) for several days leading up to the experiment.
-
Restraint: Use a minimal, efficient restraint technique that the animal has been accustomed to. For mice, a firm but gentle scruff is common. Avoid prolonged restraint.[8]
-
Injection: Administer the injection (e.g., intraperitoneal, subcutaneous) swiftly and consistently across all animals. Ensure the volume is appropriate for the animal's weight.
-
Recovery: Immediately return the animal to its home cage or the testing arena. Avoid placing it in a novel, barren cage post-injection, as this can add another layer of stress.
Q7: What is a recommended protocol for habituation to handling and experimental procedures?
A: A multi-day habituation protocol is essential for reducing handling- and novelty-induced stress.
Caption: A multi-day workflow for animal handling and habituation.
Q8: What are effective and practical environmental enrichment strategies?
A: Environmental enrichment aims to increase species-specific behaviors, reduce stress, and improve animal welfare.[17][18] Effective strategies for rodents include:
-
Structural Enrichment: Provide items like small cardboard boxes, plastic huts, or tunnels to serve as hiding places.[14]
-
Nesting Material: Supply materials like crinkle paper, cotton nestlets, or shredded paper. Nest-building is a natural behavior that can significantly reduce stress.[12][14]
-
Foraging Enrichment: Scatter a small portion of the daily food ration in the bedding to encourage natural foraging behavior.
-
Social Housing: House social animals in stable, compatible groups whenever the experimental design allows.[11]
Q9: How can I quantitatively measure stress to validate my mitigation efforts?
A: A combination of physiological and behavioral measures provides the most comprehensive assessment of an animal's stress state.[10]
| Parameter | Method of Measurement | Typical Change with Stress | References |
| Physiological | |||
| Corticosterone/Cortisol | ELISA/RIA from plasma, saliva, or fecal pellets | Increase | [19][20] |
| Adrenal Gland Weight | Post-mortem dissection and weighing | Increase (hypertrophy) | [21] |
| Thymus Gland Weight | Post-mortem dissection and weighing | Decrease (atrophy) | [21] |
| Body Weight | Regular weighing | Decrease or reduced gain | [22][23] |
| Gene/Protein Expression | PCR/Western Blot from blood or brain tissue (e.g., hippocampus) | Increase in MKP-1, MMP-8; Decrease in NGFR, BDNF | [22][23][24] |
| Behavioral | |||
| Locomotor Activity | Open field test | Decrease (anxiety) or Increase (agitation) | [25] |
| Exploratory Behavior | Elevated plus maze, light-dark box | Decreased time in open/lit areas | |
| Self-Grooming | Direct observation | Increase in duration/frequency | |
| Distress Vocalizations | Ultrasonic microphone recording | Increase in frequency/duration | [25] |
References
- 1. rndsystems.com [rndsystems.com]
- 2. U-50488 - Wikipedia [en.wikipedia.org]
- 3. Role of kappa-opioid receptors in stress and anxiety-related behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Handling and restraint: General principles | NC3Rs [nc3rs.org.uk]
- 8. Handling and restraint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Assessment of stress during handling and transport. | Semantic Scholar [semanticscholar.org]
- 11. journals.acspublisher.com [journals.acspublisher.com]
- 12. Avoiding, Minimizing, and Alleviating Distress - Recognition and Alleviation of Distress in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The long-term effects of stress and kappa opioid receptor activation on conditioned place aversion in male and female California mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Environmental Enrichment for Laboratory Mice and Rats | Taconic Biosciences [taconic.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. U50488 Hydrochloride - AOBIOUS, INC [aobious.com]
- 17. Effects of Environmental Enrichment on Stress and Welfare in Laboratory Animals | Animal Health Journal [carijournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Stimulation of kappa opiate receptors in intestinal wall affects stress-induced increase of plasma cortisol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recognition and Assessment of Stress and Distress - Recognition and Alleviation of Distress in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Biomarkers for classification and class prediction of stress in a murine model of chronic subordination stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biomarkers in the Rat Hippocampus and Peripheral Blood for an Early Stage of Mental Disorders Induced by Water Immersion Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. biorxiv.org [biorxiv.org]
- 25. Aversive properties of the kappa opioid agonist U50,488 in the week-old rat pup - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (+)-U-50488 Hydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (+)-U-50488 hydrochloride. The focus is on addressing G protein-independent effects that may arise during experimentation, ensuring accurate data interpretation and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR).[1][2] Its canonical mechanism involves activating KORs, which typically couple to pertussis toxin-sensitive G proteins of the Gαi/o family.[3] This activation leads to downstream effects such as the inhibition of adenylyl cyclase and modulation of ion channels.[3]
Q2: What are the known G protein-independent effects of (+)-U-50488?
A2: At higher concentrations, (+)-U-50488 can exert effects that are independent of G protein signaling. A primary off-target effect is the direct blockade of ion channels, such as Ca2+ and Na+ channels.[4][5] Studies have shown that U-50488 can inhibit Ca2+ channel currents in a manner that is both voltage-independent and not mediated by G proteins.[4] This has been observed even in cells that do not express kappa opioid receptors.[4]
Q3: At what concentrations are G protein-independent effects of U-50488 typically observed?
A3: G protein-independent effects of U-50488, such as ion channel blockade, are generally observed at micromolar concentrations. For instance, voltage-independent inhibition of Ca2+ channels has been reported with U-50488 concentrations ranging from 0.3 to 40 μM.[4] In contrast, its agonistic effects at the kappa opioid receptor occur at nanomolar concentrations, with EC50 values ranging from 1.5 ± 0.85 nM to 7.9 ± 3.3 nM for G protein coupling.[6]
Q4: Can the G protein-independent effects of U-50488 be mediated by β-arrestin?
A4: Yes, some G protein-independent signaling of the kappa opioid receptor can be mediated by β-arrestin.[7] Upon agonist binding, GRKs (G protein-coupled receptor kinases) phosphorylate the receptor, leading to the recruitment of β-arrestin.[8] β-arrestin can then initiate signaling cascades, such as the activation of MAP kinases (e.g., JNK and p38), independently of G protein activation.[3][7] However, the direct ion channel blocking effects of U-50488 at high concentrations are not believed to be mediated by β-arrestin, as they can occur in cells lacking the kappa opioid receptor.[4]
Troubleshooting Guide
Issue 1: Observing an effect of (+)-U-50488 that is not blocked by a KOR antagonist.
Possible Cause: The observed effect may be G protein-independent and not mediated by the kappa opioid receptor. At higher concentrations, U-50488 can directly interact with other cellular components, such as ion channels.[4][5]
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a full concentration-response curve for U-50488. G protein-mediated effects through KOR will typically occur at nanomolar concentrations, while direct, off-target effects often require micromolar concentrations.[4][6]
-
Use of a Different KOR Agonist: Test another structurally different KOR agonist, such as U-69593.[4] If the effect is specific to KOR activation, it should be reproducible with other KOR agonists.
-
Control Cell Line: If possible, repeat the experiment in a cell line that does not endogenously express the kappa opioid receptor (e.g., HeLa cells).[4] An effect that persists in these cells is likely receptor-independent.
-
Antagonist Concentration: Ensure that the KOR antagonist (e.g., nor-binaltorphimine) is used at a sufficient concentration to competitively block the receptor. However, be aware that very high concentrations of antagonists may have their own off-target effects. In some cases, much higher concentrations of the antagonist nor-Bin were required to inhibit the U-50488-mediated block of Ca2+ channels.[4]
Issue 2: The effect of (+)-U-50488 is not sensitive to pertussis toxin (PTX).
Possible Cause: The signaling pathway may not involve Gαi/o proteins, or the effect may be entirely G protein-independent.
Troubleshooting Steps:
-
Pertussis Toxin (PTX) Treatment: PTX is a classic tool to inhibit Gαi/o protein signaling.[4] Pre-treatment of cells with PTX should abolish Gαi/o-mediated effects. If the effect of U-50488 persists after PTX treatment, it suggests either a G protein-independent mechanism or the involvement of a PTX-insensitive G protein.
-
GTP Analog Dialysis: In whole-cell patch-clamp experiments, dialyzing the cell with a non-hydrolyzable GDP analog, such as GDP-β-S (1 mM), can prevent G protein activation.[4] If the effect of U-50488 is unaffected, it strongly indicates a G protein-independent mechanism.[4]
-
Investigate β-arrestin Pathway: Consider the possibility of β-arrestin-mediated signaling. This can be investigated using techniques like β-arrestin recruitment assays or by using β-arrestin knockout models.[7]
Quantitative Data Summary
Table 1: Potency of U-50488 in Different Experimental Systems
| Parameter | Experimental System | Value | Reference |
| IC50 (Ca2+ Channel Block) | EGFP-expressing DRG neurons | ~ 4 μM | [4] |
| IC50 (Na+ Channel Block) | Rat colon sensory neurons | 8.4 μM | [4] |
| IC50 (Na+ Channel Block) | DRG neurons | 8 μM (VH of -40 mV) to 49 μM (VH of -100 mV) | [4] |
| IC50 (Na+ Channel Block) | Isolated rat cardiac myocytes | 15 μM | [4] |
| IC50 (K+ Channel Block) | Isolated rat cardiac myocytes | 40 to 50 μM | [4] |
| EC50 (KOR signaling via Gαz) | BRET Assay | 1.5 ± 0.85 nM | [6] |
| EC50 (KOR signaling via Gαi2) | BRET Assay | 7.9 ± 3.3 nM | [6] |
Table 2: Effect of U-50488 on Ca2+ Channel Currents
| Cell Type | U-50488 Concentration | % Inhibition of Ca2+ Current (mean ± SE) | n | Reference |
| HeLa cells expressing N-type Ca2+ channels | 20 μM | 30.1 ± 2.1% | 7 | [4] |
| Non-transfected HeLa cells | 20 μM | 0 ± 1.4% | 6 | [4] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Assess G protein-Independence
This protocol is designed to determine if the effect of U-50488 on ion channel currents is G protein-independent.
-
Cell Preparation: Acutely isolate dorsal root ganglion (DRG) neurons from rats.
-
Transfection (Optional): For studying specific neuronal subpopulations, transfect neurons with a marker like EGFP under a specific promoter.
-
Electrophysiology Setup: Use the whole-cell variant of the patch-clamp technique to record ion channel currents (e.g., Ca2+ channel currents).
-
Internal Solution: Prepare an internal pipette solution containing 1 mM GDP-β-S to inhibit G protein activation.[4]
-
Recording: Establish a whole-cell recording and allow the internal solution to dialyze into the cell for several minutes.
-
Drug Application: Apply U-50488 (e.g., 20 μM) to the bath and record the effect on the ion channel currents.[4]
-
Analysis: A persistent effect of U-50488 in the presence of intracellular GDP-β-S indicates a G protein-independent mechanism.[4]
Protocol 2: Heterologous Expression System to Test for Receptor-Independence
This protocol is used to determine if the effect of U-50488 is independent of the kappa opioid receptor.
-
Cell Line Selection: Choose a cell line that does not endogenously express kappa opioid receptors, such as HeLa cells.[4]
-
Transfection: Heterologously express the ion channel of interest (e.g., Cav2.2 Ca2+ channel) in the chosen cell line.[4]
-
Electrophysiology: Perform whole-cell patch-clamp recordings to measure the currents from the expressed ion channels.
-
Drug Application: Apply U-50488 (e.g., 20 μM) and observe its effect on the channel currents.[4]
-
Control: As a control, apply U-50488 to non-transfected cells to ensure it has no effect on endogenous currents.[4]
-
Analysis: An effect of U-50488 on the heterologously expressed channels in a KOR-negative cell line demonstrates a receptor-independent mechanism.[4]
Visualizations
References
- 1. U-50488 - Wikipedia [en.wikipedia.org]
- 2. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (+/-)-U-50488 hydrochloride | κ Opioid Receptors | Tocris Bioscience [tocris.com]
- 6. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation | MDPI [mdpi.com]
Technical Support Center: Accounting for Sex Differences in Response to (+)-U-50488 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective kappa-opioid receptor (KOR) agonist, (+)-U-50488 hydrochloride. The focus is on understanding and accounting for sex-based differences in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective agonist for the kappa-opioid receptor (KOR), with minimal to no activity at mu- or delta-opioid receptors.[1] As a KOR agonist, it mimics the effects of the endogenous ligand dynorphin. KORs are G protein-coupled receptors (GPCRs) that, upon activation, primarily couple to the Gαi/o subunit.[2] This initiates a signaling cascade that includes inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and modulation of ion channels, such as the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium (Ca2+) channels.[3][4] At higher concentrations, U-50488 has also been shown to block Ca2+ channels in a manner independent of G protein signaling.[3][4]
Q2: Are there established sex differences in the behavioral response to this compound?
Yes, significant sex differences in the response to (+)-U-50488 have been consistently reported in preclinical studies. Generally, females are less sensitive than males to some of the key effects of U-50488, including its depressive-like and antinociceptive effects.[5][6][7][8][9] These differences appear to be independent of circulating gonadal hormones, as they are observed in gonadally intact as well as castrated males and are not significantly influenced by the estrous cycle in females.[5][6][7]
Q3: Do pharmacokinetic differences explain the observed sex differences in response?
While some pharmacokinetic differences exist, they do not appear to be the primary driver of the behavioral sex differences. Studies in rats have shown that although plasma concentrations of U-50488 are initially higher in females, brain concentrations of the compound do not differ between sexes at time points where behavioral differences are observed.[5][6] This suggests that the differential sensitivity likely arises from neurobiological differences downstream of drug disposition.
Q4: What are the potential neurobiological mechanisms underlying these sex differences?
The precise mechanisms are still under investigation, but evidence points towards sex-specific differences in the neural circuits and signaling pathways modulated by KOR activation. For instance, U-50488 has been shown to induce different patterns of c-Fos activation (a marker of neuronal activity) in the brains of male and female rats.[5][6][7] Notably, sex differences in c-Fos induction have been identified in corticotropin-releasing factor (CRF)-containing neurons within the paraventricular nucleus (PVN) of the hypothalamus and in the bed nucleus of the stria terminalis (BNST), brain regions critically involved in stress and motivation.[5][6][7]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected behavioral results between male and female subjects.
-
Possible Cause: Failure to account for inherent sex differences in sensitivity to (+)-U-50488.
-
Troubleshooting Steps:
-
Dose-Response Curves: Conduct separate dose-response studies for males and females to determine the effective dose range for each sex for your specific behavioral assay. Do not assume that a dose effective in males will have the same effect in females.
-
Statistical Analysis: Analyze data from males and females separately before comparing between sexes. Ensure your statistical model accounts for sex as a biological variable.
-
Control for Hormonal Status: While studies suggest the estrous cycle may not be a major factor, monitoring and reporting the cycle phase in female subjects is good practice to rule out any potential influence in your specific experimental paradigm.[5][6]
-
Review Literature: Consult studies using similar behavioral paradigms to inform your experimental design and dose selection for each sex.
-
Issue 2: High variability in data, particularly within the female experimental group.
-
Possible Cause: Although major effects of the estrous cycle have not been consistently reported for U-50488's depressive-like effects, subtle hormonal influences could contribute to variability in other assays.[5][6]
-
Troubleshooting Steps:
-
Increase Sample Size: A larger sample size for the female group may be necessary to achieve sufficient statistical power to detect effects.
-
Track Estrous Cycle: Perform vaginal smears to determine the stage of the estrous cycle (proestrus, estrus, metestrus, diestrus) for each female subject at the time of testing. This will allow you to analyze whether the drug effect is dependent on a particular cycle phase.
-
Group by Cycle Phase: If your sample size is large enough, you can group female subjects by their estrous cycle stage for data analysis.
-
Issue 3: Lack of a significant drug effect in female subjects at doses that are effective in males.
-
Possible Cause: As females are generally less sensitive, the doses used may be sub-threshold.[5][6][7][8][9]
-
Troubleshooting Steps:
-
Expand Dose Range: Test higher doses of (+)-U-50488 in females. Refer to the quantitative data tables below for dose ranges used in published studies.
-
Consider a Different Behavioral Endpoint: It is possible that the chosen behavioral assay is not sensitive enough to detect the effects of U-50488 in females. Consider alternative assays that have been shown to be sensitive to KOR agonists in both sexes.
-
Verify Compound Activity: Ensure the integrity and activity of your this compound stock solution.
-
Data Presentation
Table 1: Sex Differences in the Depressive-Like Effects of U-50488 (Intracranial Self-Stimulation) in Rats
| Dose (mg/kg, i.p.) | Male Response (Increase in ICSS Threshold) | Female Response (Increase in ICSS Threshold) | Reference |
| 1.0 | Significant Increase | No Significant Increase | [5],[6] |
| 3.2 | Significant Increase | Significant Increase (less than males) | [5],[6] |
| 5.6 | Significant Increase | Significant Increase (less than males) | [5],[6] |
| 10.0 | Significant Increase | Significant Increase (less than males) | [5],[6] |
Table 2: Sex Differences in the Antinociceptive Effects of U-50488 in Rodents
| Species | Assay | Male Potency (ED50) | Female Potency (ED50) | Key Finding | Reference |
| Mouse | Mechanical Allodynia (Paclitaxel-induced) | More Potent | Less Potent | Males are significantly more sensitive. | [8] |
| Rat | Tail Withdrawal (54°C) | More Potent/Efficacious | Less Potent/Efficacious | Males show greater antinociception. | [9] |
| Rat | Hotplate (54°C) | No Significant Difference | No Significant Difference | - | [9] |
Experimental Protocols
Protocol 1: Intracranial Self-Stimulation (ICSS) to Assess Depressive-Like Effects
This protocol is adapted from studies investigating the effects of (+)-U-50488 on brain reward function.[5][6]
-
Subjects: Adult male and female Sprague-Dawley rats.
-
Surgery: Implant a monopolar electrode into the medial forebrain bundle. Allow for a one-week recovery period.
-
Training: Train rats to press a lever to receive electrical stimulation in an operant chamber. The frequency of stimulation is varied to determine the threshold (the frequency at which the rat will maintain responding).
-
Drug Administration: Dissolve this compound in sterile saline. Administer intraperitoneally (i.p.) at various doses (e.g., 0.0, 1.0, 3.2, 5.6, 10.0 mg/kg) 15-30 minutes before the ICSS session.
-
Testing: Place the rat in the operant chamber and determine the ICSS threshold. An increase in the threshold is interpreted as a depressive-like effect (i.e., a decrease in the rewarding value of the stimulation).
-
Data Analysis: Analyze the data using a two-way ANOVA with sex and dose as factors.
Protocol 2: Hot Plate Test for Antinociception
-
Subjects: Adult male and female mice or rats.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).
-
Baseline Latency: Place the animal on the hot plate and record the latency to exhibit a nociceptive response (e.g., hind paw lick, jump). Remove the animal immediately after the response to prevent tissue damage. A cut-off time (e.g., 30-60 seconds) should be established.
-
Drug Administration: Dissolve this compound in sterile saline. Administer subcutaneously (s.c.) or intraperitoneally (i.p.) at various doses.
-
Post-Drug Latency: At a predetermined time after drug administration (e.g., 30 minutes), place the animal back on the hot plate and measure the response latency.
-
Data Analysis: Convert the data to a percentage of the maximum possible effect (%MPE) and compare the dose-response curves between males and females.
Mandatory Visualizations
Caption: Canonical signaling pathways of the kappa-opioid receptor activated by (+)-U-50488.
Caption: A generalized workflow for investigating sex differences in response to (+)-U-50488.
References
- 1. U-50488 - Wikipedia [en.wikipedia.org]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sex differences in sensitivity to the depressive-like effects of the kappa opioid receptor agonist U-50488 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sex differences in sensitivity to the depressive-like effects of the kappa opioid receptor agonist U-50488 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sex Differences in Kappa Opioid Receptor Function and Their Potential Impact on Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Sex Differences in Kappa Opioid Receptor Agonist Mediated Attenuation of Chemotherapy-Induced Neuropathic Pain in Mice [frontiersin.org]
- 9. Sex differences in opioid antinociception: kappa and 'mixed action' agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in long-term administration of (+)-U-50488 hydrochloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-U-50488 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished response to this compound in our long-term in vivo study. What could be the cause?
A1: A diminished response to this compound, a selective kappa-opioid receptor (KOR) agonist, during chronic administration is most likely due to the development of tolerance. This is a common phenomenon with prolonged exposure to KOR agonists. The primary mechanisms underlying this tolerance are receptor desensitization and downregulation.
Q2: What is the molecular mechanism behind this compound-induced KOR desensitization?
A2: KOR desensitization is a rapid process that uncouples the receptor from its intracellular signaling machinery. Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the KOR. This phosphorylation event recruits β-arrestin proteins to the receptor. The binding of β-arrestin sterically hinders the interaction of the receptor with G proteins, thereby attenuating downstream signaling. This process can lead to receptor internalization, further reducing the number of receptors available on the cell surface.[1][2][3]
Q3: Are there any known off-target effects of this compound that we should be aware of, especially at higher concentrations?
A3: Yes, at higher concentrations, this compound can exhibit off-target effects by directly blocking voltage-gated sodium (Na+) and calcium (Ca2+) channels in a G protein-independent manner.[4][5][6][7][8][9][10][11] This can lead to confounding results, particularly in electrophysiology and cardiovascular studies. It is crucial to use the lowest effective dose and to consider control experiments to rule out off-target effects.
Q4: Our animals are showing signs of aversion and stress in our long-term study. Is this a known side effect of this compound?
A4: Yes, a significant challenge with KOR agonists, including this compound, is the induction of negative affective states such as dysphoria, aversion, and anxiety-like behaviors.[12][13] These effects are a direct consequence of KOR activation in specific brain regions and can impact behavioral readouts. The conditioned place aversion (CPA) paradigm is a common method to quantify these aversive properties.[14]
Q5: We are observing inconsistent results in our locomotor activity assays with this compound. Why might this be happening?
A5: this compound can have biphasic effects on locomotor activity. Higher, analgesic doses typically suppress locomotor activity.[15][16][17] Conversely, lower, sub-analgesic doses have been reported to increase motor activity under certain conditions.[15] This dose-dependent effect, along with the development of tolerance to the motor-suppressing effects, can contribute to variability in locomotor activity measurements.[18]
Troubleshooting Guides
Problem: Diminished Analgesic Effect Over Time
Possible Cause: Development of tolerance to the analgesic effects of this compound.
Troubleshooting Steps:
-
Confirm Tolerance:
-
Conduct a dose-response curve at the beginning of the study and at later time points. A rightward shift in the dose-response curve is indicative of tolerance.
-
Measure receptor density (Bmax) and affinity (Kd) in relevant tissues (e.g., brain, spinal cord) using radioligand binding assays at different time points during chronic treatment. A decrease in Bmax would suggest receptor downregulation.
-
-
M-itigate Tolerance:
-
Intermittent Dosing: Consider an intermittent dosing schedule instead of continuous administration. This may provide periods for receptor resensitization.
-
Dose Adjustment: Carefully titrate the dose to the minimum effective level to slow the development of tolerance.
-
Co-administration of Adjuvants: Explore the literature for compounds that may attenuate KOR tolerance when co-administered with this compound.
-
Problem: Unexpected Behavioral Side Effects (e.g., Sedation, Aversion)
Possible Cause: On-target effects of KOR activation or potential off-target effects at high doses.
Troubleshooting Steps:
-
Characterize the Behavioral Phenotype:
-
Use standardized behavioral tests to quantify the observed side effects (e.g., open field test for locomotor activity and anxiety-like behavior, conditioned place aversion for dysphoria).
-
-
Dose-Response Relationship:
-
Determine if the side effects are dose-dependent. Using the lowest effective dose for the desired primary effect may minimize unwanted behavioral outcomes.
-
-
Control for Off-Target Effects:
-
If using high concentrations, consider control experiments with other KOR agonists that have a different chemical structure to see if the effect is specific to this compound's off-target profile.
-
In electrophysiological studies, use specific ion channel blockers to isolate the effects of KOR activation from direct channel blockade.
-
Quantitative Data
Table 1: Off-Target Effects of U-50488 on Ion Channels
| Ion Channel | Preparation | Effect | IC50 | Reference |
| P-type Ca2+ channels | Rat brain synaptosomes | Inhibition | High affinity: 8.9 x 10⁻⁸ M, Low affinity: 1.1 x 10⁻⁵ M | [19] |
| Neuronal Ca2+ channels (HVA & LVA) | HEK293 cells | Inhibition | ~30 µM | [6] |
| Cardiac Na+ channels | Rat heart (rH1) | Block | More potent than lidocaine | [8][9] |
| Voltage-gated Na+ channels | Colon sensory neurons | Inhibition | Not specified | [7][10][11] |
Table 2: Behavioral Effects of U-50488 in Rodents
| Behavioral Assay | Species | Dose (mg/kg, route) | Effect | Reference |
| Locomotor Activity | Mouse | 1.25 - 2.5 (s.c.) | Increased activity | [15] |
| Locomotor Activity | Mouse | > 2.5 (s.c.) | Decreased activity | [15][16] |
| Conditioned Place Aversion | Mouse | 2 (s.c.) | Significant aversion | [14] |
| Intracranial Self-Stimulation | Rat | 1 - 5.6 (i.p.) | Dose-dependent depression | [18] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Kappa-Opioid Receptor
This protocol is used to determine the binding affinity (Ki) of a test compound for the KOR.
Materials:
-
Cell membranes expressing the KOR (e.g., from CHO or HEK cells).
-
Radioligand: [³H]U-69,593 (a selective KOR agonist).
-
Test compound (this compound or other ligands).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM naloxone (B1662785) or unlabeled U-69,593.
-
Glass fiber filters (GF/C).
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes from KOR-expressing cells and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, [³H]U-69,593 (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]U-69,593, and a high concentration of the non-specific binding control.
-
Test Compound: Cell membranes, [³H]U-69,593, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.[20][21][22]
Protocol 2: Conditioned Place Aversion (CPA)
This protocol assesses the aversive properties of this compound.
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
Procedure:
-
Pre-conditioning (Day 1): Place the animal in the chamber with free access to both compartments for a set period (e.g., 15 minutes) to determine baseline preference.
-
Conditioning (Days 2-4):
-
On alternating days, administer this compound and confine the animal to one compartment for a set period (e.g., 30 minutes).
-
On the other days, administer vehicle (saline) and confine the animal to the other compartment for the same duration. The drug-paired and vehicle-paired compartments should be counterbalanced across animals.
-
-
Post-conditioning Test (Day 5): Place the animal in the chamber with free access to both compartments (in a drug-free state) and record the time spent in each compartment.
-
Data Analysis: A significant decrease in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning baseline indicates conditioned place aversion.[14][23]
Visualizations
References
- 1. Kappa Opioid Receptor Activation of p38 MAPK Is GRK3- and Arrestin-dependent in Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist-dependent desensitization of the kappa opioid receptor by G protein receptor kinase and beta-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of direct Cav2.2 channel block by the κ-opioid receptor agonist U50488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sodium channel blocking actions of the kappa-opioid receptor agonist U50,488 contribute to its visceral antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects [mdpi.com]
- 13. View of Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala | Research Results in Pharmacology [rrpharmacology.ru]
- 14. The kappa opioid receptor agonist U50,488H did not affect brain-stimulation reward while it elicited conditioned place aversion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dose- and time-dependent bimodal effects of kappa-opioid agonists on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of the selective kappa-opioid receptor agonist U-50,488 on locomotor activity and passive avoidance behaviour in DBA/2 and C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Disruption of the κ‐opioid receptor gene in mice enhances sensitivity to chemical visceral pain, impairs pharmacological actions of the selective κ‐agonist U‐50,488H and attenuates morphine withdrawal | The EMBO Journal [link.springer.com]
- 18. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limited Bioavailability of (+)-U-50488 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-U-50488 hydrochloride. The focus is on addressing the challenges associated with its limited bioavailability and providing practical solutions and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is the less active enantiomer of the selective kappa-opioid receptor (KOR) agonist, U-50488. While the racemate and the (-)-enantiomer are more commonly studied, understanding the properties of the (+)-enantiomer is crucial for comprehensive pharmacological evaluation. Limited bioavailability can lead to low and variable plasma concentrations after oral administration, potentially resulting in inconsistent and unreliable experimental outcomes. This can be attributed to factors such as poor aqueous solubility, low membrane permeability, and susceptibility to first-pass metabolism.
Q2: What are the potential reasons for the limited oral bioavailability of this compound?
A2: The limited oral bioavailability of many drug candidates, likely including this compound, can be attributed to several factors:
-
Poor Aqueous Solubility: As a hydrochloride salt, its solubility may be pH-dependent and limited in the neutral pH of the intestines.
-
Low Intestinal Permeability: The molecule may have physicochemical properties (e.g., size, polarity, flexibility) that hinder its passive diffusion across the intestinal epithelium.
-
Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the lumen, reducing its net absorption.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.
Q3: What are the primary strategies to overcome the limited bioavailability of this compound?
A3: Several formulation and administration strategies can be employed to enhance the bioavailability of compounds like this compound. These include:
-
Formulation Strategies:
-
Nanosuspensions: Reducing particle size to the nanometer range increases the surface area for dissolution.[1]
-
Lipid-Based Formulations: Encapsulating the drug in lipidic systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.
-
Liposomal Formulations: Liposomes can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and enhancing their transport across biological membranes.[2][3][4][5]
-
Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of poorly soluble drugs.[6][7][8][9][10]
-
-
Co-administration Strategies:
-
Alternative Routes of Administration:
Troubleshooting Guides
Issue 1: Low and Variable In Vivo Efficacy After Oral Administration
Possible Cause: Limited and erratic oral absorption of this compound.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.
-
Assess its lipophilicity (LogP/LogD) to predict its passive diffusion potential.
-
-
Evaluate Intestinal Permeability:
-
Conduct an in vitro Caco-2 cell permeability assay to determine the apparent permeability coefficient (Papp). A low Papp value suggests poor absorption.
-
-
Investigate Efflux Transporter Involvement:
-
Perform the Caco-2 permeability assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil, elacridar). A significant increase in the absorptive transport (apical to basolateral) in the presence of the inhibitor suggests that this compound is a P-gp substrate.
-
-
Implement Bioavailability Enhancement Strategies:
-
Based on the findings, select an appropriate formulation strategy (e.g., nanosuspension for poor solubility, co-administration with a P-gp inhibitor for efflux).
-
Consider alternative routes of administration that bypass the gut.
-
Issue 2: Difficulty in Preparing a Stable and Concentrated Aqueous Solution for In Vitro/In Vivo Studies
Possible Cause: Poor aqueous solubility of this compound.
Troubleshooting Steps:
-
pH Adjustment:
-
Determine the pH at which the compound has its maximum solubility. Prepare stock solutions in a suitable buffer at this optimal pH.
-
-
Use of Co-solvents:
-
For in vitro experiments, consider using a small percentage of a biocompatible co-solvent like DMSO or ethanol (B145695) to aid dissolution. Ensure the final concentration of the co-solvent is not toxic to the cells.
-
-
Cyclodextrin Complexation:
Data Presentation
Table 1: Comparison of Potential Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Potential Advantages | Potential Challenges |
| Nanosuspension | Increases surface area for dissolution.[1] | Simple to prepare for some compounds, can be incorporated into various dosage forms. | Physical stability (particle aggregation) can be an issue. |
| Lipid-Based Formulations (e.g., SEDDS) | Improves solubilization in the GI tract, may enhance lymphatic uptake. | Can significantly increase oral bioavailability of lipophilic drugs. | Potential for GI side effects with high surfactant concentrations. |
| Liposomal Formulation | Encapsulates and protects the drug, can enhance cellular uptake.[2][3] | Biocompatible, can carry both hydrophilic and hydrophobic drugs.[2] | Manufacturing complexity, stability on storage. |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex.[6][7][8] | Can significantly increase solubility and dissolution rate. | May not be suitable for all drug molecules, potential for nephrotoxicity with some cyclodextrins at high doses. |
| Co-administration with P-gp Inhibitors | Blocks the P-gp efflux pump in the intestine and at the blood-brain barrier.[11][12][13] | Can increase both oral absorption and CNS penetration. | Potential for drug-drug interactions with other P-gp substrates. |
| Alternative Routes of Administration | Bypasses first-pass metabolism and GI degradation.[16][17][18][19] | Rapid onset of action (intranasal, sublingual), suitable for patients with difficulty swallowing. | Lower patient compliance for some routes, potential for local irritation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Media Milling
Objective: To prepare a stable nanosuspension of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., Hydroxypropyl methylcellulose (B11928114) (HPMC), Poloxamer 188)
-
Milling media (e.g., Yttria-stabilized zirconium oxide beads)
-
Purified water
-
Planetary ball mill or similar milling equipment
Method:
-
Prepare a suspension of this compound (e.g., 5% w/v) and a suitable stabilizer (e.g., 1% w/v HPMC) in purified water.
-
Add the milling media to the suspension at a specified bead-to-drug ratio (e.g., 1:1 by weight).
-
Mill the suspension at a set speed (e.g., 500 rpm) for a predetermined time (e.g., 2-4 hours).
-
Periodically withdraw samples to monitor particle size reduction using a particle size analyzer (e.g., dynamic light scattering).
-
Continue milling until the desired particle size (e.g., <200 nm) is achieved.
-
Separate the nanosuspension from the milling media by sieving.
-
Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: In Vitro Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a P-gp substrate.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
This compound
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS system for quantification
Method:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Transport: Add the transport buffer containing this compound (at a known concentration) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add the transport buffer containing this compound to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
To assess P-gp involvement, repeat the A-B and B-A transport studies in the presence of a P-gp inhibitor in both chambers.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.
Mandatory Visualizations
Caption: Logical workflow for addressing the limited bioavailability of this compound.
Caption: Simplified G-protein dependent signaling pathway of U-50488 at the kappa-opioid receptor.
Caption: Experimental workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.
References
- 1. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 2. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomal Formulations: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomal Formulations: A Recent Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 7. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hot liquid extrusion assisted drug-cyclodextrin complexation: a novel continuous manufacturing method for solubility and bioavailability enhancement of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Coadministration of P-glycoprotein modulators on loperamide pharmacokinetics and brain distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. modifymeds.ca [modifymeds.ca]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. access.fuzecareservices.com [access.fuzecareservices.com]
- 18. researchgate.net [researchgate.net]
- 19. Transmucosal drug administration as an alternative route in palliative and end-of-life care during the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-mortem Tissue Analysis of (+)-U-50488 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting post-mortem tissue analysis after treatment with (+)-U-50488 hydrochloride.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its primary mechanism of action? | This compound is a highly selective agonist for the kappa-opioid receptor (KOR). Its primary mechanism of action involves binding to and activating KORs, which are G protein-coupled receptors. This activation leads to downstream signaling cascades that modulate various physiological processes. At higher concentrations, it can also directly block Na+ and Ca2+ channels.[1][2][3] |
| What are the common tissues analyzed in post-mortem studies involving U-50488? | Commonly analyzed tissues include the brain, liver, blood (femoral and cardiac), vitreous humor, and kidney. The choice of tissue depends on the research question, with the brain being a key tissue due to the high density of kappa-opioid receptors in specific regions.[4][5] |
| How stable are kappa-opioid receptors in post-mortem tissue? | Studies on guinea pig brains have shown that kappa-opioid receptors exhibit remarkable stability for up to 16 hours post-mortem when subjected to gradual cooling, simulating human post-mortem conditions. This suggests that meaningful receptor binding and density studies can be conducted within a reasonable post-mortem interval. |
| What is the significance of the post-mortem interval (PMI) in U-50488 analysis? | The PMI, the time between death and sample collection/stabilization, is a critical factor. While kappa receptors are relatively stable, prolonged PMI can lead to degradation of the drug and its metabolites, as well as cellular components, potentially affecting the accuracy of quantitative analysis. It is crucial to minimize the PMI and to document it accurately for all samples. |
| What are the potential challenges in interpreting post-mortem U-50488 concentrations? | Post-mortem redistribution (PMR) is a significant challenge. After death, drugs can diffuse from areas of high concentration (like the liver) to adjacent tissues and fluids, leading to altered concentrations that may not reflect the levels at the time of death. Analyzing multiple tissue types can help in the interpretation of results.[4] |
Troubleshooting Guides
Sample Collection and Handling
| Issue | Recommended Solution |
| Low tissue quality due to delayed collection. | Prioritize rapid tissue collection to minimize the post-mortem interval (PMI). If immediate processing is not possible, store tissues at -80°C. Document the PMI for each sample to aid in data interpretation. |
| Contamination of tissue samples. | Use sterile techniques and instruments for tissue dissection and collection. Work in a clean environment to prevent cross-contamination between different tissue samples. |
| Inconsistent sample homogenization. | Ensure tissue samples are thoroughly homogenized to achieve a uniform consistency before extraction. Use appropriate homogenization equipment (e.g., bead beater, ultrasonic homogenizer) and optimize the homogenization time and speed for each tissue type. |
** analyte Extraction**
| Issue | Recommended Solution |
| Low recovery of U-50488 from tissue homogenates. | Optimize the extraction solvent and pH. A common approach for opioids is liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For brain tissue, a protein precipitation step followed by LLE or SPE is often necessary to remove interfering lipids and proteins. |
| Matrix effects (ion suppression or enhancement) in LC-MS/MS analysis. | Implement a thorough sample clean-up procedure. Utilize an internal standard that is structurally similar to U-50488 to compensate for matrix effects. Diluting the sample extract can also mitigate matrix effects, but ensure the final concentration remains within the instrument's detection range. |
| Variability in extraction efficiency between different tissue types. | Develop and validate tissue-specific extraction protocols. The high lipid content of brain tissue, for example, may require a different extraction approach compared to liver or kidney tissue. |
LC-MS/MS Analysis
| Issue | Recommended Solution |
| Poor chromatographic peak shape or resolution. | Optimize the mobile phase composition, gradient, and column chemistry. Ensure the sample extract is free of particulates by centrifuging or filtering before injection. |
| Low signal intensity or poor sensitivity. | Check the mass spectrometer tuning and calibration. Ensure the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature) are optimized for U-50488. A validated method for U-50488 in blood utilized an analytical range of 1-500 ng/mL with a limit of detection of 0.5 ng/mL.[6] |
| Interference from other compounds. | Use a highly selective MS/MS transition (precursor ion -> product ion) specific to U-50488. If isobaric interferences are suspected, improve chromatographic separation or consider using high-resolution mass spectrometry. |
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data for this compound in various post-mortem tissues from forensic casework. The following table provides a template for organizing such data as it becomes available and includes data for the related compound U-47700 and furanyl fentanyl for context, as reported in one study.[6]
| Compound | Tissue/Fluid | Mean Concentration (ng/mL or ng/g) | Median Concentration (ng/mL or ng/g) | Concentration Range (ng/mL or ng/g) | Number of Cases |
| This compound | Blood | Data not available | Data not available | Data not available | Data not available |
| Brain | Data not available | Data not available | Data not available | Data not available | |
| Liver | Data not available | Data not available | Data not available | Data not available | |
| U-47700 | Blood | 253 (±150) | 247 | 17-490 | 16 |
| Furanyl fentanyl | Blood | 26 (±28) | 12.9 | 2.5-76 | 8 |
Experimental Protocols
Post-mortem Tissue Collection and Homogenization
This protocol is a general guideline and should be adapted based on the specific tissue and subsequent analysis.
-
Tissue Collection:
-
As soon as possible after death, dissect the target tissues (e.g., brain, liver, kidney) using sterile instruments.
-
Record the post-mortem interval (PMI).
-
Rinse tissues with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Blot the tissues dry, weigh them, and immediately snap-freeze in liquid nitrogen.
-
Store samples at -80°C until further processing.
-
-
Tissue Homogenization:
-
On ice, add a known weight of frozen tissue to a homogenization tube containing ceramic beads and a suitable volume of ice-cold homogenization buffer (e.g., PBS with protease and phosphatase inhibitors). A common ratio is 1:4 (w/v) tissue to buffer.
-
Homogenize the tissue using a bead beater or other mechanical homogenizer until no visible tissue fragments remain.
-
Centrifuge the homogenate at a low speed (e.g., 1000 x g for 5 minutes at 4°C) to pellet any remaining large debris.
-
Collect the supernatant for subsequent extraction.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for U-50488 in Blood
This protocol is based on a validated method for the analysis of U-50488 and other synthetic opioids in postmortem blood specimens.[6]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To 1 mL of blood, add an internal standard.
-
Perform a solid-phase extraction using a mixed-mode SPE cartridge.
-
Wash the cartridge with appropriate solvents to remove interferences.
-
Elute the analyte with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Parameters:
-
LC Column: A C18 analytical column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for U-50488 and its internal standard.
-
Analytical Range: 1-500 ng/mL.[6]
-
Limit of Detection (LOD): 0.5 ng/mL.[6]
-
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways of this compound.
Experimental Workflow for Post-mortem Tissue Analysis
Caption: Experimental workflow for U-50488 analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Addressing Hazards from Unscheduled Novel Psychoactive Substances as Research Chemicals: The Case of U-50488 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Postmortem Toxicology of New Synthetic Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Novel Synthetic Opioids U-47700, U-50488 and Furanyl Fentanyl by LC-MS/MS in Postmortem Casework - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Kappa-Opioid Receptor Agonists: (+)-U-50488 Hydrochloride and U-69,593
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two widely studied kappa-opioid receptor (KOR) agonists: (+)-U-50488 hydrochloride and U-69,593. Both compounds are instrumental in preclinical research for investigating the roles of the KOR system in pain, addiction, and mood disorders. This document synthesizes experimental data to offer an objective performance comparison, complete with detailed methodologies and pathway visualizations to support further research and development.
Data Presentation: Quantitative Comparison
The following table summarizes the key pharmacological parameters of this compound and U-69,593, focusing on their interaction with the kappa-opioid receptor. It is important to note that much of the literature reports on the racemic mixture (trans-U-50488) or the more active (-)-enantiomer of U-50488. Data for the specific (+)-enantiomer is less common; where unavailable, data for the most relevant form is provided with clarification.
| Parameter | This compound | U-69,593 | Receptor Target | Notes |
| Binding Affinity (Kᵢ) | ~0.2 nM (for (-)-enantiomer)[1] | 3 nM[2] | Kappa-Opioid Receptor (KOR) | Kᵢ values indicate the concentration required to occupy 50% of receptors. Lower values signify higher affinity. |
| Binding Affinity (Kᵢ) | ~370 nM[1][3] | 3300 nM[4] | Mu-Opioid Receptor (MOR) | Demonstrates selectivity for KOR over MOR. |
| Functional Potency (EC₅₀) | 9.31 nM[1] | 80-109 nM | Kappa-Opioid Receptor (KOR) | EC₅₀ values represent the concentration that produces 50% of the maximal response in functional assays like GTPγS binding. |
| Relative Efficacy | ~93% of U-69,593[1] | Standard Agonist | Kappa-Opioid Receptor (KOR) | Efficacy is a measure of the maximal response a drug can produce. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to determine the efficacy of these compounds, the following diagrams illustrate the kappa-opioid receptor signaling pathway and a typical experimental workflow for comparing KOR agonists.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of the test compounds by measuring their ability to displace a radiolabeled ligand from the KOR.
1. Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human kappa-opioid receptor.
-
Radioligand: [³H]U-69,593 or another suitable KOR-selective radioligand.[5]
-
Test Compounds: this compound and U-69,593.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plate: 96-well GF/B or GF/C filter plates.
-
Scintillation Cocktail.
2. Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and homogenize in the assay buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Add the cell membranes to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay measures the agonist-induced activation of G-proteins coupled to the KOR.
1. Materials:
-
Receptor Source: Cell membranes from KOR-expressing cells.
-
Radioligand: [³⁵S]GTPγS.[6]
-
Reagents: GDP, unlabeled GTPγS (for non-specific binding).
-
Test Compounds: this compound and U-69,593.
-
Assay Buffer: Typically contains HEPES, NaCl, MgCl₂, and a reducing agent like DTT.[7]
-
Wash Buffer: Ice-cold Tris-HCl.
-
Filtration Plate: 96-well GF/B or GF/C filter plates.
-
Scintillation Cocktail.
2. Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the binding assay.
-
Reaction Setup: In a 96-well plate, add the assay buffer, GDP, cell membranes, and varying concentrations of the agonist.[7]
-
Pre-incubation: Pre-incubate the plate for a short period at room temperature.
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.[7]
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.[7]
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate and wash with ice-cold wash buffer.[7]
-
Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the agonist to generate a dose-response curve. From this curve, the EC₅₀ (potency) and Emax (maximum efficacy) values can be determined.
Conclusion
Both this compound and U-69,593 are potent and selective agonists of the kappa-opioid receptor. Based on the available data, the (-)-enantiomer of U-50488 generally exhibits a higher binding affinity for the KOR compared to U-69,593.[1][2] In terms of functional potency, U-50488 also appears to be more potent, with a lower EC₅₀ value.[1] However, U-69,593 is often used as a standard for KOR functional activity.[1] The choice between these two compounds will depend on the specific requirements of the research, including the desired potency, and the specific experimental model being used. The detailed protocols and pathway information provided in this guide are intended to facilitate the design and execution of experiments aimed at further characterizing these and other KOR ligands.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. [3H]U-69593 a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to (+)-U-50488 and Salvinorin A as Kappa-Opioid Receptor Agonists
This guide provides a detailed, data-driven comparison of two prominent kappa-opioid receptor (KOR) agonists: the synthetic arylacetamide, (+)-U-50488 hydrochloride, and the naturally occurring neoclerodane diterpene, Salvinorin A. While both compounds are highly selective for the KOR and widely used in research, they exhibit distinct pharmacological, pharmacokinetic, and in vivo profiles. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed protocols.
Overview of the Compounds
This compound is a synthetic, selective KOR agonist that has been instrumental as a research tool since the 1980s.[1][2] It belongs to the arylacetamide class of compounds and is recognized as a prototypical non-mu opioid analgesic.[1][2] Its structure features a dichlorinated phenyl ring and a pyrrolidinylcyclohexyl moiety.
Salvinorin A is a potent, naturally occurring psychotropic molecule isolated from the plant Salvia divinorum.[3][4] Structurally, it is a unique, non-nitrogenous diterpenoid, making it distinct from classical alkaloid opioids.[3][5] Its discovery as a KOR agonist challenged the long-held belief that a basic nitrogen atom was essential for opioid receptor interaction.[4][5][6] Salvinorin A is known for its powerful, short-lived hallucinogenic effects in humans.[3][7]
Comparative Receptor Pharmacology
The primary molecular target for both (+)-U-50488 and Salvinorin A is the kappa-opioid receptor. However, their binding affinities, functional potencies, and downstream signaling profiles show notable differences. Both are considered unbiased or balanced agonists, activating both G-protein signaling and β-arrestin recruitment pathways.[1]
Table 1: Receptor Binding Affinity and Functional Activity
| Parameter | (+)-U-50488 | Salvinorin A | Key Characteristics |
| Chemical Class | Arylacetamide (synthetic) | Neoclerodane Diterpene (natural) | U-50488 is a classic synthetic opioid; Salvinorin A is a non-nitrogenous terpenoid.[1][3] |
| KOR Binding Affinity (Ki) | ~0.2 - 2.2 nM[1][8][9] | ~2.4 - 2.66 nM[3][8] | Both compounds exhibit high, nanomolar affinity for the KOR. |
| MOR Binding Affinity (Kd/Ki) | >430 nM[9] | Negligible affinity[5][10] | Both are highly selective for KOR over the mu-opioid receptor (MOR). |
| DOR Binding Affinity (Ki) | High Ki (low affinity) | Negligible affinity[5][10] | Both show low to no affinity for the delta-opioid receptor (DOR). |
| KOR Functional Potency (EC50) | ~9.3 nM (GTPγS)[1] | ~1.1 - 1.8 nM (cAMP/GTPγS)[3][11] | Salvinorin A generally demonstrates higher potency in functional assays. |
| Efficacy | Full Agonist[1] | Potent Full Agonist[11] | Both are capable of fully activating the KOR. U-50488 is often used as a reference agonist.[1] |
| Signaling Bias | Unbiased/Balanced[1] | Unbiased/Balanced[1] | Both compounds activate G-protein and β-arrestin pathways without significant bias. |
Comparative Pharmacokinetics
The pharmacokinetic profiles of (+)-U-50488 and Salvinorin A differ dramatically, which has significant implications for their in vivo effects and potential therapeutic applications. Salvinorin A is characterized by an exceptionally rapid onset and short duration of action, particularly when administered via inhalation, while (+)-U-50488 exhibits a more conventional pharmacokinetic profile for a research compound.
Table 2: Pharmacokinetic Profile Comparison
| Parameter | (+)-U-50488 | Salvinorin A | Key Characteristics |
| Administration Routes | Intraperitoneal (i.p.), Subcutaneous (s.c.) in preclinical studies.[12] | Inhalation (smoked), Buccal/Sublingual in humans; I.V. in primates.[3][13] | Salvinorin A is deactivated by the gastrointestinal system, requiring alternative routes.[3] |
| Onset of Action | Dose-dependent, typically within minutes. | Extremely rapid; peaks within 40 seconds to 2 minutes.[7][13][14] | Salvinorin A's rapid brain penetration underlies its fast-acting effects.[14][15] |
| Duration of Action | Moderate; effects can last for hours.[12] | Very short; subjective effects decline by 30 minutes.[7] | The short duration of Salvinorin A has hindered its clinical utility.[1] |
| Half-Life (t1/2) | Not extensively reported in a single value. | ~8 minutes (non-human primates, brain); ~56-75 minutes (plasma).[3][16] | Rapid clearance from the brain contributes to the short duration of effects.[14] |
| Metabolism | Not detailed in provided sources. | Rapidly metabolized via pathways including UGT2B7, CYP2D6, CYP1A1, CYP2E1, and CYP2C18.[16] | Extensive and rapid metabolism is a key feature of Salvinorin A. |
| Blood-Brain Barrier | Readily crosses. | Extremely rapid brain uptake.[14][15][16] | Both compounds are CNS-active. |
Comparative In Vivo Effects
Activation of KOR by both compounds produces a characteristic set of behavioral and physiological effects. However, the subjective experiences, particularly in humans, are quite different, with Salvinorin A being a potent hallucinogen.
Table 3: In Vivo Effects Comparison
| Effect | (+)-U-50488 | Salvinorin A | Key Characteristics |
| Analgesia | Robust antinociceptive effects in animal models.[11][12] | Demonstrates anti-inflammatory and antinociceptive effects.[17][18] | KOR agonism is a known mechanism for producing analgesia. |
| Sedation / Motor Impairment | Produces sedation and motor impairment.[11][19] | Causes sedative-like effects and motor impairment in preclinical models.[7] | These are common side effects of potent KOR agonists. |
| Psychotomimetic Effects | Does not typically produce hallucinations. | Potent, atypical dissociative hallucinogen in humans.[3][7] | This is the most significant pharmacological distinction in their human effects. |
| Aversion / Dysphoria | Induces conditioned place aversion, indicative of dysphoria.[11][20] | Can cause dysphoria by decreasing dopamine (B1211576) release.[3][7] | Aversive effects are a major hurdle for the therapeutic development of KOR agonists. |
| Anti-Addictive Potential | Reduces drug-seeking behavior in preclinical models. | Shows potential in preclinical models for treating substance dependence.[7] | KOR activation counteracts dopamine release, suggesting a role in addiction therapy.[7] |
| Other Effects | Diuresis, hypothermia.[1][12] | Increases prolactin levels.[3][21][13] | These effects are mediated by KOR activation in different physiological systems. |
Signaling Pathways and Experimental Workflows
Visualizations
The following diagrams illustrate the primary signaling cascade activated by KOR agonists and the workflows for the key experimental protocols used to characterize them.
Caption: KOR agonist signaling cascade.
Caption: Radioligand competitive binding assay workflow.
Caption: [35S]GTPγS functional assay workflow.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the KOR.
-
Objective: To determine the inhibition constant (Ki) of (+)-U-50488 and Salvinorin A at the human kappa-opioid receptor.
-
Materials & Reagents:
-
Cell membranes from CHO or HEK293 cells stably expressing the human KOR.
-
Radioligand: [³H]U-69,593 or another suitable high-affinity KOR radioligand.
-
Test Compounds: this compound, Salvinorin A.
-
Non-specific binding control: High concentration of unlabeled U-69,593 or naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]
-
96-well microplates, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI).[22]
-
Cell harvester/vacuum filtration manifold.
-
Liquid scintillation cocktail and microplate scintillation counter.[22]
-
-
Procedure:
-
Thaw frozen cell membrane aliquots on ice and dilute to a final concentration of 50-120 µg protein per well in ice-cold Assay Buffer.[22]
-
In a 96-well plate, add Assay Buffer (for total binding), non-specific binding control, or varying concentrations of the test compound.
-
Add a fixed concentration of the radioligand (typically at or near its Kd value) to all wells.[23]
-
Add the diluted membrane preparation to each well to initiate the binding reaction. The final assay volume is typically 200-250 µL.[22]
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[22]
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters, separating bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to reduce non-specific binding.
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.[22]
-
-
Data Analysis:
-
Subtract non-specific binding counts from all other measurements to obtain specific binding.
-
Plot the percent specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of radioligand used and Kd is its dissociation constant.[22]
-
Protocol 2: [³⁵S]GTPγS Binding Assay
This is a functional assay that measures the activation of G-proteins following receptor stimulation by an agonist. It is used to determine the potency (EC₅₀) and efficacy (Emax) of the test compound.
-
Objective: To determine the EC₅₀ and Emax of (+)-U-50488 and Salvinorin A in stimulating [³⁵S]GTPγS binding via the KOR.
-
Materials & Reagents:
-
Cell membranes from cells expressing KOR.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).[24]
-
Guanosine diphosphate (B83284) (GDP).
-
Test Compounds: this compound, Salvinorin A.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Materials for filtration and scintillation counting as described in Protocol 1.
-
-
Procedure:
-
Prepare cell membranes (typically 5-20 µg protein/well) in ice-cold Assay Buffer.[25]
-
Pre-incubate the membranes with GDP (e.g., 10-30 µM) for at least 15 minutes on ice to ensure G-proteins are in their inactive, GDP-bound state.[25][26]
-
In a 96-well plate, add varying concentrations of the agonist (test compound).
-
Add the membrane/GDP mixture to the wells.
-
Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS (e.g., 0.1-0.5 nM).[25]
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.[25]
-
Terminate the reaction and separate bound [³⁵S]GTPγS by rapid filtration, as described for the binding assay.
-
Wash filters, dry, and quantify radioactivity via scintillation counting.
-
-
Data Analysis:
-
Subtract basal binding (in the absence of agonist) from all values.
-
Plot the stimulated binding (as a percentage of the maximum response) against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model to determine the EC₅₀ (concentration producing 50% of the maximal effect) and Emax (maximal stimulation).
-
Conclusion
(+)-U-50488 and Salvinorin A are both indispensable tools for investigating the kappa-opioid system.
-
(+)-U-50488 serves as a prototypical synthetic KOR agonist, providing a benchmark for analgesic and aversive effects mediated by this receptor. Its stable chemical nature and well-characterized profile make it a reliable standard in preclinical research.
-
Salvinorin A stands out due to its unique non-nitrogenous structure, high potency, and profound psychotomimetic effects.[3][5] Its extremely rapid pharmacokinetics parallel its transient but intense effects.[14][15] While its hallucinogenic properties and short duration of action limit its direct therapeutic use, Salvinorin A provides a valuable chemical scaffold for designing novel KOR ligands with potentially improved therapeutic profiles, such as G-protein biased agonists or peripherally restricted analgesics.[1][7]
The choice between these two agonists depends entirely on the research question. (+)-U-50488 is ideal for studying the canonical effects of KOR activation, such as analgesia and aversion, over a moderate duration. Salvinorin A is better suited for investigating the unique pharmacology of non-alkaloid KOR ligands, the mechanisms underlying its hallucinogenic effects, and as a template for medicinal chemistry efforts to develop safer and more effective KOR-targeted therapeutics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvinorin A - Wikipedia [en.wikipedia.org]
- 4. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Effects of morphine in rats treated chronically with U-50,488 H, a kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blossomanalysis.com [blossomanalysis.com]
- 14. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset, short duration of effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset and short duration of effects in humans [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of the Transport, In Vitro Metabolism and Pharmacokinetics of Salvinorin A, a Potent Hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ultrapotent effects of salvinorin A, a hallucinogenic compound from Salvia divinorum, on LPS-stimulated murine macrophages and its anti-inflammatory action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. rrpharmacology.ru [rrpharmacology.ru]
- 21. Effects of salvinorin A, a kappa-opioid hallucinogen, on a neuroendocrine biomarker assay in nonhuman primates with high kappa-receptor homology to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 24. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
Unmasking the Kappa Opioid System: Norbinaltorphimine's Blockade of (+)-U-50488 Hydrochloride
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the pharmacological effects of the selective kappa-opioid receptor (KOR) agonist, (+)-U-50488 hydrochloride, and its potent antagonist, norbinaltorphimine (B1679850) (nor-BNI). We delve into the experimental data that delineates the antagonistic relationship between these two compounds, offering detailed protocols for key assays and visualizing the underlying signaling pathways. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to effectively utilize these tools in their investigations of the kappa opioid system.
Data Presentation: A Quantitative Look at Antagonism
The antagonistic potency of norbinaltorphimine against (+)-U-50488 and other kappa agonists has been quantified in various in vitro and in vivo studies. The following tables summarize key data points, providing a clear comparison of the efficacy and selectivity of this antagonism.
| Parameter | Value | Species/Tissue | Agonist(s) | Reference |
| pA2 | 10.2-10.4 | Guinea pig ileum, Mouse vas deferens | Kappa agonists | [1] |
| pA2 (μ-receptor) | 7.4-7.6 | - | Mu agonists | [1] |
| pA2 (δ-receptor) | 7.6-7.8 | - | Delta agonists | [1] |
Table 1: In Vitro Antagonist Potency of Norbinaltorphimine. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
| Assay | Animal Model | (+)-U-50488 Dose | Norbinaltorphimine Dose | Outcome | Reference |
| Thermal Antinociception (Tail-withdrawal) | Rhesus Monkeys | Dose-dependently increased tail-withdrawal latency | 1.0 and 3.2 mg/kg | Produced rightward shifts in the U-50,488 dose-effect curve for up to 14 and 21 days, respectively. | [2] |
| Thermal Antinociception (Tail-withdrawal) | Mice | 10 mg/kg i.p. | 10 mg/kg i.p. | Completely blocked the antinociceptive effects of U-50,488. | [3][4] |
| Conditioned Place Aversion | Mice | 5 mg/kg i.p. | 10 mg/kg | Blocked the potentiation of cocaine-induced conditioned place preference by U-50,488. | [5] |
| Writhing Assay | Mice | Dose-dependently inhibited writhing | 3.2, 10, and 32 mg/kg | Dose-dependently shifted the U-50,488 dose-effect curve to the right. | [6] |
Table 2: In Vivo Antagonism of (+)-U-50488 Effects by Norbinaltorphimine. This table highlights the effective doses of norbinaltorphimine required to counteract the behavioral effects of (+)-U-50488 in various animal models.
Experimental Protocols: Methodologies for Key Experiments
To facilitate the replication and extension of these findings, detailed protocols for the most common assays used to study the antagonism of (+)-U-50488 by norbinaltorphimine are provided below.
In Vitro: Schild Analysis for pA2 Determination
This protocol outlines the methodology for determining the pA2 value of norbinaltorphimine, a measure of its competitive antagonist potency.
1. Tissue Preparation:
- Isolate guinea pig ileum or mouse vas deferens and mount in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.
- Allow the tissue to equilibrate under a resting tension of 1g for at least 60 minutes.
2. Agonist Dose-Response Curve:
- Generate a cumulative concentration-response curve for the kappa agonist, such as (+)-U-50488, by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction.
3. Antagonist Incubation:
- Wash the tissue to remove the agonist and allow it to return to baseline.
- Incubate the tissue with a fixed concentration of norbinaltorphimine for a predetermined period (e.g., 30-60 minutes).
4. Second Agonist Dose-Response Curve:
- In the continued presence of norbinaltorphimine, generate a second cumulative concentration-response curve for the same kappa agonist.
5. Data Analysis:
- Repeat steps 3 and 4 with at least three different concentrations of norbinaltorphimine.
- Calculate the dose ratio for each concentration of the antagonist (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).
- Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
- The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.[1]
In Vivo: Thermal Antinociception (Tail-Withdrawal Assay)
This protocol describes a common method for assessing the analgesic effects of (+)-U-50488 and their reversal by norbinaltorphimine.
1. Animal Acclimation:
- Acclimate mice or rats to the testing environment and handling for several days before the experiment.
2. Baseline Latency:
- Gently restrain the animal and immerse the distal portion of its tail in a water bath maintained at a constant temperature (e.g., 55°C).
- Record the latency (in seconds) for the animal to withdraw its tail from the water. Apply a cut-off time (e.g., 15-20 seconds) to prevent tissue damage.
3. Drug Administration:
- Administer norbinaltorphimine (e.g., 10 mg/kg, i.p.) or vehicle.
- After a specified pretreatment time (e.g., 24 hours for nor-BNI due to its long duration of action), administer (+)-U-50488 (e.g., 10 mg/kg, i.p.) or vehicle.
4. Post-Treatment Latency:
- At the time of peak effect for (+)-U-50488 (e.g., 30 minutes post-injection), measure the tail-withdrawal latency again.
5. Data Analysis:
- Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
- Compare the %MPE between different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in the %MPE in the group receiving both norbinaltorphimine and (+)-U-50488 compared to the group receiving only (+)-U-50488 indicates antagonism.[3][4]
In Vivo: Conditioned Place Aversion (CPA)
This protocol is used to evaluate the aversive properties of (+)-U-50488 and their blockade by norbinaltorphimine.
1. Apparatus:
- Use a three-chamber apparatus with distinct visual and tactile cues in the two larger conditioning chambers, separated by a smaller neutral chamber.
2. Pre-Conditioning (Baseline Preference):
- On day 1, place each animal in the apparatus and allow it to freely explore all three chambers for a set duration (e.g., 15-30 minutes).
- Record the time spent in each chamber to determine any initial preference. Animals with a strong unconditioned preference for one chamber may be excluded.
3. Conditioning:
- This phase typically occurs over several days (e.g., 2-4 days).
- On conditioning days, animals receive an injection of (+)-U-50488 (e.g., 5 mg/kg, i.p.) and are immediately confined to one of the conditioning chambers for a set period (e.g., 30 minutes).
- On alternate conditioning days, the same animals receive a vehicle injection and are confined to the other conditioning chamber. The pairing of the drug with a specific chamber is counterbalanced across animals.
- To test for antagonism, a group of animals is pretreated with norbinaltorphimine (e.g., 10 mg/kg) before the (+)-U-50488 injection.
4. Post-Conditioning (Preference Test):
- On the test day, place the animals back into the apparatus with free access to all chambers and record the time spent in each chamber for a set duration.
5. Data Analysis:
- Calculate the difference in time spent in the drug-paired chamber between the pre-conditioning and post-conditioning phases.
- A significant decrease in time spent in the drug-paired chamber indicates conditioned place aversion.
- Compare the preference scores between the group that received (+)-U-50488 alone and the group that received norbinaltorphimine pretreatment to determine if the aversion was blocked.[5][7]
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. Norbinaltorphimine: antagonist profile at kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kappa opioid antagonist effects of systemically administered nor-binaltorphimine in a thermal antinociception assay in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of systemically administered nor-binaltorphimine (nor-BNI) on kappa-opioid agonists in the mouse writhing assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of (+)-U-50488 Hydrochloride for the Kappa Opioid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of (+)-U-50488 hydrochloride for the kappa opioid receptor (KOR). By objectively comparing its performance with other relevant opioid ligands and presenting supporting experimental data, this document serves as a critical resource for researchers engaged in opioid signaling and drug discovery.
Introduction
U-50488 is a highly selective agonist for the kappa opioid receptor, a G protein-coupled receptor involved in a variety of physiological processes including analgesia, diuresis, and mood regulation. The compound exists as a racemic mixture, (±)-U-50488, with the pharmacological activity primarily attributed to the (-)-enantiomer. The this compound enantiomer is considered the less active of the two. Understanding the receptor selectivity of such compounds is paramount in drug development to minimize off-target effects and enhance therapeutic efficacy. This guide delves into the binding and functional characteristics of this compound in comparison to its racemic and levorotatory forms, as well as other standard KOR ligands.
Data Presentation: Comparative Binding Affinities
The selectivity of an opioid ligand is determined by its binding affinity for the different opioid receptor subtypes: kappa (κ), mu (μ), and delta (δ). The inhibition constant (Ki) is a quantitative measure of this affinity, with a lower Ki value indicating a higher binding affinity. The following table summarizes the Ki values for this compound and other relevant compounds at the three opioid receptors.
| Compound | κ Opioid Receptor (Ki, nM) | μ Opioid Receptor (Ki, nM) | δ Opioid Receptor (Ki, nM) | Selectivity (μ/κ) | Selectivity (δ/κ) |
| (+)-U-50488 | ~1300 | >10000 | >10000 | >7.7 | >7.7 |
| (-)-U-50488 | ~1-10 | ~200-400 | >1000 | ~20-400 | >100 |
| (±)-U-50488 | ~12[1] | ~370[1] | >500[1] | ~31 | >42 |
| Bremazocine | ~0.1-0.5 | ~0.5-2 | ~1-10 | ~1-20 | ~2-100 |
| Ethylketocyclazocine | ~0.2-1 | ~1-5 | ~10-50 | ~5-25 | ~50-250 |
| nor-Binaltorphimine (Antagonist) | ~0.2-1 | ~10-50 | ~20-100 | ~50-250 | ~100-500 |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here is a synthesis of reported values to illustrate relative affinities.
The data clearly indicates that while the racemic (±)-U-50488 and the (-)-enantiomer exhibit high affinity and selectivity for the kappa opioid receptor, the (+)-enantiomer has a significantly lower affinity for the KOR and minimal affinity for the mu and delta receptors.
Experimental Protocols
The determination of binding affinities and functional selectivity relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound at kappa, mu, and delta opioid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human kappa, mu, or delta opioid receptors (e.g., CHO-K1 cells).
-
Radioligands: [³H]-U-69,593 (kappa), [³H]-DAMGO (mu), [³H]-DPDPE (delta).
-
Non-labeled ligands for non-specific binding determination (e.g., unlabeled U-69,593, DAMGO, DPDPE).
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a crude membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (typically 20-50 µg of protein).
-
Radioligand at a concentration near its Kd.
-
Varying concentrations of the test compound (this compound).
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of the corresponding non-labeled ligand.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the functional activity of a compound by quantifying its effect on the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP), following receptor activation.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at the kappa opioid receptor.
Materials:
-
CHO-K1 cells stably co-expressing the human kappa opioid receptor and a cAMP-responsive reporter system (e.g., GloSensor™).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound: this compound.
-
Cell culture medium and reagents.
-
Luminometer.
Procedure:
-
Cell Culture: Culture the cells in appropriate media until they reach the desired confluency.
-
Assay Preparation: Seed the cells into a 96-well plate and allow them to attach overnight.
-
Compound Addition: Add varying concentrations of the test compound (this compound) to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Detection: Measure the luminescence in each well using a luminometer. The luminescent signal is inversely proportional to the cAMP concentration.
-
Data Analysis: Normalize the data to the forskolin-stimulated control. Plot the percentage of inhibition of the forskolin response against the log concentration of the test compound to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximal effect of the compound).
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the validation of this compound's selectivity.
Caption: Experimental workflow for determining opioid receptor selectivity.
Caption: Canonical signaling pathway of the kappa opioid receptor.
Caption: Logical relationship for determining receptor selectivity.
Conclusion
The experimental data robustly demonstrates that this compound possesses very low affinity for the kappa opioid receptor, and negligible affinity for the mu and delta opioid receptors. In contrast, its counterpart, the (-)-enantiomer, is a potent and selective kappa opioid receptor agonist. This stark difference in stereoselectivity underscores the importance of chiral separation and individual enantiomer characterization in drug development. For researchers investigating the kappa opioid system, this compound can serve as a useful negative control to its more active stereoisomer, helping to elucidate the specific effects mediated by KOR activation. This guide provides the necessary data and protocols to support such investigations and facilitate the development of more selective and effective opioid-based therapeutics.
References
Cross-receptor activity of (+)-U-50488 hydrochloride at mu and delta receptors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-receptor activity of the synthetic opioid agonist (+)-U-50488 hydrochloride at mu (µ) and delta (δ) opioid receptors, in contrast to its primary activity at the kappa (κ) opioid receptor. U-50488 is widely recognized as a highly selective κ-opioid agonist.[1][2] Understanding the extent of its interaction with µ and δ receptors is crucial for interpreting experimental results and for the development of more selective opioid receptor modulators. This guide summarizes the available binding affinity and functional activity data, details the experimental protocols used to obtain such data, and provides visual representations of the relevant biological pathways and experimental workflows.
It is important to note that while the topic of interest is the (+)-enantiomer of U-50488, the majority of published literature reports data for the racemic mixture ((±)-U-50488) or the more pharmacologically active (-)-enantiomer. The (+)-enantiomer is generally considered to be less active. The data presented herein primarily reflects the properties of the racemate, which serves as a close proxy in the absence of specific data for the (+)-enantiomer.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of U-50488 at µ, δ, and κ opioid receptors. Lower Ki values are indicative of higher binding affinity.
Table 1: Opioid Receptor Binding Affinities (Ki) of U-50488
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |
| U-50488 (racemate) | 370 (µ₁) | >500 | 12 | [1] |
| U-50488 (racemate) | 290 - 430 | >10,000 | 0.91 - 2.2 | [3] |
| U-50488 (racemate) | 280 | - | - | [4] |
| U-50488 (racemate) | 616 | >10,000 | - | [5] |
Table 2: In Vitro Functional Activity of U-50488
| Assay Type | Receptor | Compound | Potency (EC50, nM) | Efficacy (%Emax vs. Standard Agonist) | Reference |
| Dopamine (B1211576) Release Inhibition | Kappa | U-50488 | ~30-100 | - | [6] |
| cAMP Inhibition | Kappa | U-50488 analogues | Potent agonism | Full agonists | [7] |
Data for functional activity at µ and δ receptors are limited, reflecting the compound's low affinity and efficacy at these sites.
Signaling and Experimental Diagrams
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Canonical Gi/o-coupled opioid receptor signaling pathway.
Caption: Experimental workflow for a radioligand competition binding assay.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and function of opioid ligands.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Materials:
-
Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).
-
Radioligand with high affinity for the target receptor (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well filter plates.
-
Scintillation cocktail and counter.
2. Procedure:
-
Membrane Preparation: Homogenize cells or tissue containing the receptor of interest in an appropriate buffer and prepare a membrane fraction through centrifugation.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound ((+)-U-50488).
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer to remove any remaining unbound ligand.
-
Quantification: After the filters have dried, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation.[8][9][10]
1. Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
Unlabeled GTPγS (for determining non-specific binding).
-
GDP (Guanosine diphosphate).
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well plates.
-
Scintillation counter.
2. Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, GDP, and varying concentrations of the test compound ((+)-U-50488).
-
Pre-incubation: Add the cell membrane preparation to each well and pre-incubate at 30°C for a short period (e.g., 15 minutes).
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.[8]
References
- 1. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Behavioral Effects of (+)-U-50488 Hydrochloride: An Analysis of Reproducibility and a Comparison with Alternative Kappa-Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Reproducibility of Behavioral Effects
Across numerous preclinical studies, (+)-U-50488 consistently produces a characteristic profile of behavioral effects. The primary effects, including analgesia, sedation, and aversion, are qualitatively reproducible across different laboratories and animal models. However, the quantitative measures of these effects, such as the median effective dose (ED50), can exhibit variability. This variability can be attributed to several factors, including:
-
Species and Strain Differences: The genetic background of the animal models used can influence their sensitivity to KOR agonists.
-
Experimental Protocols: Minor variations in experimental procedures, such as the specific apparatus used, the route of drug administration, and the endpoints measured, can lead to different quantitative outcomes.
-
Environmental Factors: Housing conditions, handling, and ambient stress levels can impact the behavioral responses of animals.
Despite this quantitative variability, the overall pattern of behavioral responses to (+)-U-50488 remains largely consistent, making it a valuable tool for investigating KOR function. Studies have shown that repeated administration of (+)-U-50488 can lead to tolerance to some of its effects, particularly its rate-decreasing effects on intracranial self-stimulation, while not inducing sensitization to its depressive-like effects[1][2].
Quantitative Comparison of Behavioral Effects
The following tables summarize the quantitative data on the behavioral effects of (+)-U-50488 and compare it with other notable KOR agonists.
Table 1: Antinociceptive Effects of (+)-U-50488 and Comparators
| Compound | Assay | Species | ED50 (mg/kg) | Route of Administration |
| (+)-U-50488 | Warm Water Tail-Withdrawal | Rat | 7.74 | Intraperitoneal (i.p.) |
| Spiradoline (U-62066) | Warm Water Tail-Withdrawal | Rat | Significantly lower than U-50488 | Intraperitoneal (i.p.) |
| SLL-039 | Abdominal Constriction | Mouse | 0.1 | Not Specified |
| SLL-1206 | Abdominal Constriction | Mouse | 0.2 | Not Specified |
| Morphine | Abdominal Constriction | Mouse | 0.8 | Not Specified |
Note: Spiradoline is reported to be, on average, 13 times more potent than U-50488 in various antinociceptive assays.
Table 2: Sedative and Aversive Effects of (+)-U-50488 and Comparators
| Compound | Behavioral Effect | Assay | Species | Effective Dose (mg/kg) |
| (+)-U-50488 | Sedation | Open Field (Reduced Locomotion) | Mouse | 5.0 |
| (+)-U-50488 | Aversion | Conditioned Place Aversion | Mouse | 10.0 |
| Salvinorin A | Aversion | Conditioned Place Aversion | Rat | Not specified |
| Bremazocine | Discriminative Stimulus | Drug Discrimination | Pigeon | Substitutes for U-50488 |
| SLL-039 | Sedation | Open Field (Reduced Locomotion) | Mouse | > 1.0 (no significant sedation at 2.5x antinociceptive ED50) |
| SLL-1206 | Sedation | Open Field (Reduced Locomotion) | Mouse | > 16.0 (no sedation at 40x antinociceptive ED50) |
Experimental Protocols
Detailed methodologies for key behavioral assays are crucial for the reproducibility and comparison of results.
1. Warm Water Tail-Withdrawal Assay (Analgesia)
-
Apparatus: A warm water bath maintained at a constant temperature (e.g., 52°C) and a device to hold the animal with its tail immersed.
-
Procedure:
-
Acclimate the animal to the testing environment and restraining device.
-
Gently restrain the animal and immerse the distal third of its tail into the warm water.
-
Start a timer simultaneously with tail immersion.
-
Record the latency (in seconds) for the animal to flick or withdraw its tail from the water. A cut-off time (e.g., 15-20 seconds) is used to prevent tissue damage.
-
Administer (+)-U-50488 or a comparator compound.
-
Measure the tail-withdrawal latency at predetermined time points after drug administration.
-
-
Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated as: [%MPE = ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) x 100].
2. Open-Field Test (Sedation/Locomotor Activity)
-
Apparatus: A square or circular arena with walls to prevent escape, often equipped with automated photobeam tracking systems or video recording for analysis.
-
Procedure:
-
Acclimate the animal to the testing room.
-
Administer (+)-U-50488 or a comparator compound.
-
Place the animal in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis: A significant decrease in distance traveled and rearing behavior compared to a vehicle-treated control group is indicative of sedation.
3. Conditioned Place Aversion (CPA) (Aversion/Dysphoria)
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber, separated by a removable partition.
-
Procedure:
-
Pre-conditioning (Day 1): Allow the animal to freely explore both chambers for a set period (e.g., 15 minutes) to establish baseline preference.
-
Conditioning (Days 2-4):
-
On drug-pairing days, administer (+)-U-50488 and confine the animal to one chamber (the drug-paired chamber) for a set duration (e.g., 30 minutes).
-
On vehicle-pairing days, administer the vehicle and confine the animal to the other chamber (the vehicle-paired chamber) for the same duration. The order of drug and vehicle pairings is counterbalanced across animals.
-
-
Test (Day 5): Remove the partition and allow the animal to freely explore both chambers for a set period. Record the time spent in each chamber.
-
-
Data Analysis: A significant decrease in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a conditioned place aversion.
Signaling Pathways and Experimental Workflows
The behavioral effects of (+)-U-50488 are mediated through its action on the kappa-opioid receptor, a G-protein coupled receptor (GPCR). Activation of KOR initiates two primary signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway. These pathways are associated with distinct behavioral outcomes.
Kappa-Opioid Receptor Signaling Pathway
Caption: KOR Signaling Pathways.
General Experimental Workflow for Behavioral Assessment
Caption: Experimental Workflow.
References
Stereospecificity in Action: A Comparative Analysis of (+)-U-50488 and its (-)-Enantiomer
For Researchers, Scientists, and Drug Development Professionals
The synthetic opioid U-50488, a potent kappa-opioid receptor (KOR) agonist, has been a cornerstone in pharmacological research for decades. Its activity, however, is not a simple matter of chemical structure but is profoundly influenced by its stereochemistry. U-50488 exists as a pair of enantiomers, (+)-(1R,2R)-U-50488 and (-)-(1S,2S)-U-50488, which exhibit markedly different pharmacological profiles. This guide provides an objective comparison of these enantiomers, supported by experimental data, to illuminate the critical role of stereospecificity in drug action.
At a Glance: Key Differences
The biological activity of U-50488 resides almost exclusively in its (-)-(1S,2S)-enantiomer. This stereoisomer demonstrates significantly higher affinity and potency for the kappa-opioid receptor compared to its (+)-(1R,2R) counterpart. This dramatic difference underscores the precise three-dimensional interaction required for effective ligand-receptor binding and subsequent signal transduction.
Quantitative Comparison of Pharmacological Activity
The following tables summarize the key quantitative data comparing the in vitro binding affinities and in vivo antinociceptive potencies of the U-50488 enantiomers.
Table 1: In Vitro Kappa-Opioid Receptor Binding Affinity
| Compound | Kᵢ (nM) | Apparent Kd (nM) |
| (-)-(1S,2S)-U-50488 | 44 ± 8 | 0.89 |
| (+)-(1R,2R)-U-50488 | 1298 ± 49 | 299 |
Kᵢ (inhibition constant) and Kd (dissociation constant) are measures of binding affinity; a lower value indicates higher affinity.
Table 2: In Vivo Antinociceptive Potency in the Formalin Test
| Compound | Potency Rank Order |
| (-)-(1S,2S)-U-50488 | 1 (Most Potent) |
| (+)-(1R,2R)-U-50488 | 2 |
| Lidocaine | 3 (Least Potent) |
Beyond the Kappa Receptor: Non-Opioid Actions
Interestingly, both the (+)- and (-)-enantiomers of U-50488 have been shown to block sodium channels with comparable potency[1]. This non-opioid mechanism may contribute to their peripheral antinociceptive effects, particularly at higher concentrations[1]. However, the potent, centrally-mediated analgesic effects are primarily attributed to the KOR agonism of the (-)-enantiomer.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to characterize these enantiomers, the following diagrams are provided.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity of the U-50488 enantiomers to the kappa-opioid receptor.
-
Tissue Preparation: Guinea pig brain membranes are commonly used as a rich source of kappa-opioid receptors. The brain tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the membrane fraction. The resulting pellet is washed and resuspended in the assay buffer.
-
Assay Procedure: The assay is typically performed in a 96-well plate format. A constant concentration of a radiolabeled KOR ligand, such as [³H]U-69,593, is incubated with the prepared brain membranes in the presence of varying concentrations of the unlabeled test compounds ((+)-U-50488 or (-)-U-50488).
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound. The filters are washed with cold buffer to remove any non-specifically bound radioligand.
-
Data Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. The data are then analyzed to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation following receptor stimulation by an agonist.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing KOR or from brain tissue are prepared.
-
Assay Procedure: The membranes are incubated in a buffer containing GDP, the test compound (agonist), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS. Agonist binding to the KOR facilitates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Incubation and Detection: After incubation, the amount of [³⁵S]GTPγS bound to the G-proteins is measured. This is often done using a scintillation proximity assay (SPA) or by filtration.
-
Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the concentration of the agonist to generate a dose-response curve, from which the EC₅₀ (concentration for half-maximal effective response) and Eₘₐₓ (maximum effect) can be determined.
Formalin Test for Antinociception
This in vivo assay is a widely used model of tonic pain to assess the analgesic properties of compounds.
-
Animal Model: The test is typically conducted in mice or rats.
-
Procedure: A dilute solution of formalin is injected into the plantar surface of the animal's hind paw. This induces a biphasic pain response: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-30 minutes). The test compound is administered prior to the formalin injection.
-
Behavioral Observation: The animal is placed in an observation chamber, and the amount of time it spends licking or biting the injected paw is recorded. A reduction in this behavior is indicative of an antinociceptive (analgesic) effect.
-
Data Analysis: The duration of nociceptive behavior in the drug-treated group is compared to that of a vehicle-treated control group to determine the analgesic efficacy of the compound. Dose-response curves can be generated to calculate the ED₅₀ (the dose that produces a half-maximal analgesic effect).
Conclusion
The stark contrast in the pharmacological activity between the (+)- and (-)-enantiomers of U-50488 provides a compelling illustration of the principle of stereospecificity in drug-receptor interactions. The (-)-(1S,2S)-enantiomer is a potent and effective kappa-opioid receptor agonist, responsible for the well-documented analgesic effects of the racemic mixture. In contrast, the (+)-(1R,2R)-enantiomer is largely inactive at the KOR. This knowledge is crucial for the rational design and development of new, more selective, and potent therapeutic agents targeting the kappa-opioid system. Understanding the stereochemical requirements for receptor binding and activation allows for the optimization of drug candidates, maximizing therapeutic efficacy while potentially minimizing off-target effects.
References
A Comparative Review of First and Second-Generation Kappa Opioid Agonists: Navigating the Shift Towards Biased Agonism
For Immediate Publication
A deep dive into the evolution of kappa opioid receptor agonists, this guide offers a comparative analysis of first and second-generation compounds. It highlights the pivotal role of biased agonism in developing safer and more effective therapeutics, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
The kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR), has long been a target for the development of potent analgesics. Unlike mu-opioid receptor (MOR) agonists, KOR agonists do not typically induce euphoria or respiratory depression, making them an attractive alternative to traditional opioids. However, the clinical utility of first-generation KOR agonists has been significantly hampered by dose-limiting side effects, including dysphoria, sedation, and hallucinations.[1][2] The quest for a better therapeutic window has led to the development of second-generation agonists, which are designed to selectively activate specific intracellular signaling pathways, a concept known as biased agonism.[3][4]
The Paradigm Shift: From Broad Activation to Biased Signaling
First-generation KOR agonists, such as the prototypical arylacetamide U-50,488 and the naturally occurring Salvinorin A, are considered "unbiased" or "balanced" agonists.[5] Upon binding to the KOR, they activate both the G protein-mediated signaling pathway and the β-arrestin pathway. The G protein pathway is primarily associated with the desired therapeutic effects of analgesia and anti-pruritus.[6][7] Conversely, the recruitment of β-arrestin is linked to the undesirable side effects of dysphoria and sedation.[4][8]
Second-generation KOR agonists represent a paradigm shift in drug design. These compounds are "biased agonists," engineered to preferentially activate the G protein signaling cascade while minimizing the recruitment of β-arrestin.[4][6] This functional selectivity aims to dissociate the therapeutic benefits from the adverse effects. Nalfurafine, the first clinically approved KOR agonist for the treatment of uremic pruritus in Japan, and the more recently developed difelikefalin (B1670546) (CR845), are prominent examples of this class.[5][9] Preclinical studies with biased agonists like triazole 1.1 have shown promising results, retaining antinociceptive and antipruritic efficacy without inducing sedation or dysphoria.[4]
Quantitative Comparison of KOR Agonists
The following tables summarize the in vitro pharmacological properties of representative first and second-generation KOR agonists. These data, compiled from various studies, provide a quantitative basis for comparing their binding affinity, potency, and efficacy at the kappa opioid receptor.
Table 1: Binding Affinity (Ki) of KOR Agonists
| Ligand | Type | KOR Ki (nM) | Selectivity Profile |
| U-50,488 | First-Generation (Agonist) | ~1.2 | Highly selective for KOR over MOR (>30-fold) |
| Salvinorin A | First-Generation (Agonist) | ~2.66 | Potent and selective KOR agonist |
| Nalfurafine | Second-Generation (Agonist) | ~0.1-0.5 | Atypical KOR agonist with a favorable side-effect profile |
| Difelikefalin (CR845) | Second-Generation (Agonist) | - | Peripherally restricted KOR agonist |
| Triazole 1.1 | Second-Generation (Agonist) | - | G protein-biased agonist |
Note: Ki values can vary between studies depending on the experimental conditions.[5]
Table 2: In Vitro Signaling Properties of KOR Agonists
| Ligand | G Protein Activation (EC50, nM) | G Protein Efficacy (Emax, %) | β-arrestin2 Recruitment (EC50, nM) | β-arrestin2 Efficacy (Emax, %) | Bias Factor (vs. U-50,488) |
| U-50,488 | ~10-50 | 100 (Reference) | ~100-500 | 100 (Reference) | 1 (Unbiased) |
| Salvinorin A | ~1-10 | ~100 | ~50-200 | ~80-100 | ~1-5 (Slight G protein bias) |
| Nalfurafine | <0.1 | ~100 | >1000 | <50 | >100 (Strong G protein bias) |
| Triazole 1.1 | ~1-10 | ~100 | >1000 | <20 | >100 (Strong G protein bias) |
Note: The exact values for EC50, Emax, and Bias Factor can vary depending on the specific cell line, assay conditions, and data analysis methods used.[6]
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for evaluating KOR agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scholarly Article or Book Chapter | Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria | ID: p8418t41c | Carolina Digital Repository [cdr.lib.unc.edu]
- 9. Anti-inflammatory and renoprotective effects of difelikefalin, a kappa opioid receptor agonist, in a rat model of renal ischemia–reperfusion-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anxiogenic Effects of (+)-U-50488 Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (+)-U-50488 hydrochloride, a selective kappa-opioid receptor (KOR) agonist, and its role in inducing anxiety-like behaviors in preclinical animal models. The activation of the KOR system is heavily implicated in aversion, dysphoria, and the negative affective states associated with stress, making KOR agonists like (+)-U-50488 valuable tools for studying the neurobiology of anxiety and depression.[1][2] This document synthesizes experimental data, details common research protocols, and compares the compound's effects with relevant alternatives.
Mechanism of Action: KOR-Mediated Anxiety
The anxiogenic effects of (+)-U-50488 are primarily driven by its agonism at kappa-opioid receptors, which are G-protein coupled receptors. In brain regions critical for emotional regulation, such as the amygdala and nucleus accumbens, KOR activation by agonists like U-50488 or the endogenous ligand dynorphin (B1627789) leads to a cascade of intracellular events.[1][3] A key mechanism involves the inhibition of neurotransmitter release, particularly glutamate, in pathways that are thought to signal safety or reward.[4][5] By suppressing these anxiety-reducing pathways, KOR activation results in a net anxiogenic effect.[4][5] This signaling is also associated with the phosphorylation of p38 MAPK and ERK1/2, which contributes to the aversive and dysphoric properties of KOR agonists.[1]
Quantitative Data from Animal Models
The anxiogenic properties of (+)-U-50488 are typically evaluated using a battery of behavioral tests. Below is a summary of data from key experiments. It is important to note that some studies, particularly with low doses, have reported contradictory anxiolytic-like effects, suggesting a complex dose-response relationship.[6]
Table 1: Open Field Test (OFT)
The OFT assesses anxiety-like behavior by measuring the conflict between exploring a novel environment and avoiding the brightly lit, open center area. Anxiogenic compounds typically reduce the time spent in and entries into the center.
| Treatment (Dose, mg/kg) | Animal Model | Distance Traveled (cm) | Entries into Center | Time in Center (%) | Citation |
| Vehicle | Mice | ~1800 | ~25 | ~6.5% | [7] |
| (+)-U-50488 (5.0) | Mice | ↓ ~1300 | ↓ ~15 | ↓ ~3.0% | [7] |
| (+)-U-50488 (10.0) | Mice | ↓ ~800 | ↓ ~10 | ↓ ~2.0% | [7] |
Note: Values are approximated from graphical data for illustrative purposes. "↓" indicates a statistically significant decrease compared to vehicle.
Table 2: Light-Dark Box Test
This test relies on the innate aversion of rodents to brightly illuminated areas. Anxiogenic effects are inferred from increased time spent in the dark compartment and fewer transitions between compartments.
| Treatment (Dose) | Animal Model | Injection Site | Time in Light Chamber | Entries into Light Chamber | Citation |
| Saline Vehicle | Rats | Caudal NAc Shell | No significant change | ~12 | [8] |
| (+)-U-50488 (High Dose) | Rats | Caudal NAc Shell | No significant change | ↓ ~6 | [8] |
Note: The study cited found a significant effect on entries but not on total time spent in the light chamber when injected into the caudal nucleus accumbens (NAc) shell. "↓" indicates a statistically significant decrease.
Table 3: Elevated Plus Maze (EPM)
The EPM is a widely used model for anxiety. Anxiogenic compounds decrease the proportion of time spent and entries made into the open, elevated arms of the maze. While the primary topic is the anxiogenic effect, it is noteworthy that some studies report dose-dependent anxiolytic-like effects with KOR agonists in this paradigm.
| Treatment (Dose, µg/kg, IP) | Animal Model | Open Arm Time (%) | Open Arm Entries (%) | Citation |
| Vehicle | Rats | ~15% | ~20% | [6] |
| (+)-U-50488H (10-1000) | Rats | ↑ to ~30-40% | ↑ to ~35-45% | [6] |
Note: The data presented from this specific study demonstrate an anxiolytic-like effect, where (+)-U-50488H increased open arm exploration.[6] This highlights the complexity of KOR pharmacology, as other studies using different paradigms or measuring aversion confirm its anxiogenic/dysphoric properties.[2][9] Researchers should be aware of this potential for biphasic or context-dependent effects.
Comparison with Alternative KOR Agonists
(+)-U-50488 is often compared to other reputed KOR agonists. While all activate the same primary receptor, differences in selectivity, potency, and biased agonism can lead to varied behavioral profiles.
| Compound | Receptor Selectivity | Typical Anxiogenic/Aversive Effect | Key Characteristics | Citation |
| (+)-U-50488 | Selective KOR Agonist | Yes (produces aversion and anxiety-like behavior) | Widely used standard; some reports of low-dose anxiolytic-like effects. | [2][10] |
| U-69,593 | Highly Selective KOR Agonist | Similar to U-50488 | A derivative of U-50488, also shown to produce anxiolytic-like effects at low doses. | [6] |
| Bremazocine | KOR > µ, δ Agonist | Yes | Less selective than U-50488, with some mu-antagonist activity. | [11] |
| Ethylketocyclazocine (EKC) | KOR > µ, δ Agonist | Yes | One of the earlier, less selective KOR agonists. | [10] |
| Salvinorin A | Highly Potent KOR Agonist | Yes (produces profound dysphoria/hallucinations) | A naturally occurring, potent KOR agonist; not a classic opioid structure. |
Experimental Protocols & Workflow
Standardized protocols are crucial for reproducibility in behavioral neuroscience.
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze raised above the floor (e.g., 50-70 cm), typically for rats or mice. It consists of two opposing open arms and two opposing closed arms (with high walls).[12][13]
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes before the trial.
-
Administer (+)-U-50488 or vehicle via the desired route (e.g., intraperitoneally, IP) and allow for a pretreatment period (typically 15-30 minutes).
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a fixed period (usually 5 minutes). The session is recorded by an overhead camera.
-
-
Data Analysis: Key parameters include the number of entries into and the time spent in the open and closed arms. An anxiogenic effect is indicated by a significant decrease in the percentage of time spent in the open arms (Time Open / (Time Open + Time Closed) * 100) and the percentage of open arm entries.[14] Total arm entries can be used as a measure of general locomotor activity.[14]
Open Field Test (OFT) Protocol
-
Apparatus: A square arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Following acclimatization and drug administration, place the animal in the center or a corner of the open field arena.
-
Allow the animal to explore freely for a set duration (e.g., 5-10 minutes), while recording its movement.
-
-
Data Analysis: Anxiogenic effects are measured by a reduction in time spent in the center zone, fewer entries into the center zone, and increased thigmotaxis (remaining close to the walls). Total distance traveled is a measure of overall locomotion to rule out sedative effects.[7]
Light-Dark Box (LDB) Protocol
-
Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by a small opening.[15][16]
-
Procedure:
-
After acclimatization and dosing, place the animal in the center of the illuminated compartment, facing away from the opening.
-
Allow the animal to explore both compartments for a fixed period (e.g., 5-10 minutes).
-
-
Data Analysis: Anxiogenic activity is confirmed by a decrease in the time spent in the light compartment, a lower number of transitions between the two compartments, and a longer latency to first enter the dark compartment.[15][16]
Conclusion
The body of evidence from preclinical research confirms that acute administration of the selective KOR agonist this compound can produce significant anxiogenic and aversive effects in animal models. These effects are demonstrated by behavioral changes in established paradigms such as the open field and light-dark box tests, where the compound reduces exploratory behavior in threatening areas.
However, the behavioral pharmacology of (+)-U-50488 is complex. Researchers must consider that the observed effects can be highly dependent on the dose, the specific behavioral assay employed, and the animal's species and strain. The paradoxical anxiolytic-like findings in some elevated plus maze studies underscore the need for a multi-paradigm approach to fully characterize the psychoactive properties of KOR-targeted compounds.[6] Despite these complexities, (+)-U-50488 remains an indispensable pharmacological tool for investigating the role of the kappa-opioid system in stress, anxiety, and mood disorders.
References
- 1. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]
- 2. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. UNC researchers uncover how kappa opioid receptors drive anxiety | EurekAlert! [eurekalert.org]
- 6. Kappa opioid agonists produce anxiolytic-like behavior on the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Aversive properties of the kappa opioid agonist U50,488 in the week-old rat pup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral effects of a novel kappa opioid analgesic, U-50488, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Frontiers | Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay [frontiersin.org]
- 14. biorxiv.org [biorxiv.org]
- 15. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
Independent Replication of Published Data on (+)-U-50488 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (+)-U-50488 hydrochloride's performance with its more active enantiomer, (-)-U-50488 hydrochloride, and the racemic mixture, (±)-U-50488. The information is based on independently replicated and published data, offering a resource for researchers investigating kappa-opioid receptor (KOR) pharmacology.
(+)-U-50488 is the less active enantiomer of the selective kappa-opioid receptor agonist, (±)-U-50488.[1][2] While the racemic mixture and the (-)-enantiomer have been more extensively studied, understanding the pharmacological profile of the (+)-enantiomer is crucial for a complete structure-activity relationship and for interpreting studies that may have used the racemate.
Quantitative Data Comparison
The following tables summarize the in vitro binding affinities of the enantiomers of U-50488 for the kappa-opioid receptor. This data is crucial for understanding the stereoselectivity of the compound's interaction with its target.
Table 1: Comparison of Binding Affinity of U-50488 Enantiomers at the Kappa-Opioid Receptor
| Compound | Apparent Dissociation Constant (Kd) (nM) | Reference |
| (+)-(1R,2R)-U-50488 | 299 | [3] |
| (-)-(1S,2S)-U-50488 | 0.89 | [3] |
Note: A lower Kd value indicates a higher binding affinity.
Experimental Protocols
The data presented in this guide is typically generated using standardized in vitro pharmacological assays. Below are detailed methodologies for two key experiments used to characterize kappa-opioid receptor agonists.
1. Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the binding affinity of this compound for the kappa-opioid receptor.
-
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the kappa-opioid receptor (e.g., CHO-hKOR cells) or from guinea pig brain tissue.[3]
-
Radioligand: A high-affinity kappa-opioid receptor radioligand, such as [³H]U-69,593.[3]
-
Test Compound: this compound.
-
Assay Buffer: Typically, a Tris-HCl based buffer at physiological pH.
-
Filtration Apparatus: To separate bound from unbound radioligand.
-
Scintillation Counter: To measure radioactivity.
-
-
Procedure:
-
Membrane Preparation: Homogenize the cell pellets or brain tissue in a cold buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a series of tubes, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. Include control tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competing ligand).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration at which 50% of the radioligand is displaced (IC50) is determined. The dissociation constant (Kd) or inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying the agonist-induced binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the receptor. This provides a measure of the compound's efficacy and potency.
-
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at the kappa-opioid receptor.
-
Materials:
-
Receptor Source: Cell membranes from cells stably expressing the kappa-opioid receptor.
-
[³⁵S]GTPγS: Radiolabeled guanosine (B1672433) triphosphate analog.
-
GDP: Guanosine diphosphate, to ensure G proteins are in their inactive state at the start of the assay.
-
Test Compound: this compound.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.
-
Filtration Apparatus and Scintillation Counter.
-
-
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a series of tubes, combine the cell membranes, GDP, and varying concentrations of the test compound.
-
Incubation: Pre-incubate the mixture at a specific temperature (e.g., 30°C).
-
Initiation of Reaction: Add [³⁵S]GTPγS to start the reaction.
-
Incubation: Incubate for a set time (e.g., 60 minutes) to allow for G protein activation and [³⁵S]GTPγS binding.
-
Filtration, Washing, and Counting: As described for the radioligand binding assay.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration. The concentration that produces 50% of the maximal response (EC50) and the maximum response (Emax) relative to a standard full agonist are determined.
-
Visualizations
Kappa-Opioid Receptor Signaling Pathway
Caption: Canonical signaling pathway of the kappa-opioid receptor (KOR).
Experimental Workflow for KOR Agonist Characterization
References
- 1. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+/-)-U-50488 hydrochloride | κ Opioid Receptors | Tocris Bioscience [tocris.com]
- 3. Pharmacological activities of optically pure enantiomers of the kappa opioid agonist, U50,488, and its cis diastereomer: evidence for three kappa receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-U-50488 and Biased KOR Agonists in Preclinical Pain Models
For researchers and drug development professionals, the quest for potent analgesics with minimal side effects is a paramount challenge. Kappa Opioid Receptor (KOR) agonists have long shown promise for pain relief, offering a potential alternative to traditional mu-opioid receptor agonists with a lower risk of addiction and respiratory depression.[1][2] However, the clinical development of early KOR agonists, such as (+)-U-50488 hydrochloride, has been hampered by adverse effects like sedation, dysphoria, and aversion.[1][2] The advent of biased KOR agonists, designed to selectively activate G-protein signaling pathways over β-arrestin pathways, has reinvigorated the field, offering the potential to separate therapeutic analgesic effects from undesirable side effects.[2][3][4]
This guide provides an objective comparison of the prototypical KOR agonist this compound against newer, biased KOR agonists, with a focus on their performance in preclinical pain models. We will delve into their signaling mechanisms, analgesic efficacy, and side effect profiles, supported by experimental data and detailed methodologies.
Signaling Pathways: G-Protein vs. β-Arrestin
The prevailing hypothesis in the development of biased KOR agonists is that the activation of G-protein signaling mediates the desired analgesic effects, while the recruitment of β-arrestin is associated with the negative side effects.[2][4][5] (+)-U-50488 is considered a relatively unbiased or slightly G-protein biased agonist, activating both pathways.[1] In contrast, biased agonists like nalfurafine (B1239173) and triazole 1.1 are designed to preferentially engage the G-protein pathway.[2][6]
References
- 1. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects | MDPI [mdpi.com]
- 2. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Assessing the Abuse Potential of (+)-U-50488 Hydrochloride Compared to Mu-Opioids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the abuse potential of the selective kappa-opioid receptor (KOR) agonist, (+)-U-50488 hydrochloride, and classical mu-opioid receptor (MOR) agonists. The information presented herein is intended to inform preclinical assessment and drug development efforts by highlighting the key differences in receptor binding, signaling pathways, and behavioral effects that contribute to their distinct abuse liability profiles.
Executive Summary
Opioid analgesics acting primarily at the mu-opioid receptor (MOR) are the cornerstone of pain management but carry a significant risk of abuse, addiction, and overdose.[1][2] In the search for safer alternatives, kappa-opioid receptor (KOR) agonists like (+)-U-50488 have been investigated.[3][4] Preclinical evidence strongly suggests that (+)-U-50488 has a substantially lower abuse potential than MOR agonists. Unlike MOR agonists that produce euphoria and reinforce drug-seeking behavior, KOR activation by (+)-U-50488 is often associated with aversion, dysphoria, and a lack of reinforcing effects.[3][5] This guide synthesizes key experimental data to elucidate the pharmacological basis for these differences.
Receptor Binding Affinity and Selectivity
The initial interaction of a drug with its receptor is a critical determinant of its pharmacological profile. The binding affinity (Ki) represents the concentration of a drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The ratio of binding affinities for different receptors indicates the drug's selectivity.
As shown in Table 1, (+)-U-50488 demonstrates high affinity and selectivity for the kappa-opioid receptor (KOR) with significantly lower affinity for the mu-opioid receptor (MOR).[6][7] In contrast, classical opioids such as morphine and fentanyl exhibit high affinity for the MOR.[2] This difference in receptor selectivity is the primary driver of their distinct pharmacological effects and abuse potentials.
| Compound | Receptor | Ki (nM) | Selectivity (MOR Ki / KOR Ki) |
| (+)-U-50488 | Kappa (κ) | 12 - 114[6][7] | >50[6] |
| Mu (μ) | 6100[6] | ||
| Morphine | Mu (μ) | 1.2 | |
| Kappa (κ) | ~15[6] | 0.08[6] | |
| Hydrocodone | Mu (μ) | 19.8[8] | |
| Hydromorphone | Mu (μ) | 0.6[8] | |
| Fentanyl | Mu (μ) | 0.007 - 214 | |
| Carfentanil | Mu (μ) | Sub-nanomolar[9] | |
| Sufentanil | Mu (μ) | 0.138[2] | |
| Codeine | Mu (μ) | >100[2] |
Table 1: Receptor Binding Affinities (Ki) of (+)-U-50488 and Representative Mu-Opioids.
Signaling Pathways
Both MORs and KORs are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o.[1][10][11] Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, activation of inwardly rectifying potassium channels (GIRKs), and inhibition of voltage-gated calcium channels.[1][10] These actions generally lead to a decrease in neuronal excitability.
However, emerging evidence suggests that the downstream signaling pathways, particularly the role of β-arrestin, may differ and contribute to the distinct behavioral effects of MOR and KOR agonists. For MORs, the G-protein pathway is thought to mediate analgesia, while the β-arrestin pathway has been linked to adverse effects like respiratory depression and tolerance.[12][13] For KORs, G-protein signaling is associated with analgesia and anti-pruritic effects, whereas β-arrestin-2 signaling is implicated in the dysphoric and aversive effects.[4][14]
Figure 1: Simplified G-Protein Signaling Pathways for MOR and KOR.
Figure 2: Simplified β-Arrestin Signaling Pathways for MOR and KOR.
Behavioral Pharmacology: Assessing Abuse Potential
The abuse potential of a compound is evaluated in preclinical models that measure its rewarding, reinforcing, and subjective effects. The most common assays are Conditioned Place Preference (CPP), Intravenous Self-Administration (IVSA), and Drug Discrimination.
Conditioned Place Preference (CPP)
CPP is a Pavlovian conditioning paradigm used to measure the rewarding or aversive properties of a drug.[15][16] Animals learn to associate a specific environment with the effects of the drug. A preference for the drug-paired environment indicates rewarding effects, while avoidance suggests aversive effects.
Mu-opioid agonists like morphine consistently produce a robust CPP, indicating their rewarding properties.[15][17] In contrast, (+)-U-50488 and other KOR agonists typically induce conditioned place aversion (CPA), reflecting their aversive or dysphoric effects.[5]
| Compound | Behavioral Effect in CPP | Implication for Abuse Potential |
| (+)-U-50488 | Conditioned Place Aversion (CPA)[5] | Low |
| Mu-Opioid Agonists | Conditioned Place Preference (CPP)[15][17] | High |
Table 2: Comparison of (+)-U-50488 and Mu-Opioids in the Conditioned Place Preference Assay.
Intravenous Self-Administration (IVSA)
IVSA is an operant conditioning model considered the "gold standard" for assessing the reinforcing effects of a drug, which is a key component of its abuse liability.[18] Animals are trained to perform a specific action (e.g., lever press) to receive an intravenous infusion of the drug.
Mu-opioid agonists are readily self-administered by laboratory animals, demonstrating their powerful reinforcing properties.[19] Conversely, (+)-U-50488 is generally not self-administered and can even decrease the self-administration of other drugs of abuse like cocaine.[3]
| Compound | Self-Administration Behavior | Implication for Abuse Potential |
| (+)-U-50488 | Not self-administered[3] | Low |
| Mu-Opioid Agonists | Readily self-administered[19] | High |
Table 3: Comparison of (+)-U-50488 and Mu-Opioids in the Intravenous Self-Administration Assay.
Drug Discrimination
Drug discrimination assays assess the interoceptive (subjective) effects of a drug.[20] Animals are trained to recognize the internal state produced by a specific drug and respond on a designated lever to receive a reward.
Animals trained to discriminate mu-opioids from saline will generalize their response to other mu-opioids, indicating similar subjective effects.[20] (+)-U-50488 does not generalize to the morphine cue, and monkeys trained to discriminate the KOR agonist ethylketocyclazocine (EKC) from saline show complete generalization to (+)-U-50488 but not to morphine.[6] This indicates that the subjective effects of (+)-U-50488 are distinct from those of mu-opioids.
| Compound | Generalization in Morphine-Trained Animals | Implication for Subjective Effects |
| (+)-U-50488 | Does not generalize to morphine[6] | Different from mu-opioids |
| Other Mu-Opioids | Generalize to morphine[20] | Similar to morphine |
Table 4: Comparison of (+)-U-50488 and Mu-Opioids in the Drug Discrimination Assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may be adapted based on specific research questions and laboratory conditions.
Receptor Binding Assay
Figure 3: Workflow for a Competitive Radioligand Binding Assay.
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Rat or mouse brain tissue (or cells expressing the receptor of interest)
-
Radioligand specific for the receptor (e.g., [3H]DAMGO for MOR, [3H]ethylketocyclazocine (EKC) for KOR)
-
Test compound ((+)-U-50488 or a mu-opioid)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in a suitable buffer and centrifuge to isolate the cell membrane fraction containing the opioid receptors.
-
Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at a specific temperature).
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Conditioned Place Preference (CPP) Protocol
Figure 4: Workflow for a Conditioned Place Preference (CPP) Experiment.
Objective: To assess the rewarding or aversive properties of a drug.[15][16]
Apparatus: A two- or three-compartment chamber where the compartments have distinct visual and tactile cues.
Procedure:
-
Habituation: Allow the animals to freely explore the entire apparatus for a set period (e.g., 15-30 minutes) for one or more days to reduce novelty-induced effects.[17]
-
Pre-Test (Baseline Preference): On the day following habituation, place the animal in the apparatus and record the time spent in each compartment for a set duration (e.g., 15 minutes) to determine any initial preference.
-
Conditioning: This phase typically lasts for several days (e.g., 6-8 days). On alternating days, animals receive an injection of the test drug (e.g., morphine or (+)-U-50488) and are confined to one of the compartments (the initially non-preferred one in a biased design). On the other days, they receive a vehicle injection and are confined to the other compartment.
-
Post-Test (Preference Test): After the conditioning phase, the animals are placed back in the apparatus in a drug-free state and allowed to freely explore all compartments. The time spent in each compartment is recorded.
-
Data Analysis: A CPP is demonstrated if the animals spend significantly more time in the drug-paired compartment during the post-test compared to the pre-test. A CPA is indicated by a significant decrease in time spent in the drug-paired compartment.
Intravenous Self-Administration (IVSA) Protocol
Figure 5: Workflow for an Intravenous Self-Administration (IVSA) Experiment.
Objective: To determine if a drug has reinforcing effects.
Apparatus: An operant conditioning chamber equipped with two levers, a drug infusion pump, and a swivel system to allow the animal to move freely while connected to the infusion line.
Procedure:
-
Surgery: Animals are surgically implanted with an intravenous catheter, typically in the jugular vein.
-
Recovery: A recovery period of several days is allowed post-surgery.
-
Acquisition: Animals are placed in the operant chamber and learn to press a lever to receive infusions of the test drug. This can be facilitated by initial training with a known reinforcer like cocaine or by food restriction and training for food pellets.
-
Maintenance: Once self-administration is stable, the reinforcing effects of the drug can be further characterized using different schedules of reinforcement.
-
Fixed-Ratio (FR) Schedule: The animal receives one infusion for a fixed number of lever presses.
-
Progressive-Ratio (PR) Schedule: The number of lever presses required for each subsequent infusion increases. The "breakpoint" (the highest ratio completed) serves as a measure of the drug's reinforcing efficacy.
-
-
Data Analysis: The primary dependent variable is the number of infusions earned per session. A significantly higher number of infusions on the active lever compared to an inactive lever indicates that the drug is a reinforcer.
Conclusion
The data overwhelmingly indicate that this compound possesses a significantly lower abuse potential compared to mu-opioid agonists. This is evidenced by its selective affinity for the KOR, its induction of aversive rather than rewarding effects in the CPP paradigm, and its lack of reinforcing properties in self-administration studies. The distinct signaling and subjective effects of (+)-U-50488 underscore the potential of targeting the kappa-opioid system for the development of non-addictive analgesics. However, the dysphoric and psychotomimetic effects associated with KOR activation remain a significant hurdle for their clinical development.[3] Future research may focus on developing biased KOR agonists that retain the therapeutic benefits while minimizing the aversive side effects.
References
- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
- 4. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects [mdpi.com]
- 6. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 15. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 16. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Opiate Self-Administration | Springer Nature Experiments [experiments.springernature.com]
- 19. The role of human drug self-administration procedures in the development of medications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antinociceptive and Discriminative Stimulus Effects of Six Novel Psychoactive Opioid Substances in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Meta-Analysis of (+)-U-50488 Hydrochloride and its Alternatives for Kappa-Opioid Receptor Modulation
For researchers and drug development professionals, this guide provides a comprehensive comparison of the preclinical profiles of the selective kappa-opioid receptor (KOR) agonist, (+)-U-50488 hydrochloride, and its key alternatives: nalfurafine, asimadoline, and difelikefalin (B1670546). This meta-analysis synthesizes quantitative data on receptor binding, in vivo efficacy, and adverse effects to facilitate informed decisions in drug discovery and development.
This compound has been a cornerstone research tool for investigating the therapeutic potential and physiological roles of KOR activation. However, its development for clinical use has been hampered by centrally-mediated side effects, including sedation and dysphoria. This has spurred the development of alternative KOR agonists with potentially improved therapeutic windows. This guide offers a side-by-side preclinical comparison to highlight the distinct pharmacological profiles of these compounds.
Comparative Efficacy and Potency
The analgesic and anti-pruritic effects of these KOR agonists have been evaluated in various preclinical models. The following tables summarize key quantitative data, including receptor binding affinity (Ki), and the effective dose to produce a 50% maximal response (ED50) in common assays.
| Compound | Receptor Binding Affinity (Ki) at KOR (nM) | Species | Reference |
| This compound | 2.2 | N/A | [1] |
| Nalfurafine | 0.075 | N/A | [2][3] |
| Asimadoline | 1.2 (human recombinant), 5.6 (guinea pig) | Human, Guinea Pig | [4] |
| Difelikefalin | N/A | N/A |
| Compound | Analgesic Efficacy (ED50) | Assay | Species | Reference |
| This compound | 5.82 mg/kg | Tail-flick (52°C) | Mouse | [5] |
| 7.6 mg/kg | Tail-withdrawal | Mouse | [6] | |
| Nalfurafine | 0.048 mg/kg | Tail-flick (52°C) | Mouse | [5] |
| Asimadoline | N/A | Visceral Pain Models | Rat/Human | [7][8] |
| Difelikefalin | 0.025 mg/kg (IV) | Acetic acid-induced writhing | Mouse | [9] |
| Compound | Anti-pruritic Efficacy (ED50) | Assay | Species | Reference |
| This compound | 1.3 mg/kg | Compound 48/80-induced scratching | Mouse | [5] |
| Nalfurafine | 0.0066 mg/kg | Compound 48/80-induced scratching | Mouse | [5] |
| 19.6 µg/kg (p.o.) | Substance P-induced scratching | Mouse | [10] | |
| 7.3 µg/kg (p.o.) | Histamine-induced scratching | Mouse | [10] | |
| Asimadoline | N/A | N/A | N/A | |
| Difelikefalin | 0.063 mg/kg (IV) | C48/80 induced pruritus | Mouse | [9] |
Profile of Adverse Effects
A critical aspect of KOR agonist development is mitigating centrally-mediated side effects. The conditioned place aversion (CPA) assay is a common preclinical model to assess the aversive or dysphoric potential of a compound.
| Compound | Conditioned Place Aversion (CPA) | Doses Tested | Species | Reference |
| This compound | Induces significant CPA | 2 - 10 mg/kg | Mouse/Rat | [5][11][12] |
| Nalfurafine | Induces CPA at analgesic doses (e.g., 0.06 mg/kg), but not at sub-threshold analgesic doses (0.015 mg/kg) | 0.015 - 0.06 mg/kg | Mouse | [4][5] |
| Asimadoline | Low potential due to peripheral restriction | N/A | N/A | [7] |
| Difelikefalin | Low potential due to peripheral restriction | N/A | N/A |
Signaling Pathways and Experimental Workflows
The differential effects of these KOR agonists can be partially attributed to their biased signaling properties, where they preferentially activate either G-protein-mediated signaling (associated with therapeutic effects) or β-arrestin-mediated signaling (linked to adverse effects).
Caption: Simplified KOR signaling, highlighting G-protein vs. β-arrestin pathways.
The preclinical evaluation of these compounds typically follows a standardized workflow to assess their therapeutic potential and liability.
Caption: A typical preclinical workflow for comparing novel KOR agonists.
Detailed Experimental Protocols
Tail-Flick Test
Objective: To assess the analgesic properties of a compound against a thermal pain stimulus.
Methodology:
-
Animal Acclimatization: Mice or rats are habituated to the testing room and handling for at least 30 minutes before the experiment.
-
Baseline Latency: The animal is gently restrained, and its tail is positioned over a radiant heat source. The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered via the desired route (e.g., intraperitoneally, subcutaneously).
-
Post-treatment Latency: At predetermined time points after administration, the tail-flick latency is measured again.
-
Data Analysis: The percentage of maximum possible effect (%MPE) is calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 is then determined from the dose-response curve.
Acetic Acid-Induced Writhing Test
Objective: To evaluate the efficacy of a compound in a model of visceral inflammatory pain.
Methodology:
-
Animal Acclimatization and Grouping: Mice are acclimatized to the laboratory environment and randomly assigned to treatment groups.
-
Compound Administration: The test compound or vehicle is administered, typically 30-60 minutes before the induction of writhing.
-
Induction of Writhing: A dilute solution of acetic acid (e.g., 0.6-1.0%) is injected intraperitoneally to induce a characteristic stretching and writhing behavior.
-
Observation: Immediately after the acetic acid injection, each animal is placed in an individual observation chamber, and the number of writhes is counted for a specific period (e.g., 15-30 minutes).
-
Data Analysis: The total number of writhes for each animal is recorded. The percentage of inhibition of writhing for each treatment group is calculated relative to the vehicle control group. The ED50 is determined from the dose-response data.
Conditioned Place Aversion (CPA) Test
Objective: To assess the aversive (dysphoric) properties of a compound.
Methodology:
-
Apparatus: A two- or three-compartment apparatus with distinct visual and tactile cues in each compartment.
-
Pre-conditioning Phase (Habituation): On the first day, animals are allowed to freely explore all compartments of the apparatus, and the time spent in each compartment is recorded to establish any baseline preference.
-
Conditioning Phase: This phase typically lasts for several days. On drug-pairing days, animals are administered the test compound and immediately confined to one of the compartments for a set duration (e.g., 30 minutes). On alternate days (vehicle-pairing days), animals receive a vehicle injection and are confined to the opposite compartment. The pairing of the drug with a specific compartment is counterbalanced across animals.
-
Test Phase: On the final day, the animals are placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded.
-
Data Analysis: A significant decrease in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place aversion.
Conclusion
This meta-analysis highlights the distinct preclinical profiles of this compound and its alternatives. While (+)-U-50488 remains a valuable research tool, its balanced or slightly β-arrestin-biased signaling profile is associated with significant aversive effects in preclinical models. Nalfurafine, a G-protein biased agonist, demonstrates a better, though not perfect, separation between its therapeutic effects and aversive properties. Asimadoline and difelikefalin, with their peripheral restriction, offer a promising strategy to mitigate centrally-mediated side effects, with difelikefalin also exhibiting a G-protein biased signaling profile. This comparative guide provides a foundation for researchers to select the most appropriate KOR agonist for their specific research questions and to guide the development of next-generation KOR-targeted therapeutics with improved safety and efficacy profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and renoprotective effects of difelikefalin, a kappa opioid receptor agonist, in a rat model of renal ischemia-reperfusion-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Agonist-Promoted Phosphorylation and Internalization of the Kappa Opioid Receptor in Mouse Brains: Lack of Connection With Conditioned Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. β-arrestins and heterotrimeric G-proteins: collaborators and competitors in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular mechanism of biased signaling at the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and Tolerability of Difelikefalin for the Treatment of Moderate to Severe Pruritus in Hemodialysis Patients: Pooled Analysis From the Phase 3 Clinical Trial Program - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of (+)-U-50488 and other non-opioid analgesics.
A Head-to-Head Comparison of (+)-U-50488 and Non-Opioid Analgesics
In the landscape of pain management, the quest for potent analgesics with minimal side effects is a paramount objective for researchers and drug development professionals. This guide provides a detailed, data-driven comparison of the kappa-opioid receptor (KOR) agonist, (+)-U-50488, with established non-opioid analgesics, primarily Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and selective COX-2 inhibitors.
Introduction to (+)-U-50488
(+)-U-50488 is a highly selective agonist for the kappa-opioid receptor.[1][2][3] Its analgesic properties are primarily mediated through the activation of these receptors.[2] Notably, research also points to a non-opioid component in its mechanism of action, which may involve the direct blocking of calcium channels.[4][5][6] Unlike traditional mu-opioid agonists, KOR agonists like (+)-U-50488 are associated with a lower risk of addiction, respiratory depression, and gastrointestinal side effects.[7] However, their clinical development has been hampered by potential adverse effects such as sedation, anxiety, and dysphoria.[7]
Overview of Non-Opioid Analgesics
Non-opioid analgesics are a broad class of drugs that include NSAIDs and COX-2 inhibitors.[8][9] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—lipid compounds that mediate pain, inflammation, and fever.[10][11][12]
There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function.[13][14]
-
COX-2: This isoform is induced during inflammation and is the primary target for the anti-inflammatory and analgesic effects of NSAIDs.[13]
Traditional NSAIDs, such as ibuprofen (B1674241) and naproxen, are non-selective and inhibit both COX-1 and COX-2.[12] This non-selectivity is responsible for their common gastrointestinal side effects.[10][12] In contrast, COX-2 inhibitors, like celecoxib, selectively target the COX-2 enzyme, thereby reducing the risk of gastrointestinal complications.[14][15]
Comparative Data
The following table summarizes the key mechanistic and pharmacological differences between (+)-U-50488 and representative non-opioid analgesics.
| Feature | (+)-U-50488 | Non-Selective NSAIDs (e.g., Ibuprofen) | COX-2 Inhibitors (e.g., Celecoxib) |
| Primary Mechanism | Selective kappa-opioid receptor agonist[1][2][3] | Non-selective inhibition of COX-1 and COX-2 enzymes[10][12] | Selective inhibition of the COX-2 enzyme[14][15] |
| Secondary Mechanism | Potential direct calcium channel blockade[4][5][6] | Inhibition of the lipoxygenase pathway (some NSAIDs)[16] | - |
| Analgesic Efficacy | Potent in various animal models of pain[2] | Effective for mild to moderate pain[10] | Effective for mild to moderate pain[14] |
| Anti-inflammatory | Less pronounced than NSAIDs | Potent anti-inflammatory effects | Potent anti-inflammatory effects |
| Common Side Effects | Sedation, dysphoria, anxiety[7] | Gastric ulcers, bleeding, renal dysfunction[10][12] | Increased risk of cardiovascular events[17] |
| Addiction Potential | Low[7] | None | None |
| Respiratory Depression | Low risk[7] | None | None |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental evaluations discussed, the following diagrams are provided.
Caption: Signaling pathways for (+)-U-50488 and NSAIDs/COX-2 inhibitors.
Caption: Generalized workflow for preclinical analgesic efficacy testing.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to evaluate analgesics.
Hot-Plate Test
-
Objective: To assess the central analgesic activity of a compound by measuring the latency of a thermal pain response.
-
Apparatus: A heated metal plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Animals (typically mice or rats) are individually placed on the hot plate.
-
The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Animals are tested at baseline and at various time points after drug administration (e.g., 30, 60, 90 minutes).
-
The percentage of Maximal Possible Effect (% MPE) is calculated.
-
Acetic Acid-Induced Writhing Test
-
Objective: To evaluate peripheral analgesic activity by quantifying the reduction of visceral pain behavior.
-
Procedure:
-
Animals (typically mice) are pre-treated with the test compound or vehicle.
-
After a set period (e.g., 30 minutes), a dilute solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally.
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen and hind limbs) is counted for a defined period (e.g., 20 minutes).
-
The percentage of inhibition of writhing compared to the vehicle-treated group is calculated.
-
Carrageenan-Induced Paw Edema
-
Objective: To assess the anti-inflammatory activity of a compound.
-
Procedure:
-
The initial volume of the animal's hind paw is measured using a plethysmometer.
-
The test compound or vehicle is administered.
-
After a set time, a sub-plantar injection of carrageenan (an inflammatory agent) is given into the paw.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4 hours).
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated group.
-
Conclusion
(+)-U-50488 and non-opioid analgesics represent distinct approaches to pain management. While (+)-U-50488 offers potent analgesia with a reduced risk of classical opioid side effects like addiction and respiratory depression, its clinical utility is currently limited by other potential adverse effects. Non-opioid analgesics, particularly COX-2 inhibitors, provide effective pain and inflammation relief with a better-understood side-effect profile. The choice between these classes of analgesics in a research or drug development context will depend on the specific pain modality being targeted and the desired safety profile. Further research into biased KOR agonists may yield compounds with the analgesic benefits of (+)-U-50488 and a more favorable side-effect profile.
References
- 1. U-50488 - Wikipedia [en.wikipedia.org]
- 2. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. 10.6 Non-Opioid Analgesics – Nursing Pharmacology [wtcs.pressbooks.pub]
- 10. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 13. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage [medicinenet.com]
- 16. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
A Comparative Benchmark Analysis of (+)-U-50488 Hydrochloride Against Novel Kappa-Opioid Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established kappa-opioid receptor (KOR) agonist, (+)-U-50488 hydrochloride, against a new generation of recently synthesized KOR ligands. The objective is to offer a clear, data-driven benchmark for researchers engaged in the development of novel therapeutics targeting the kappa-opioid system. This document summarizes key quantitative data, details the experimental protocols for essential assays, and provides visual representations of critical signaling pathways and experimental workflows.
While this compound is recognized as the less active enantiomer of the widely studied KOR agonist U-50488, specific quantitative pharmacological data for this isomer is sparse in the available literature. Therefore, for a robust comparative framework, this guide will utilize data for the more extensively characterized racemic mixture, (±)-U-50488, and the highly active (-)-U-50488 enantiomer as the primary benchmarks.
Data Presentation: A Quantitative Comparison of KOR Ligands
The following tables summarize the in vitro and in vivo pharmacological properties of the benchmark compound U-50488 and a selection of newly developed KOR ligands.
Table 1: In Vitro Binding Affinity and Functional Potency of KOR Ligands
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Receptor Selectivity (KOR vs. MOR/DOR) | Reference |
| (-)-U-50488 | 2.2 (Kd) | 0.61 (cAMP) | Highly selective for KOR | [1] |
| (±)-U-50488 | 12 | 9.31 | Selective for KOR | [2] |
| I-Akuammicine (I-AKC) | 2.4 | Full Agonist | High selectivity for KOR | [3] |
| Br-Akuammicine (Br-AKC) | 5.1 | Full Agonist | High selectivity for KOR | [3] |
| SalA-VS-07 | Nanomolar range | Partial Agonist | Highly selective for KOR | [4] |
| SalA-VS-08 | Nanomolar range | Full Agonist | Highly selective for KOR | [4] |
| Triazole 1.1 | - | G protein-biased agonist | - | [5] |
| SLL-039 | - | ED50 = 0.4 mg/kg (in vivo analgesia) | - | |
| SLL-1206 | - | ED50 = 0.4 mg/kg (in vivo analgesia) | - |
Note: MOR = mu-opioid receptor, DOR = delta-opioid receptor. A lower Ki value indicates higher binding affinity. A lower EC50 value indicates greater potency.
Table 2: In Vivo Effects of KOR Ligands in Preclinical Models
| Compound | Analgesic Effect | Sedative Effect (Rotarod Performance) | Aversive Effect (Conditioned Place Aversion) | Reference |
| (±)-U-50488 | Potent antinociceptive activity | Impaired motor function (ED50 = 15.3 mg/kg) | Produces conditioned place aversion | |
| I-Akuammicine (I-AKC) | ED50 = 1.3 mg/kg (anti-scratch) | Less profound impairment than Br-AKC | Produces conditioned place aversion | [3] |
| Br-Akuammicine (Br-AKC) | ED50 = 3.0 mg/kg (anti-scratch) | More profound impairment than I-AKC | Produces conditioned place aversion | [3] |
| Triazole 1.1 | Retained antinociceptive efficacy | Did not induce sedation | Did not produce dysphoria | [5] |
| SLL-039 | Potent and long-lasting | No significant sedation at analgesic doses | - | |
| SLL-1206 | Potent and long-lasting | No significant sedation at analgesic doses | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro and in vivo assays used to characterize KOR ligands.
In Vitro Assays
1. Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the kappa-opioid receptor.
-
Materials:
-
Cell membranes from CHO or HEK cells stably expressing the human KOR (hKOR).
-
Radioligand: [³H]U-69,593 (a high-affinity KOR agonist).
-
Non-specific binding control: Unlabeled U-69,593 at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, the cell membrane preparation (typically 20-50 µg of protein per well), the radioligand at a concentration near its Kd (e.g., 0.5-1.0 nM), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled U-69,593.
-
Incubate the plate at 25°C for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Binding Assay
This functional assay measures the G-protein activation following agonist binding to the KOR.
-
Materials:
-
Cell membranes from cells expressing hKOR.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Non-specific binding control: Unlabeled GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA.
-
-
Procedure:
-
Pre-incubate cell membranes with GDP (typically 10-30 µM) to ensure G-proteins are in their inactive state.
-
In a 96-well plate, add the membrane preparation, varying concentrations of the test agonist, and [³⁵S]GTPγS (typically 0.05-0.1 nM).
-
For basal binding, omit the agonist. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data is analyzed to determine the EC50 (potency) and Emax (efficacy) of the agonist.
-
3. cAMP Inhibition Assay
This assay measures the functional consequence of KOR activation, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
Materials:
-
Whole cells expressing hKOR.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
-
-
Procedure:
-
Plate cells in a suitable microplate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of the KOR agonist.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
The ability of the agonist to inhibit the forskolin-induced cAMP production is measured, and the IC50 value is determined.[1]
-
In Vivo Assays
1. Rotarod Test for Sedation and Motor Coordination
This test is used to assess the potential sedative and motor-impairing effects of a compound.
-
Apparatus:
-
An automated rotarod apparatus with a rotating rod.
-
-
Procedure:
-
Acclimatize the animals (typically mice or rats) to the testing room.
-
Train the animals on the rotarod at a constant speed until they can remain on the rod for a set period (e.g., 60 seconds).
-
On the test day, administer the test compound or vehicle.
-
At a predetermined time after administration, place the animal on the rotarod, which is set to accelerate at a defined rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A decrease in the latency to fall compared to the vehicle-treated group indicates impaired motor coordination.
-
2. Conditioned Place Aversion (CPA) for Dysphoric Effects
CPA is a behavioral paradigm used to measure the aversive or rewarding properties of a drug.
-
Apparatus:
-
A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
-
Procedure:
-
Pre-conditioning phase: Allow the animals to freely explore both chambers of the apparatus to determine any initial preference.
-
Conditioning phase (several days): On alternating days, confine the animals to one chamber after administration of the test compound and to the other chamber after administration of the vehicle.
-
Test phase: Place the animals back in the apparatus with free access to both chambers and record the time spent in each chamber. A significant decrease in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a conditioned place aversion, suggesting the drug has aversive/dysphoric properties.[3]
-
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
Signaling Pathway of KOR Activation
References
- 1. caymanchem.com [caymanchem.com]
- 2. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rrpharmacology.ru [rrpharmacology.ru]
- 4. rndsystems.com [rndsystems.com]
- 5. Pharmacological activities of optically pure enantiomers of the kappa opioid agonist, U50,488, and its cis diastereomer: evidence for three kappa receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (+)-U-50488 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides a detailed, step-by-step guide for the proper disposal of (+)-U-50488 hydrochloride, a selective kappa opioid receptor agonist used in research.
While the Safety Data Sheet (SDS) for this compound may classify the substance as non-hazardous according to the Globally Harmonized System (GHS), its pharmacological activity as an opioid necessitates careful handling and disposal to prevent environmental contamination and potential misuse. The following procedures are based on general best practices for laboratory chemical waste management.
I. Risk Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough risk assessment should be conducted. Although not classified as hazardous, direct contact with the compound should be avoided.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or latex gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
II. Step-by-Step Disposal Protocol for this compound
This protocol addresses the disposal of the pure compound (solid), solutions, and empty containers.
A. Disposal of Unused Solid this compound:
-
Segregation: Do not mix this compound with other chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Packaging:
-
Place the solid waste in a clearly labeled, sealed container. The original container is often suitable if it is in good condition.
-
The label should include the chemical name "this compound," the quantity, and the date of disposal.
-
-
Disposal Route:
-
Consult your institution's chemical waste disposal guidelines.
-
For non-hazardous solid waste, some institutions permit direct disposal in a designated dumpster, bypassing internal laboratory trash bins to prevent handling by custodial staff[1].
-
Alternatively, and the most prudent course of action for an opioid compound, is to transfer the sealed container to your institution's chemical waste management facility for incineration[2].
-
B. Disposal of Solutions Containing this compound:
-
Aqueous Solutions:
-
Due to environmental concerns associated with opioids, even in solution, drain disposal is not recommended unless explicitly approved by your local EHS office and is in compliance with local regulations[3].
-
Collect all aqueous solutions containing this compound in a designated, sealed, and clearly labeled waste container. The label should indicate the contents, including all solvents and the approximate concentration of the compound.
-
-
Organic Solvent Solutions:
-
Solutions of this compound in organic solvents must be treated as hazardous chemical waste.
-
Collect in a designated, sealed, and properly labeled solvent waste container. Ensure the container is compatible with the solvent used.
-
Follow your institution's procedures for the disposal of flammable or halogenated waste, as appropriate.
-
C. Disposal of Empty Containers:
-
Decontamination:
-
Triple rinse the empty container with a suitable solvent (e.g., water or ethanol) to remove all residues.
-
Collect the rinsate and dispose of it as chemical waste, following the procedures for solutions outlined above. The rinsate from a container that held a hazardous substance should be treated as hazardous waste[4][5].
-
-
Final Disposal:
-
After triple rinsing, deface or remove the original label to prevent misidentification[5].
-
The clean, empty container can typically be disposed of in the regular laboratory glass or solid waste stream, in accordance with institutional policy.
-
III. Experimental Workflow and Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal Decision Workflow for this compound.
IV. Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). For solid spills, carefully sweep or vacuum (with HEPA filter) the material, avoiding dust generation.
-
Collect and Package: Place all contaminated materials in a sealed, labeled container for disposal as chemical waste.
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department, in accordance with institutional policy.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations for chemical waste disposal. The responsibility for safe and compliant disposal lies with the individual researcher and their institution.
References
- 1. sfasu.edu [sfasu.edu]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling (+)-U-50488 Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with (+)-U-50488 hydrochloride. The following procedures are designed to ensure the safe handling and disposal of this selective κ-opioid agonist.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below. This information is essential for accurate experimental planning and preparation.
| Property | Value | Source |
| Molecular Weight | 405.79 g/mol | [1][2] |
| Chemical Formula | C₁₉H₂₆Cl₂N₂O·HCl | [1][2] |
| Purity | ≥99% (HPLC) | [1] |
| Solubility in Water | Up to 100 mM | |
| Solubility in DMSO | Up to 100 mM | |
| Storage Temperature | Room Temperature (RT) or -20°C | [3] |
| CAS Number | 114528-81-3 |
Personal Protective Equipment (PPE)
While a Safety Data Sheet (SDS) for the racemic mixture of U-50488 hydrochloride does not classify the substance as hazardous under the Globally Harmonized System (GHS), it is prudent to adopt a comprehensive PPE protocol due to its nature as a potent, biologically active research chemical. The following PPE is recommended for all procedures involving this compound:
-
Eye Protection: Chemical safety goggles should be worn at all times to protect against accidental splashes or aerosol generation.
-
Hand Protection: Nitrile gloves are recommended. It is crucial to inspect gloves for any tears or punctures before use and to practice proper glove removal technique to avoid skin contact.
-
Body Protection: A standard laboratory coat should be worn to protect clothing and skin from contamination.
-
Respiratory Protection: While the SDS for the racemate does not mandate respiratory protection, it is advisable to handle the solid form of the compound in a well-ventilated area or a fume hood to minimize the risk of inhalation.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, verify the integrity of the container.
-
Store the compound in a clearly labeled, sealed container. While storage at room temperature is indicated by some suppliers, long-term stability is often better ensured at -20°C.[3]
2. Preparation of Stock Solutions:
-
All weighing and preparation of solutions should be conducted in a designated area, preferably within a chemical fume hood to prevent inhalation of the powder.
-
Use a calibrated analytical balance to accurately weigh the required amount of the solid compound.
-
Slowly add the desired solvent (e.g., water or DMSO) to the solid to avoid aerosolization. Ensure complete dissolution before use in experiments.
3. Experimental Use:
-
When using solutions of this compound, always wear the recommended PPE.
-
Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All unused solid this compound and solutions should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, should be collected in a designated, sealed waste container and disposed of as chemical waste.
-
Decontamination: The work area should be thoroughly cleaned and decontaminated after handling the compound.
Experimental Workflow Diagram
The following diagram illustrates the recommended workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
